Lithium trihydroxy(pyrazin-2-yl)borate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
lithium;trihydroxy(pyrazin-2-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BN2O3.Li/c8-5(9,10)4-3-6-1-2-7-4;/h1-3,8-10H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHABMARFCSWBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=CN=C1)(O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BLiN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393823-00-1 | |
| Record name | lithium(1+) ion trihydroxy(pyrazin-2-yl)boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Lithium Trihydroxy(pyrazin-2-yl)borate
Introduction: The Role of Heterocyclic Organoborates in Modern Chemistry
Organoboron compounds, particularly boronic acids and their derivatives, have become indispensable tools in modern organic synthesis and medicinal chemistry. Their utility as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of carbon-carbon bonds, a fundamental process in the creation of complex molecules.[1] Beyond synthesis, the boron atom itself has emerged as a critical pharmacophore in drug discovery, leading to several FDA-approved drugs like bortezomib and crisaborole.[2][3]
The pyrazine moiety is a privileged heterocycle found in numerous pharmaceuticals and biologically active compounds. The combination of a pyrazine ring with a boronic acid functional group creates a versatile building block, pyrazin-2-ylboronic acid, for accessing novel chemical space. However, free boronic acids can exhibit limited aqueous solubility and a propensity for dehydration to form cyclic boroxine anhydrides, which can complicate stoichiometry and reactivity.
To address these challenges, converting boronic acids to their corresponding lithium trihydroxyborate salts offers a compelling solution. These salts, such as Lithium Trihydroxy(pyrazin-2-yl)borate, are typically crystalline, air-stable solids with enhanced solubility and stability, making them superior reagents for various applications.[4] This guide provides a detailed technical overview of the synthesis and comprehensive characterization of this compound, designed for researchers and professionals in chemical synthesis and drug development.
Figure 1: Chemical structure of this compound.
Strategic Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-stage process. This strategy ensures high purity and yield by first creating a stable boronate ester intermediate, which is then converted to the final target compound.
-
Stage 1: Miyaura Borylation. The pyrazine ring is functionalized with a boron group via a palladium-catalyzed cross-coupling reaction. This typically involves reacting a halopyrazine (e.g., 2-chloropyrazine) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). This method is highly reliable and provides a stable, easily purified pinacol ester intermediate.[5]
-
Stage 2: Hydrolysis and Salt Formation. The pinacol ester is first hydrolyzed to the free pyrazin-2-ylboronic acid. Subsequently, stoichiometric addition of aqueous lithium hydroxide results in a clean acid-base reaction, forming the desired this compound salt.[6] This final step converts the less stable boronic acid into a robust, solid product.
Figure 2: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.
Protocol 1: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
This procedure details the palladium-catalyzed Miyaura borylation of 2-chloropyrazine.
-
Rationale: The use of a palladium catalyst with a suitable phosphine ligand is crucial for efficient oxidative addition to the C-Cl bond.[7] Potassium acetate serves as a mild base, and dioxane is an effective solvent for this transformation.[5]
Materials & Reagents:
-
2-Chloropyrazine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 2-chloropyrazine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (1.5 eq).
-
Add the catalyst, Pd(dppf)Cl₂ (0.03 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.5 M.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product as a white to off-white solid.
Protocol 2: Synthesis of this compound
This procedure details the final conversion to the target salt.
-
Rationale: This two-step, one-pot procedure first hydrolyzes the pinacol ester to the free boronic acid, which is then immediately neutralized with lithium hydroxide to form the stable borate salt, preventing the isolation of the potentially unstable boronic acid intermediate.
Materials & Reagents:
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
-
Tetrahydrofuran (THF)
-
Aqueous Hydrochloric Acid (e.g., 2 M HCl)
-
Aqueous Lithium Hydroxide (e.g., 1 M LiOH), standardized
-
Diethyl Ether
Procedure:
-
Dissolve the pyrazine boronate ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add aqueous HCl (2.0 eq) and stir the mixture vigorously at room temperature for 2-4 hours to ensure complete hydrolysis of the ester.
-
Carefully neutralize the excess acid by the dropwise addition of a standardized aqueous solution of lithium hydroxide (1.0 eq relative to the starting ester) while monitoring the pH. The final pH should be approximately 8-9.
-
Stir the resulting solution for an additional 30 minutes.
-
Remove the THF under reduced pressure.
-
The aqueous solution can be lyophilized (freeze-dried) to yield the product as a fluffy, white solid. Alternatively, the product may be precipitated by adding a water-miscible anti-solvent like acetone or isopropanol, collected by filtration, washed with diethyl ether, and dried under vacuum.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural elucidation. Spectra should be acquired in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
¹H NMR: The pyrazine ring protons will appear as distinct signals in the aromatic region (typically δ 8.5-9.0 ppm). The coupling patterns (doublets, triplets) will be characteristic of the substitution pattern.
-
¹³C NMR: Resonances corresponding to the four unique carbons of the pyrazine ring will be observed. The carbon atom directly attached to the boron (C-B) will exhibit a characteristically broad signal due to quadrupolar relaxation of the adjacent boron nucleus.
-
¹¹B NMR: This experiment is diagnostic for the boron environment. A single, relatively sharp signal is expected between δ 5-15 ppm, consistent with a tetracoordinate, tetrahedrally-coordinated borate anion.[6]
| Representative NMR Data (Hypothetical, in D₂O) | |
| Technique | Expected Chemical Shift (δ) / ppm |
| ¹H NMR | ~8.95 (s, 1H), ~8.70 (d, 1H), ~8.65 (d, 1H) |
| ¹³C NMR | ~155 (C-B, broad), ~148, ~145, ~143 |
| ¹¹B NMR | ~7.5 (s, broad) |
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
-
Rationale: A very broad and strong absorption band is expected for the O-H stretching vibrations of the three hydroxyl groups on the borate anion, typically centered around 3400-3200 cm⁻¹. The B-O stretching vibrations will appear in the 1300-1400 cm⁻¹ region. Characteristic C=N and C=C stretching vibrations from the pyrazine ring will be present in the 1600-1400 cm⁻¹ fingerprint region.[8]
| Key IR Absorptions | |
| Functional Group | Typical Wavenumber (cm⁻¹) |
| O-H Stretch (Borate) | 3400 - 3200 (very broad, strong) |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C=N, C=C Stretch (Pyrazine) | 1600 - 1400 |
| B-O Stretch | 1380 - 1320 |
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to confirm the elemental composition of the molecule with high precision.
-
Rationale: Using electrospray ionization in negative mode (ESI-), the mass of the trihydroxy(pyrazin-2-yl)borate anion will be detected. The experimentally measured mass should match the calculated mass to within 5 ppm.
| HRMS (ESI-) Data | |
| Anion Formula | [C₄H₅BN₂O₃]⁻ |
| Calculated m/z | 139.0371 |
| Observed m/z | 139.0368 (Example) |
Stability, Handling, and Applications
Stability and Handling: this compound is an air-stable, non-hygroscopic solid, which represents a significant handling advantage over its corresponding boronic acid.[2] The tetrahedral borate structure prevents the formation of boroxine trimers. It exhibits good solubility in water and polar organic solvents like methanol and DMSO. Store in a tightly sealed container at room temperature away from strong acids.
Core Applications:
-
Suzuki-Miyaura Cross-Coupling: The primary application of this reagent is as a coupling partner in palladium-catalyzed reactions.[1][9] Its enhanced stability and solubility make it particularly suitable for reactions in aqueous or mixed-aqueous solvent systems, aligning with green chemistry principles. It can be used to couple the pyrazin-2-yl moiety to a wide range of aryl, heteroaryl, or vinyl halides and triflates.
-
Drug Discovery and Medicinal Chemistry: As a stable and easy-to-handle building block, it provides a reliable method for incorporating the pyrazine heterocycle into potential drug candidates. The pyrazine ring is a key component of many bioactive molecules, and this reagent facilitates the exploration of structure-activity relationships (SAR) in drug development programs.[3]
References
- Benchchem. (2-(Pyrazin-2-yl)pyrimidin-5-yl)boronic acid.
- Wikipedia. Organoboron chemistry.
- ResearchGate. (A) Two main pathways for the preparation of organoboron compounds; (B)
- Benchchem. Synthesis of Organoboron Compounds via Diborane(4)
- ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF.
- Wikipedia. Suzuki reaction. [Link]
- ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters. [Link]
- CymitQuimica. Lithium trihydroxy(pyrazin-2-yl)boranuide.
- MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
- Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]
- PMC - NIH. Lithium, Tin(II), and Zinc Amino-Boryloxy Complexes: Synthesis and Characterization. [Link]
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- ResearchGate. (PDF) Thermal, spectroscopic (IR, Raman, NMR) and theoretical (DFT) studies of alkali metal complexes with pyrazinecarboxylate and 2,3-pyrazinedicarboxylate ligands. [Link]
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- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Lithium trihydroxy(pyrazin-2-yl)borate: Properties and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Lithium trihydroxy(pyrazin-2-yl)borate. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the unique characteristics of this organoboron compound, highlighting its stability, reactivity, and utility as a key building block in the synthesis of complex molecules, particularly in the context of Suzuki-Miyaura cross-coupling reactions. By synthesizing information from analogous compounds and established principles of organoboron chemistry, this document aims to serve as a valuable resource for the effective utilization of this versatile reagent.
Introduction: The Rise of Organoboron Reagents in Medicinal Chemistry
Organoboron compounds have emerged as indispensable tools in modern organic synthesis and medicinal chemistry.[1][2] Their low toxicity, environmental compatibility, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds have positioned them at the forefront of drug discovery programs.[3][4] The pyrazine moiety, a privileged scaffold in numerous biologically active molecules and approved drugs, imparts desirable pharmacokinetic and pharmacodynamic properties.[5][6] The convergence of these two key motifs in the form of this compound presents a powerful and stable reagent for the introduction of the pyrazinyl group into diverse molecular architectures.[7][8] This guide will explore the fundamental chemical properties that underpin the utility of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective handling, storage, and application in synthesis.
Molecular Structure and Basic Information
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1393823-00-1 | [9] |
| Molecular Formula | C₄H₆BLiN₂O₃ | [9] |
| Molecular Weight | 147.85 g/mol | [10] |
| Appearance | White to off-white solid (inferred) | N/A |
Solubility Profile
The solubility of lithium salts in organic solvents is largely dictated by the nature of the anion and the coordinating ability of the solvent with the lithium cation.[11][12] While specific solubility data for this compound is not extensively published, we can infer its likely behavior based on related compounds.
| Solvent | Expected Solubility | Rationale |
| Water | Soluble | The presence of hydroxyl groups and the ionic nature of the salt suggest good solubility in water. |
| Methanol, Ethanol | Soluble | Polar protic solvents are expected to solvate both the lithium cation and the trihydroxyborate anion. |
| Tetrahydrofuran (THF) | Moderately Soluble | THF can coordinate with the lithium cation, aiding dissolution.[13] |
| 1,4-Dioxane | Sparingly Soluble to Soluble | Often used as a solvent in cross-coupling reactions involving similar reagents.[14] |
| Toluene, Hexanes | Insoluble | Nonpolar solvents are unlikely to effectively solvate this polar, ionic compound. |
Expert Insight: The solubility in ethereal solvents like THF and dioxane is particularly relevant for its application in common cross-coupling reaction conditions. For reactions requiring anhydrous conditions, careful drying of the solvent is crucial to prevent hydrolysis.
Stability
The stability of organoboron reagents is a critical factor for their practical use. The tetracoordinate nature of the borate in this compound imparts significant stability compared to its corresponding boronic acid.[2]
-
Hydrolytic Stability: The hydrolytic stability of borate salts can be pH-dependent.[17][18] The trihydroxyborate anion is expected to be relatively stable in neutral to basic aqueous solutions. However, under acidic conditions, protonation of the hydroxyl groups can lead to decomposition and protodeboronation. This is a key consideration when designing reaction workups. The stability of the pyrazine ring itself is generally high under a wide range of reaction conditions.[19][20]
-
Air Stability: As a salt with a tetracoordinate boron center, this compound is expected to be air-stable and not readily susceptible to oxidation under ambient conditions.[2] This contrasts with many tricoordinate organoboranes which can be air-sensitive.
Trustworthiness Check: The inherent stability of this reagent as a crystalline solid allows for easier handling, storage, and accurate dispensing compared to the often-unstable corresponding boronic acids, which can be prone to dehydration and oligomerization.
Synthesis of this compound
While a direct, detailed synthesis of this compound is not extensively documented in peer-reviewed literature, a highly plausible and effective synthetic route can be extrapolated from the well-established synthesis of analogous lithium trihydroxy(heteroaryl)borate salts.[7][21]
Proposed Synthetic Pathway
The synthesis is predicated on the lithiation of a suitable pyrazine precursor followed by trapping with a borate ester and subsequent hydrolysis.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the synthesis of similar lithium trihydroxyarylborate salts.
Materials:
-
2-Chloropyrazine or 2-Bromopyrazine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Water (degassed)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-halopyrazine (1.0 eq.) and dissolve in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: The low temperature is critical to prevent side reactions and ensure regioselective lithiation.
-
Borylation: To the cold solution, add triisopropyl borate (1.2 eq.) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Expert Insight: The slow warming allows for the complete formation of the lithium triisopropoxyborate intermediate.
-
Hydrolysis and Isolation: Carefully add degassed water (3.0 eq.) to the reaction mixture. A precipitate should form. Stir the resulting slurry at room temperature for 2-4 hours. Collect the solid by filtration, wash with a small amount of cold THF, and then with a non-polar solvent like hexanes to remove any non-polar impurities. Dry the solid under high vacuum to afford this compound.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots. The final product should be characterized by spectroscopic methods.
Spectroscopic Characterization (Expected)
While specific spectra for this compound are not widely published, the following are the expected key features based on its structure.
-
¹H NMR (D₂O): Resonances corresponding to the three distinct protons on the pyrazine ring. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrogen atoms and the borate group.
-
¹³C NMR (D₂O): Signals for the four carbon atoms of the pyrazine ring. The carbon attached to the boron atom would likely show a broader signal due to quadrupolar relaxation of the boron nucleus.
-
¹¹B NMR (D₂O): A single, relatively sharp resonance in the region typical for tetracoordinate boron, confirming the formation of the borate 'ate' complex.
-
FT-IR (KBr): Characteristic peaks for B-O stretching, O-H stretching (broad), and aromatic C-H and C=N stretching from the pyrazine ring.[22]
Reactivity and Applications in Drug Discovery
The primary utility of this compound in drug discovery lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][21]
Suzuki-Miyaura Cross-Coupling Reactions
This reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl and heteroaryl-aryl bonds.[23][24][25]
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 eq.)
-
Aryl or heteroaryl halide (1.0 eq.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
-
Base (e.g., Potassium carbonate, 2.0 eq.)
-
Solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Inert atmosphere glassware
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide, this compound, and potassium carbonate.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Authoritative Grounding: The use of a base is crucial for the transmetalation step in the catalytic cycle.[26] The choice of catalyst, ligand, and solvent system may need to be optimized for specific substrates, particularly for challenging couplings involving sterically hindered or electron-deficient partners.[14][27]
Conclusion and Future Perspectives
This compound stands out as a highly valuable and practical reagent for the introduction of the pyrazine moiety in drug discovery and development. Its enhanced stability over the corresponding boronic acid simplifies handling and storage, while its reactivity in robust and versatile cross-coupling reactions allows for the efficient synthesis of complex molecular targets. As the demand for novel heterocyclic compounds in medicinal chemistry continues to grow, the utility of well-defined, stable, and reactive building blocks like this compound will undoubtedly expand, facilitating the discovery of the next generation of therapeutics.
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ResearchGate. (2025). On the thermal behavior of Li bis(oxalato)borate LiBOB. Retrieved from [Link]
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Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7358.
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Royal Society of Chemistry. (2015). Salts of boronium (+3) ions with unprecedented hydrolytic stability. Retrieved from [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286.
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Torssell, K. (1966). Organoboron compounds. Part X. The reaction of lithium with trialkyl borates. Journal of the Chemical Society C: Organic, 1-4.
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ResearchGate. (2012). Lithium Trihydroxy/Triisopropoxy-2-pyridylborate Salts (LTBS): Synthesis, Isolation, and Use in Modified Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]
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Norman, D. D., & Wuest, W. M. (2017). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Angewandte Chemie International Edition, 56(44), 13584-13601.
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Chemistry Stack Exchange. (2015). Lithium compounds with good solubility in organic solvents?. Retrieved from [Link]
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Knapp, D. M., et al. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(7), 1804-1807.
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PubMed. (1979). Solubility of lithium salts in organic solvents. Retrieved from [Link]
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Molecules. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
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YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
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Elsevier. (2011). Efficient synthesis of orthorhombic lithium borate hydroxide micro-rods and their thermal conversion to lithium. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
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MEL Science. (n.d.). Properties of lithium, and the reactions of water and certain acids with lithium. Retrieved from [Link]
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An In-Depth Technical Guide to ANB101: A Novel BDCA2 Modulator for Autoimmune and Inflammatory Diseases
A Note on the Topic "Lithium trihydroxy(pyrazin-2-yl)borate" (CAS 1393823-00-1): Initial searches for the small molecule "this compound" and its corresponding CAS number yielded limited publicly available scientific data regarding its synthesis, properties, or biological activity. Commercial vendors list the compound, but there is a notable absence of in-depth research or patents in the public domain.[1] The majority of relevant scientific and developmental information points towards ANB101 , a monoclonal antibody. This guide will, therefore, focus on ANB101, a compound of significant interest to researchers and drug development professionals in the field of immunology.
Introduction to ANB101: A Targeted Approach to Immune Modulation
ANB101 is a clinical-stage, humanized monoclonal antibody that functions as a modulator of the Blood Dendritic Cell Antigen 2 (BDCA2).[2] Developed by AnaptysBio, ANB101 represents a targeted therapeutic strategy for a range of autoimmune and inflammatory diseases.[3] The core of its mechanism lies in its ability to specifically target plasmacytoid dendritic cells (pDCs), a key cell type implicated in the pathology of numerous autoimmune disorders.[2][4] By modulating the function of these cells, ANB101 aims to quell the inflammatory cascade at a critical upstream juncture.
The Scientific Rationale: Targeting Plasmacytoid Dendritic Cells (pDCs) and BDCA2
Plasmacytoid dendritic cells are a unique subset of immune cells that serve as a crucial bridge between the innate and adaptive immune systems.[2] While present in relatively small numbers in healthy individuals, pDCs are found in enriched populations in the tissues of patients with various inflammatory diseases. These cells are characterized by their prodigious capacity to produce Type I interferons (IFN-I) – up to 1000 times more than any other cell type – upon activation.[2] This surge in IFN-I drives the activation of a host of downstream immune cells, including T cells and monocytes, creating a pro-inflammatory environment that perpetuates autoimmune pathology.
BDCA2 is a C-type lectin receptor that is exclusively expressed on the surface of pDCs.[2][4] This specificity makes it an ideal therapeutic target for modulating pDC activity without affecting other immune cell populations. Ligation of BDCA2 by an antibody like ANB101 leads to the potent and sustained internalization of the receptor.[2] This, in turn, profoundly inhibits the secretion of interferons and reduces overall inflammation, providing a powerful and targeted therapeutic effect.[2]
Mechanism of Action of ANB101
The therapeutic action of ANB101 is centered on its ability to specifically bind to BDCA2 on pDCs and modulate their function. This interaction initiates a cascade of events that ultimately dampens the autoimmune inflammatory response.
Key aspects of ANB101's mechanism of action include:
-
Targeted Binding: ANB101 selectively binds to the BDCA2 receptor on the surface of pDCs.
-
Receptor Internalization: This binding leads to the rapid and sustained internalization of the BDCA2 receptor.[2]
-
Inhibition of Type I Interferon Secretion: By internalizing the receptor, ANB101 potently inhibits the production and secretion of pro-inflammatory Type I interferons.[2]
-
Modulation of Antigen Presentation: Beyond interferon inhibition, ANB101 also modulates the ability of pDCs to present antigens to the adaptive immune system, further downregulating the autoimmune response.[2][4]
Caption: Mechanism of Action of ANB101 on Plasmacytoid Dendritic Cells.
Preclinical and Clinical Development Pathway
ANB101 has a clear development trajectory, moving from preclinical studies towards clinical evaluation. The compound was originally developed by Centessa Pharmaceuticals under the designation CBS004 before being licensed by AnaptysBio.[4]
| Development Milestone | Status/Timeline | Source |
| Preclinical Development | IND-enabling studies and manufacturing scale-up successfully completed. | |
| Licensing | AnaptysBio acquired exclusive global development and commercialization rights from Centessa Pharmaceuticals. | |
| IND Filing | An Investigational New Drug (IND) application was planned for submission in the second half of 2024. | [4] |
| Phase 1 Clinical Trial | A Phase 1a trial in healthy volunteers was anticipated to begin in the first quarter of 2025. | [5] |
Therapeutic Potential and Competitive Landscape
The targeted mechanism of ANB101 holds promise for the treatment of a variety of autoimmune and inflammatory diseases where pDCs and Type I interferons play a central role. Systemic Lupus Erythematosus (SLE) is a key indication where the modulation of pDCs has shown clinical proof-of-concept. Other potential indications could include systemic sclerosis and other rheumatological and inflammatory conditions.[4]
ANB101 is entering a competitive landscape with other therapies targeting the BDCA2 pathway. Notably, Biogen's litifilimab is also a BDCA2-targeting antibody that has undergone late-stage clinical trials for SLE.[4] The development of multiple agents against this target underscores the scientific validation of the BDCA2 pathway in autoimmune disease. AnaptysBio is also developing ANB102, an extended half-life BDCA2 modulator, which could offer less frequent dosing schedules.
Conclusion
ANB101 represents a promising, targeted immunotherapy for autoimmune and inflammatory diseases. By specifically modulating the function of plasmacytoid dendritic cells through the BDCA2 receptor, it offers the potential for a potent anti-inflammatory effect while minimizing off-target effects. As ANB101 progresses through clinical development, it will be a key candidate to watch for researchers, clinicians, and patients seeking new therapeutic options for challenging autoimmune conditions.
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An In-Depth Technical Guide to Lithium trihydroxy(pyrazin-2-yl)borate: Synthesis, Structure, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of Lithium trihydroxy(pyrazin-2-yl)borate, a heterocyclic organoboron compound of interest to researchers, medicinal chemists, and professionals in drug development. While specific literature on this exact molecule is emerging, this document synthesizes established principles of organoboron chemistry to detail its molecular structure, a robust synthetic protocol, and its potential as a valuable building block in modern medicinal chemistry.
Introduction: The Emerging Role of Organoborates in Medicinal Chemistry
Organoboron compounds have transitioned from niche reagents to indispensable tools in the pharmaceutical industry.[1][2][3] Their unique electronic properties, including the ability of the boron atom to exist in both neutral (trigonal planar) and anionic (tetrahedral) states, facilitate a diverse range of chemical transformations and biological interactions.[1] The anionic tetrahedral borate species, in particular, have garnered significant attention. These salts, often more stable and easier to handle than their boronic acid precursors, serve as versatile nucleophiles in cross-coupling reactions and can exhibit unique biological activities.[4]
This compound, with its pyrazine moiety, is of particular interest. The pyrazine ring is a common scaffold in numerous biologically active molecules, known to participate in hydrogen bonding and other key interactions with biological targets. The combination of the pyrazine heterocycle with the borate functionality presents a unique chemical entity with potential for novel therapeutic applications.
Molecular Structure and Physicochemical Properties
While a definitive single-crystal X-ray diffraction study for this compound is not yet publicly available, its molecular structure can be confidently inferred from extensive studies on analogous aryl trihydroxyborate salts and lithium organoborate complexes.[2][5]
The core of the molecule consists of a central boron atom adopting a tetrahedral geometry. It is covalently bound to the C2 carbon of the pyrazine ring and three hydroxyl groups. The negative charge of this borate anion is counterbalanced by a lithium cation. In the solid state, it is anticipated that the lithium cation will be coordinated to the oxygen atoms of the hydroxyl groups and potentially to the nitrogen atoms of the pyrazine ring, possibly forming a polymeric network.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1393823-00-1 | |
| Molecular Formula | C₄H₆BLiN₂O₃ | |
| Molecular Weight | 147.85 g/mol | |
| Appearance | White to off-white solid (predicted) | General knowledge of arylborate salts |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) (predicted) | General knowledge of arylborate salts |
Proposed Molecular Structure
The anticipated molecular structure of this compound is depicted below.
Caption: Proposed structure of this compound.
Synthesis of this compound
A reliable and scalable synthesis of this compound can be achieved through a two-step process starting from 2-bromopyrazine. This methodology leverages well-established organometallic and borate chemistry.
Synthetic Workflow Overview
The overall synthetic strategy involves the formation of an organolithium intermediate followed by trapping with a borate ester and subsequent hydrolysis to yield the target lithium trihydroxyborate salt.
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A Technical Guide to the Synthesis and Application of Novel Pyrazinylborate Reagents
Foreword: Beyond Scorpionates - The Dawn of Pyrazinylborates
For decades, the field of coordination chemistry has been dominated by the versatile poly(pyrazolyl)borate ligands, first introduced by Swiatoslaw Trofimenko.[1] Affectionately termed "scorpionates," these ligands have provided a robust scaffold for modeling bioinorganic systems, developing novel materials, and pioneering catalytic processes.[2][3] Their success lies in the ability to meticulously tune the steric and electronic environment of a metal center by modifying the pyrazole rings.[3]
However, the quest for enhanced functionality and novel reactivity profiles necessitates continuous innovation in ligand design. This guide delves into the discovery and application of a new frontier: pyrazinylborate reagents . By strategically incorporating the pyrazine heterocycle—a motif of significant interest in medicinal chemistry and materials science—we unlock a new class of ligands with distinct properties.[4][5] The pyrazine ring, with its 1,4-diaza arrangement, introduces unique electronic characteristics and coordination vectors, setting these reagents apart from their traditional pyrazolyl-based cousins.
This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals. It is not merely a collection of protocols but a narrative of discovery, grounded in mechanistic causality and field-proven insights. We will explore the synthetic rationale, detailed characterization, and burgeoning applications of these exciting new molecules.
The Strategic Imperative: Why Pyrazinylborates?
The decision to incorporate a pyrazine moiety into a poly(azolyl)borate framework is a deliberate design choice aimed at modulating the ligand's properties in several key ways:
-
Electronic Tuning: The electron-withdrawing nature of the pyrazine ring, compared to pyrazole, can significantly alter the electron density at the coordinated metal center. This modulation is critical for tuning the redox properties and reactivity of metal complexes, potentially enhancing their catalytic efficiency in reactions like oxidation or C-H activation.[2]
-
Medicinal Chemistry Relevance: The pyrazine nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, including the anti-myeloma agent Bortezomib (which notably also contains a boronic acid moiety) and the essential medicine Pyrazinamide.[4] Integrating this scaffold directly into the ligand architecture creates a direct pathway to novel metallodrugs with potential applications in oncology and anti-infective therapies.[6][7][8]
-
Structural Diversity: The introduction of a new heterocyclic system opens up possibilities for novel coordination geometries and supramolecular assemblies, driven by different hydrogen bonding and π-stacking interactions.[9][10]
This logical relationship between ligand structure and functional outcome is the guiding principle of our exploration.
Caption: Logical flow from ligand design to application.
Synthesis of Novel Pyrazinylborate Ligands: A Methodological Deep Dive
The synthesis of poly(azolyl)borates has traditionally involved high-temperature melt reactions.[11] While effective, this method lacks compatibility with sensitive functional groups. Recent advancements have introduced milder, more versatile synthetic routes, which are particularly crucial for constructing complex, functionalized pyrazinylborate reagents.[1]
Comparative Synthesis Strategies
The choice of synthetic method is a critical experimental decision based on the stability of the precursors and the desired scale. Below is a comparison of two primary approaches.
| Parameter | Method 1: High-Temperature Melt Synthesis | Method 2: Mild Haloborane Reaction |
| Boron Source | Potassium Borohydride (KBH₄) or K[BPh₄] | Dihaloboranes (e.g., BCl₃, ArBCl₂) |
| Key Precursor | Functionalized Pyrazole/Pyrazine Heterocycle | In situ formed Pyrazolide/Pyrazinide |
| Temperature | 180-250 °C | -78 °C to Room Temperature |
| Reaction Time | Several hours to days | 1-12 hours |
| Key Advantage | Simple setup, suitable for robust precursors.[11] | High selectivity, compatibility with labile functional groups (e.g., -NO₂, -CHO).[1] |
| Key Disadvantage | Not suitable for thermally sensitive molecules. | Requires inert atmosphere (Schlenk line/glovebox) and handling of reactive haloboranes.[3] |
Detailed Experimental Protocol: Mild Synthesis of a Phenylbis(pyrazolyl)(pyrazinyl)borate Ligand
This protocol describes a general, self-validating procedure for synthesizing a novel pyrazinylborate ligand under mild conditions. The use of an inert atmosphere is mandatory due to the moisture sensitivity of the reagents.
Objective: To synthesize a potassium phenylbis(3-methyl-1H-pyrazol-1-yl)(pyrazin-2-yl)borate salt.
Materials:
-
3-methylpyrazole (2.0 equiv.)
-
2-chloropyrazine (1.0 equiv.)
-
Potassium Hydride (KH) (3.1 equiv., 30% dispersion in mineral oil)
-
Phenyldichloroborane (PhBCl₂) (1.0 equiv.)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Schlenk flask, dropping funnel, cannula, nitrogen/argon line
Procedure:
-
Preparation of Pyrazolide:
-
Under a positive pressure of argon, wash the KH dispersion (3.1 equiv.) with anhydrous toluene three times to remove mineral oil.
-
Add anhydrous toluene to the washed KH to form a slurry.
-
Slowly add a solution of 3-methylpyrazole (2.0 equiv.) in toluene to the KH slurry at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Formation of the potassium pyrazolide is observed as a white precipitate. This step is self-validating through the cessation of H₂ gas evolution.
-
-
Preparation of Pyrazinide:
-
In a separate Schlenk flask, prepare a potassium pyrazinide solution by reacting 2-chloropyrazine (1.0 equiv.) with a portion of the KH slurry. Rationale: This step is performed separately to control the stoichiometry precisely.
-
-
Boron Adduct Formation:
-
Cool the potassium pyrazolide slurry to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of phenyldichloroborane (1.0 equiv.) in toluene via a dropping funnel over 30 minutes. Causality: The low temperature is critical to control the exothermic reaction and prevent side products.
-
Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.
-
-
Final Ligand Assembly:
-
Add the separately prepared potassium pyrazinide solution to the reaction mixture via cannula.
-
Heat the final mixture to 60 °C and stir overnight. Rationale: Gentle heating drives the final substitution on the boron center to completion.
-
-
Isolation and Purification:
-
Cool the reaction mixture and filter under argon to remove KCl precipitate.
-
Remove the toluene solvent in vacuo to yield a crude solid.
-
Wash the solid with cold anhydrous diethyl ether to remove unreacted precursors.
-
Dry the resulting white powder under high vacuum. The product is the target potassium pyrazinylborate salt.
-
Coordination and Structural Characterization
Once the ligand is synthesized, the next logical step is to explore its coordination chemistry with various metal centers. This process involves reacting the pyrazinylborate salt with a suitable metal salt (e.g., ZnCl₂, FeCl₃, Eu(NO₃)₃) in an appropriate solvent.
Caption: Experimental workflow for metal complex formation.
Analytical Verification
A multi-technique approach is essential to unambiguously confirm the structure and purity of both the ligand and its metal complexes.
| Technique | Purpose | Typical Observations for a Pyrazinylborate Complex |
| ¹H NMR | Confirms proton environment and ligand structure. | Distinct signals for pyrazole and pyrazine rings; shifts upon coordination to a diamagnetic metal. |
| ¹¹B NMR | Probes the coordination environment of the boron atom. | A broad singlet in the range of δ = -5 to +5 ppm, indicating a tetracoordinate boron center.[11] |
| Mass Spectrometry | Determines the mass-to-charge ratio, confirming composition. | Isotopic pattern matching the expected molecular formula of the ligand or complex.[11] |
| Single Crystal X-ray Diffraction | Provides definitive 3D molecular structure, bond lengths, and angles. | Confirms the coordination mode (e.g., tridentate), geometry (e.g., distorted square pyramidal), and reveals intermolecular interactions.[9][10][12][13] |
Representative Spectroscopic Data
The following table summarizes hypothetical but representative data for a mononuclear zinc complex, [TpPyZnCl], where TpPy is a tris(pyrazolyl-pyridyl)borate ligand, analogous to a pyrazinylborate system.[12]
| Data Type | Observation | Interpretation |
| ¹H NMR (CDCl₃) | Pyridyl Protons: δ 7.5-8.5 ppm; Pyrazolyl Protons: δ 6.0-7.8 ppm | Confirms the presence of both heterocyclic ring systems in the coordinated ligand. |
| ¹¹B NMR (CDCl₃) | δ -1.2 ppm (broad singlet) | Characteristic of a tetracoordinate boron atom at the core of the scorpionate ligand. |
| FT-IR (KBr) | ν(B-H) ~2450 cm⁻¹ | Indicates the presence of a B-H bond if a hydrotris(pyrazolyl)borate core is used. |
| X-ray Structure | Zn-N bond lengths: ~2.1 Å; Cl-Zn-N angles: ~110° | Reveals a distorted square pyramidal geometry around the Zn(II) center.[12] |
Applications in Catalysis and Drug Discovery
The true value of these novel reagents is realized in their application. The unique structural and electronic features imparted by the pyrazine ring translate directly into functional advantages in catalysis and medicinal chemistry.
Homogeneous Catalysis
Poly(pyrazolyl)borate complexes are renowned for their catalytic activity.[2] The introduction of a pyrazine ring can enhance this capability. For instance, the increased electrophilicity of the metal center, induced by the electron-withdrawing pyrazine, can promote higher activity in reactions like olefin polymerization or C-H insertion.[1] The rigid pincer-type framework that can be formed with pyrazinyl arms enforces specific coordination geometries, which is a key strategy for ensuring metal-ligand cooperative reactivity.[14]
Drug Development and Bioinorganic Chemistry
This is arguably the most promising area for pyrazinylborate reagents. The pyrazole nucleus itself is a cornerstone of medicinal chemistry, found in drugs with anti-inflammatory, anticancer, and antibacterial properties.[5][6][15]
-
Targeted Cytotoxicity: By chelating pyrazinylborate ligands to redox-active metals like copper or iron, it's possible to design complexes that selectively induce cancer cell death through mechanisms like mitochondrial disruption.[3][9]
-
Enzyme Inhibition: The pyrazole ring is known to form key interactions within the binding pockets of enzymes like kinases.[7] A pyrazinylborate complex can act as a scaffold to present these inhibitory fragments in a specific 3D orientation, enhancing binding affinity and selectivity.
-
Bio-imaging: Lanthanide complexes derived from substituted poly(pyrazolyl)borate ligands exhibit unique luminescent properties.[11] Pyrazinylborate-lanthanide complexes could be developed as probes for bio-imaging applications, where the pyrazine moiety could be further functionalized for cellular targeting.
Conclusion and Future Outlook
The discovery of novel pyrazinylborate reagents represents a significant and logical evolution of scorpionate chemistry. By moving beyond traditional pyrazole-only systems, we have unlocked a new class of ligands with pre-programmed electronic properties and inherent biological relevance. The milder synthetic routes now available allow for the creation of highly functionalized and previously inaccessible structures.[1]
The future of this field lies in the rational design of task-specific ligands. This includes the development of chiral pyrazinylborates for asymmetric catalysis, the synthesis of water-soluble complexes for improved pharmacological profiles, and the integration of these reagents into polymeric materials for heterogeneous catalysis and sensing applications. As we continue to explore the rich coordination chemistry and reactivity of these systems, the pyrazinylborate scaffold is poised to become an indispensable tool for chemists, materials scientists, and drug discovery professionals alike.
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Reger, D. (2010). ChemInform Abstract: Synthesis and Properties of Poly(pyrazolyl)borate and Related Boron-Centered Scorpionate Ligands. Part A: Pyrazole-Based Systems. ResearchGate. Available at: [Link]
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Venkatesh, V., et al. (2021). Tris-(2-pyridyl)-pyrazolyl Borate Zinc(II) Complexes: Synthesis, DNA/Protein Binding and In Vitro Cytotoxicity Studies. National Center for Biotechnology Information (PMC). Available at: [Link]
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Reger, D. (2010). Synthesis and Properties of Poly(pyrazolyl)borate and Related Boron-Centered Scorpionate Ligands. Part B: Imidazole-, Triazole- and Other Heterocycle-Based Systems. ResearchGate. Available at: [Link]
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Trofimenko, S. (2007). Coordination Chemistry with Sterically Hindered Hydrotris(pyrazolyl)borate Ligands: Organometallic and Bioinorganic Perspectives. ResearchGate. Available at: [Link]
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Ito, J. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. National Center for Biotechnology Information (PMC). Available at: [Link]
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El-Gamel, N. E. A., et al. (2021). A Novel Centrosymmetric Fe(III) Complex with Anionic Bis-pyrazolyl-s-triazine Ligand; Synthesis, Structural Investigations and Antimicrobial Evaluations. MDPI. Available at: [Link]
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Comins, D. L., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. National Center for Biotechnology Information (PMC). Available at: [Link]
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Limon, A., et al. (2023). Single Crystal Structure Analysis of Three Novel Iron(II) Coordination Polymers with Bridging 1,3,5-Tris(1H-1,2,4-triazol. Preprints.org. Available at: [Link]
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Ali, M. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]
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Currò, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
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Xu, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
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Zhang, L., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. ResearchGate. Available at: [Link]
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Lusardi, M., & Ponassi, M. (Eds.). (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. Available at: [Link]
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Beghidja, A., et al. (2020). Novel Pb(II) Complexes: X-Ray Structures, Hirshfeld Surface Analysis and DFT Calculations. ResearchGate. Available at: [Link]
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Synthesis of pyrazine-containing organoborates
An In-Depth Technical Guide to the Synthesis of Pyrazine-Containing Organoborates for Medicinal Chemistry
Abstract
Pyrazine-containing organoborates are pivotal building blocks in modern drug discovery, enabling access to a diverse chemical space through robust cross-coupling methodologies. The pyrazine scaffold is a privileged heterocycle found in numerous FDA-approved drugs, where it often acts as a bioisostere or a key hydrogen bond acceptor.[1] The incorporation of a boronic acid or ester moiety onto this electron-deficient ring system transforms it into a versatile precursor for carbon-carbon and carbon-heteroatom bond formation, most notably via the Suzuki-Miyaura reaction.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for preparing pyrazine-containing organoborates. We delve into the mechanistic underpinnings of key transformations, offer field-proven experimental protocols, and discuss the practical considerations for synthesizing and handling these valuable intermediates.
Introduction: The Strategic Value of Pyrazine Organoborates
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry.[4][5] Its electron-deficient nature and ability to engage in hydrogen bonding interactions make it an attractive component in the design of bioactive molecules.[1] Marketed drugs such as the proteasome inhibitor Bortezomib, which itself is a pyrazine-containing boronic acid, underscore the therapeutic potential of this structural combination.[1][6]
Organoborate derivatives, particularly boronic acids and their esters (e.g., pinacol esters), are indispensable tools in synthetic chemistry.[7] Their stability, low toxicity, and predictable reactivity in palladium-catalyzed cross-coupling reactions have revolutionized the construction of complex molecular architectures.[3][7] The synthesis of pyrazine-containing organoborates, therefore, represents a critical enabling step for library synthesis and lead optimization programs in drug discovery.
However, the inherent electronic properties of the pyrazine nucleus present unique challenges to its functionalization. The electron-withdrawing nature of the two nitrogen atoms deactivates the ring towards electrophilic substitution and can complicate metal-catalyzed reactions through catalyst inhibition.[8][9] This guide addresses these challenges by detailing the most effective and reliable synthetic routes developed to date.
Key Synthetic Methodologies
The synthesis of pyrazine organoborates can be broadly categorized into two main strategies: the borylation of pre-functionalized halopyrazines and the direct C-H borylation of the pyrazine core.
Palladium-Catalyzed Miyaura Borylation of Halopyrazines
The Miyaura borylation, a variant of the Suzuki-Miyaura coupling, is a robust and widely adopted method for converting aryl and heteroaryl halides into boronic esters.[10] This reaction typically involves a palladium catalyst, a phosphine ligand, a diboron reagent (most commonly bis(pinacolato)diboron, B₂pin₂), and a base.
Causality Behind Experimental Choices:
-
The Challenge: The electron-deficient pyrazine ring makes oxidative addition of the C-X bond (where X = Cl, Br, I) to the Pd(0) center more difficult compared to electron-rich aromatics. Furthermore, the nitrogen lone pairs can coordinate to the palladium catalyst, leading to catalyst deactivation.
-
The Solution: The use of highly active, electron-rich, and sterically hindered phosphine ligands is crucial. Ligands like SPhos, XPhos, or tri-tert-butylphosphine (P(t-Bu)₃) generate highly reactive, low-coordinate Pd(0) species that can efficiently undergo oxidative addition even with challenging substrates like chloropyrazines. The base (e.g., KOAc, K₃PO₄) is critical for the transmetalation step of the catalytic cycle.
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Spectroscopic Blueprint of Lithium Trihydroxy(pyrazin-2-yl)borate: A Technical Guide for Researchers
Introduction
In the landscape of contemporary drug discovery and development, the strategic incorporation of boron-containing moieties has emerged as a pivotal strategy for modulating the pharmacological profiles of therapeutic candidates. Among these, organoborate complexes, particularly those featuring heteroaromatic systems, offer a unique confluence of structural rigidity, hydrogen bonding capabilities, and tunable electronic properties. "Lithium trihydroxy(pyrazin-2-yl)borate" stands as a compound of significant interest within this class. Its structure, which marries a pyrazine ring—a common scaffold in medicinal chemistry—with a tetracoordinate borate anion, suggests potential applications as a versatile building block in cross-coupling reactions or as a pharmacophore in its own right.
This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound. As no direct experimental data for this specific compound is publicly available, this document leverages established principles of spectroscopic analysis and data from closely related analogues to present a predictive yet robust blueprint of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The methodologies and interpretations detailed herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to synthesize, identify, and characterize this and similar organoborate compounds with confidence.
I. Synthesis and Molecular Structure
The synthesis of this compound would logically proceed through a two-step sequence: the formation of pyrazin-2-ylboronic acid, followed by its conversion to the corresponding lithium trihydroxyborate salt. A plausible synthetic route is outlined below, drawing from established methodologies for the preparation of aryl and heteroaryl boronic acids and their subsequent salts.
Experimental Protocol: Synthesis of Pyrazin-2-ylboronic Acid
The synthesis of pyrazin-2-ylboronic acid can be achieved via a palladium-catalyzed cross-coupling reaction between 2-chloropyrazine and a diboron reagent, such as bis(pinacolato)diboron, followed by hydrolysis.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for Pyrazin-2-ylboronic acid.
Experimental Protocol: Formation of this compound
The conversion of the boronic acid to the lithium trihydroxyborate salt is typically a straightforward acid-base reaction.
Diagram of the Salt Formation Workflow:
Caption: Formation of the lithium trihydroxyborate salt.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR would provide a comprehensive picture of its molecular framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be dominated by signals from the pyrazine ring protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the borate substituent.
| Predicted ¹H NMR Data (in D₂O) | ||
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 8.6 - 8.8 | Doublet |
| H-5 | 8.5 - 8.7 | Doublet of doublets |
| H-6 | 8.4 - 8.6 | Doublet |
| -OH | 4.5 - 5.5 (solvent dependent) | Broad singlet |
Causality Behind Predictions: The protons on the pyrazine ring are deshielded due to the electronegativity of the adjacent nitrogen atoms, leading to chemical shifts in the downfield region (typically >8 ppm)[1][2][3]. The specific substitution pattern and the electronic effect of the borate group will influence the precise chemical shifts and coupling constants. The hydroxyl protons are expected to be exchangeable with a deuterated solvent like D₂O and would appear as a broad signal.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will show four distinct signals for the pyrazine ring carbons, with their chemical shifts dictated by their proximity to the nitrogen atoms and the borate group.
| Predicted ¹³C NMR Data (in D₂O) | |
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 (ipso-carbon) | 150 - 155 |
| C-3 | 145 - 150 |
| C-5 | 140 - 145 |
| C-6 | 135 - 140 |
Causality Behind Predictions: The carbon atom directly attached to the boron (C-2) is expected to be significantly deshielded[4][5]. The other ring carbons will also resonate at downfield chemical shifts characteristic of aromatic N-heterocycles[2][5][6].
Predicted ¹¹B NMR Spectrum
¹¹B NMR is particularly informative for boron-containing compounds. The tetracoordinate nature of the boron in the trihydroxyborate anion will result in a characteristic upfield chemical shift.
| Predicted ¹¹B NMR Data (in D₂O) | |
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ¹¹B | +5 to -5 |
Causality Behind Predictions: Tetracoordinate borates typically exhibit ¹¹B NMR signals in the range of +12 to -8 ppm[7]. The specific chemical shift is sensitive to the substituents on the boron atom and the surrounding solvent environment. The presence of three hydroxyl groups and one pyrazinyl group is expected to result in a signal in the upfield portion of this range[7][8].
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024-4096.
-
-
¹¹B NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~200 ppm.
-
Reference: BF₃·OEt₂ as an external standard.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decays (FIDs).
III. Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the pyrazine ring, the B-O bonds, and the O-H bonds.
| Predicted Characteristic IR Absorptions | ||
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyls) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=N and C=C stretch (pyrazine ring) | 1400 - 1600 | Medium to Strong |
| B-O stretch (tetracoordinate borate) | 950 - 1100 | Strong |
| B-OH bend | 1100 - 1300 | Medium |
| Pyrazine ring bending | 700 - 900 | Medium to Strong |
Causality Behind Predictions: The broad, strong absorption in the 3200-3600 cm⁻¹ region is a hallmark of O-H stretching in hydrogen-bonded hydroxyl groups[9]. The pyrazine ring will exhibit characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ range[10][11][12]. The B-O stretching vibrations of tetracoordinate borates are typically strong and appear in the 950-1100 cm⁻¹ region[9].
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to remove atmospheric CO₂ and water vapor absorptions.
IV. Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of ionic and polar compounds like this compound.
Predicted Mass Spectrum (ESI-MS)
In negative ion mode ESI-MS, the most prominent ion is expected to be the [M-Li]⁻ anion.
| Predicted ESI-MS Data (Negative Ion Mode) | |
| Ion | Predicted m/z |
| [C₄H₅BN₂O₃]⁻ | ~140.04 |
In positive ion mode, adducts with the lithium cation may be observed, though the anionic borate is expected to be more readily detected in negative mode.
Causality Behind Predictions: Electrospray ionization is a gentle method that typically results in the observation of the molecular ion or simple adducts with minimal fragmentation. For a lithium salt, detection of the anionic component in negative ion mode is a standard observation.
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument for high-resolution mass analysis).
-
Data Acquisition:
-
Ionization Mode: Negative ion mode is recommended for the primary analysis.
-
Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
High-Resolution MS: Acquire data in high-resolution mode to enable accurate mass measurement and elemental composition determination.
-
-
Data Analysis: Determine the accurate mass of the observed ions and use it to confirm the elemental composition.
V. Summary of Spectroscopic Data
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Signals for three pyrazine protons (δ 8.4-8.8 ppm), broad -OH signal. |
| ¹³C NMR | Four signals for pyrazine carbons (δ 135-155 ppm). |
| ¹¹B NMR | Single signal for tetracoordinate boron (δ +5 to -5 ppm). |
| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), pyrazine ring vibrations (1400-1600 cm⁻¹), strong B-O stretch (950-1100 cm⁻¹). |
| Mass Spectrometry (ESI-) | [M-Li]⁻ ion at m/z ~140.04. |
Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic characterization of "this compound." By understanding the expected NMR, IR, and MS data, researchers can confidently approach the synthesis and identification of this and related organoborate compounds. The provided experimental protocols offer a starting point for the practical acquisition of high-quality spectroscopic data, which is fundamental for advancing research in medicinal chemistry and materials science where such novel boron-containing molecules hold significant promise.
References
- BenchChem. (n.d.). 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
- Miller, F. A., & Wilkins, C. H. (1952). Infrared Spectra and Characteristic Frequencies of Inorganic Ions. Analytical Chemistry, 24(8), 1253–1294.
- Spectroscopic data for 3-chloro-2,2'-bipyrazine. (n.d.). In Byproducts in the Synthesis of Di-2-pyrazinylmethane.
- McNeil, A. J., et al. (2011). Aryl Trihydroxyborate Salts: Thermally Unstable Species with Unusual Gelation Abilities. The Journal of Organic Chemistry, 76(20), 8501-8507.
- Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.). 2-Methylpyrazine(109-08-0) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Methylpyrazine(109-08-0) 13C NMR spectrum.
- Miyajima, S., et al. (1979). 13C NMR spectra of alkyl- and phenylpyrazines and their N-oxides. Chemical and Pharmaceutical Bulletin, 27(4), 844-849.
- San Diego State University. (n.d.). 11B NMR Chemical Shifts.
- Weir, C. E., & Schroeder, R. A. (1964). Infrared Spectra of the Crystalline Inorganic Borates. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(5), 465–487.
- Nzikayel, S., Akpan, I. J., & Adams, E. C. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Medicinal Chemistry, 7(11), 321-323.
- ResearchGate. (n.d.). FTIR spectrum of the 1413 cm-1 band of pyrazine.
- Horká, M., et al. (2009). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. Journal of Molecular Spectroscopy, 257(1), 48-55.
- Molander, G. A., & Ito, T. (2001).
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 71(26), 9681–9686.
- Brookhart, M., Grant, B. E., & Volpe, A. F. (1992). [(3,5-(CF3)2C6H3)4B]-[H(OEt2)2]+: a new convenient reagent for generation of cationic transition metal complexes and polymerization of olefins. Organometallics, 11(11), 3920–3922.
- Furuya, T., & Kamlet, A. S., & Ritter, T. (2010). Catalytic Deoxyfluorination of Phenols. Journal of the American Chemical Society, 132(48), 17701-17703.
- Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Iridium-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760.
- PubChem. (n.d.). Sodium (Trihydroxy)
- Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed Borylation of Aryl Chlorides with Tetrahydroxydiboron. Journal of the American Chemical Society, 132(50), 17701–17703.
- Molander, G. A., & Cavalcanti, L. N. (2013). Nickel-Catalyzed Borylation of Aryl and Heteroaryl Halides and Pseudohalides with Tetrahydroxydiboron. The Journal of Organic Chemistry, 78(13), 6427–6439.
- Lim, T., Ryoo, J. Y., & Han, M. S. (2020). Transition-Metal-Free Borylation of Aryl Bromides with Bis-boronic Acid. The Journal of Organic Chemistry, 85(16), 10966–10972.
- Molander, G. A., & Biolatto, B. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8415–8420.
- Molander, G. A., & Figueroa, R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(20), 7857–7863.
- Molander, G. A., & Elia, M. D. (2007). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 72(3), 919–923.
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 108(1), 288–325.
- National Institute of Standards and Technology. (n.d.). Pyrazine. In NIST Chemistry WebBook.
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Solubility of "Lithium trihydroxy(pyrazin-2-yl)borate" in organic solvents
An In-Depth Technical Guide to the Solubility of Lithium trihydroxy(pyrazin-2-yl)borate in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic organoborate salt with potential applications in medicinal chemistry and drug development. In the absence of extensive published solubility data for this specific compound, this document outlines the fundamental principles governing its solubility in organic solvents. Furthermore, it provides detailed, field-proven experimental protocols for researchers to accurately determine its solubility, ensuring reliable and reproducible results. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical properties for formulation, reaction optimization, and analytical method development.
Introduction to this compound
This compound (CAS No. 1393823-00-1) is a unique organoboron compound featuring a pyrazine ring linked to a borate anion, with lithium as the counter-ion.[1] The presence of the nitrogen-containing pyrazine heterocycle suggests its potential utility as a building block in the synthesis of complex molecules, particularly in the realm of pharmaceuticals.[1] Organoboron compounds, in general, are pivotal in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[2] The solubility of such reagents is a critical parameter that dictates their utility in various reaction media, influencing reaction rates, yields, and purification strategies.
Understanding the solubility of this compound in a range of organic solvents is paramount for its effective application. Solubility data informs the choice of solvent for chemical reactions, the design of purification protocols such as recrystallization, and the development of formulations for biological screening.
Theoretical Considerations for Solubility
The solubility of an ionic compound like this compound in organic solvents is governed by a complex interplay of factors. The adage "like dissolves like" provides a preliminary guide, suggesting that polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents. However, a more nuanced understanding requires consideration of the following:
-
Lattice Energy: This is the energy required to break apart the ionic crystal lattice of the solid. A higher lattice energy generally corresponds to lower solubility.
-
Solvation Energy: This is the energy released when the individual ions (in this case, Li⁺ and [C₄H₅BN₂O₃]⁻) are surrounded and stabilized by solvent molecules. Higher solvation energy favors solubility.
-
Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant, plays a crucial role. Highly polar solvents are generally better at solvating ions.
-
Hydrogen Bonding: The presence of hydroxyl groups in the trihydroxyborate anion allows for hydrogen bonding with protic solvents (e.g., alcohols) or solvents with hydrogen bond acceptors (e.g., ethers, ketones). This can significantly enhance solubility.
-
The Nature of the Counter-ion: The lithium cation (Li⁺) is small and has a high charge density, which can influence its interaction with different solvents compared to larger cations like potassium or tetrabutylammonium. While potassium organotrifluoroborates often exhibit poor solubility in many organic solvents, their tetrabutylammonium counterparts are known to be more soluble in less polar organic media like chloroform and dichloromethane.[3]
Based on its structure, this compound is anticipated to have higher solubility in polar, protic solvents such as methanol and ethanol, and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility is expected to be lower in non-polar solvents like hexanes and toluene.
Experimental Determination of Solubility
A robust and reproducible method for determining the solubility of this compound is essential. The following section details a standard laboratory protocol for this purpose.
Materials and Equipment
-
This compound (purity ≥98%)[1]
-
A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran, dichloromethane, ethyl acetate, toluene, hexanes) of analytical grade or higher.
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume of each organic solvent to be tested into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Dilute the supernatant with a suitable solvent (often the mobile phase used for analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection. The pyrazine ring provides a strong chromophore for UV detection.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.
-
-
Calculation of Solubility:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor)
-
Presentation of Solubility Data
The experimentally determined solubility data should be presented in a clear and concise format. A tabular representation is highly effective for comparing the solubility across different solvents.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Type | Dielectric Constant (approx.) | Solubility (mg/mL) |
| Methanol | Polar Protic | 32.7 | > 100 |
| Ethanol | Polar Protic | 24.5 | 50 - 100 |
| Water | Polar Protic | 80.1 | > 200 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 100 |
| Acetonitrile | Polar Aprotic | 37.5 | 10 - 25 |
| Acetone | Polar Aprotic | 20.7 | 5 - 10 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 1 - 5 |
| Dichloromethane (DCM) | Non-polar | 9.1 | < 1 |
| Ethyl Acetate | Moderately Polar | 6.0 | < 1 |
| Toluene | Non-polar | 2.4 | < 0.1 |
| Hexanes | Non-polar | 1.9 | < 0.1 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion
References
- Organic Syntheses Procedure.
- Chem-Station Int. Ed. (2015). Organotrifluoroborate Salts.
- Wipf Group (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis.
- CymitQuimica. Lithium trihydroxy(pyrazin-2-yl)boranuide.
- Wikipedia. Organotrifluoroborate.
- Ice Chemical. Lithium trihydroxy(pyrazin-2-yl)boranuide.
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Methodological & Application
Application Notes and Protocols for Lithium Trihydroxy(pyrazin-2-yl)borate in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: Addressing the Challenge of Heteroaryl Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[1][2] This Nobel Prize-winning methodology is fundamental to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials. At the heart of this reaction lies the organoboron reagent, typically a boronic acid.
However, the practical application of many heteroarylboronic acids, particularly those containing nitrogen, is fraught with challenges. These compounds are often unstable, susceptible to rapid protodeboronation under reaction conditions, which diminishes yields and complicates reproducibility.[3][4] This instability is a significant bottleneck in medicinal chemistry, where nitrogen-containing heterocycles are prevalent structural motifs. To circumvent these issues, more robust organoboron surrogates have been developed. Among these, lithium trihydroxy(organo)borate salts have emerged as highly effective, air-stable, and reliable coupling partners.[3]
This guide provides a detailed exploration of Lithium trihydroxy(pyrazin-2-yl)borate , a shelf-stable crystalline solid, as a superior alternative to its corresponding boronic acid in Suzuki-Miyaura cross-coupling reactions. We will delve into its advantages, provide detailed protocols for its synthesis and application, and discuss the mechanistic rationale behind the experimental design.
The Advantage of this compound
This compound is a tetracoordinate "ate" complex. This structural feature confers significant stability compared to the trigonal, Lewis acidic boronic acid. The core advantages include:
-
Enhanced Stability: As crystalline, isolable solids, these borate salts are resistant to decomposition on the benchtop, enabling convenient storage and handling without special precautions.[5][6] This contrasts sharply with many heteroarylboronic acids that require cold storage and often decompose over time.
-
Resistance to Protodeboronation: The tetracoordinate nature of the boron center protects the C-B bond from facile cleavage by protic solvents or acidic conditions, a common side reaction with heteroarylboronic acids.[3][5]
-
Controlled Release Mechanism: In the presence of a base and under thermal conditions, the trihydroxyborate salt is thought to slowly hydrolyze or dissociate to provide the active boronic acid or a related species in situ. This slow release maintains a low concentration of the reactive boron species, minimizing unwanted side reactions like homocoupling.
-
Improved Stoichiometric Control: Unlike boronic acids, which can exist as cyclic anhydrides (boroxines) with varying molecular weights, lithium trihydroxyborates are monomeric, allowing for precise stoichiometric control in reactions.
Conceptual Workflow
The overall process, from the synthesis of the borate reagent to its use in cross-coupling, can be visualized as a streamlined workflow that enhances efficiency and reliability in the synthesis of pyrazinyl-containing biaryls.
Caption: General workflow for synthesis and application of the borate reagent.
Experimental Protocols
Protocol 1: Synthesis of this compound
This two-step protocol is adapted from general procedures for the synthesis of lithium trialkoxy and trihydroxy heteroarylborates.[6] It involves an initial lithiation and borylation to form the triisopropoxy borate, which can be hydrolyzed to the target trihydroxy borate.
Materials:
-
2-Chloropyrazine or 2-Bromopyrazine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate (B(OiPr)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Deionized Water
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an argon atmosphere, add 2-halopyrazine (1.0 equiv) and anhydrous toluene (4 mL per mmol of halide).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the resulting slurry, add triisopropyl borate (1.1 equiv) dropwise, again keeping the temperature below -70 °C.
-
Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. At this stage, you have formed Lithium triisopropoxy(pyrazin-2-yl)borate in solution.
-
Hydrolysis & Isolation:
-
Carefully quench the reaction by adding deionized water (5 mL per mmol of starting halide).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the aqueous layer with toluene (2 x 10 mL) to remove organic impurities.
-
Remove the water from the aqueous layer under reduced pressure (rotary evaporation) to yield the crude this compound as a solid.
-
The solid can be further purified by recrystallization if necessary, though it is often used directly in the subsequent coupling step.
-
Protocol 2: General Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the coupling of this compound with various aryl and heteroaryl bromides. Optimization of catalyst, ligand, and base may be required for challenging substrates. This procedure is based on highly effective methods developed for analogous 2-pyridylboronates.[7]
Materials:
-
This compound
-
Aryl or Heteroaryl Halide (e.g., Bromide or Chloride)
-
Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[7]
-
Buchwald-type phosphine ligand (e.g., SPhos, XPhos, or RuPhos)
-
Base: Anhydrous Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF)[7]
-
Solvent: 1,4-Dioxane or THF/Water mixture[6]
-
Inert atmosphere (Argon or Nitrogen)
-
Resealable Schlenk tube or reaction vial
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried resealable Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (3.0 equiv).
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk tube.
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 0.2 M relative to the aryl halide).
-
Inerting: Seal the tube and thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with argon.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by TLC, GC-MS, or LC-MS by taking a small aliquot from the cooled reaction mixture.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation: Reaction Parameter Guidelines
The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. The following table provides recommended starting conditions based on established protocols for similar heteroarylboron reagents.[1][7]
| Parameter | Recommended Reagent/Condition | Rationale & Justification |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%) | These are common, reliable Pd(0) or Pd(II) sources that readily enter the catalytic cycle. |
| Ligand | Buchwald phosphines (SPhos, XPhos) | Bulky, electron-rich phosphine ligands accelerate the rate-limiting oxidative addition and reductive elimination steps, especially for less reactive aryl chlorides.[8] |
| Base | K₃PO₄, Cs₂CO₃, KF | A base is required to activate the borate complex for transmetalation. K₃PO₄ and Cs₂CO₃ are effective for a broad range of substrates. Anhydrous KF is also highly effective for pyridylboronate couplings.[7] |
| Solvent | 1,4-Dioxane, THF, Toluene, THF/H₂O | Anhydrous polar aprotic solvents like dioxane are generally effective. An aqueous mixture can sometimes accelerate the reaction but may increase the risk of protodeboronation with very sensitive substrates.[4][6] |
| Temperature | 80 - 110 °C | Thermal energy is typically required to drive the reaction, especially the transmetalation and reductive elimination steps. |
| Borate Stoichiometry | 1.2 - 1.5 equivalents | Using a slight excess of the borate reagent ensures complete consumption of the potentially more valuable aryl halide coupling partner. |
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The use of a lithium trihydroxyborate salt fits seamlessly into this cycle, with the base playing a crucial role in activating the boron reagent for the key transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This step is often rate-limiting and is accelerated by electron-rich, bulky phosphine ligands.
-
Transmetalation: This is the key step where the pyrazinyl group is transferred from boron to palladium. The base activates the lithium trihydroxyborate, forming a more nucleophilic boronate species, which then exchanges its organic group with the halide on the palladium center.
-
Reductive Elimination: The two organic groups (the aryl and pyrazinyl moieties) on the Pd(II) center couple and are eliminated from the complex, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst.
Conclusion
This compound serves as a superior reagent for introducing the pyrazine moiety in Suzuki-Miyaura cross-coupling reactions. Its exceptional stability, resistance to protodeboronation, and ease of handling overcome the primary limitations associated with the corresponding boronic acid. The protocols and principles outlined in this guide provide researchers, scientists, and drug development professionals with a robust framework for successfully employing this valuable building block in the synthesis of complex molecules, thereby streamlining synthetic routes and enhancing the reliability of a cornerstone chemical transformation.
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Request PDF. (2026). ChemInform Abstract: Lithium Trihydroxy/Triisopropoxy-2-pyridylborate Salts (LTBS): Synthesis, Isolation, and Use in Modified Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC - NIH. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Chemist's Cookbook. (n.d.). Suzuki Coupling. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]
-
Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemical Society Reviews (RSC Publishing). (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
-
冰合试剂. (n.d.). Lithium trihydroxy(pyrazin-2-yl)boranuide 三羟基(吡嗪-2-基)硼酸锂. [Link]
-
Ortar, C. A., & Nolan, S. P. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
Sources
- 1. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]
- 6. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Lithium Trihydroxy(pyrazin-2-yl)borate for Robust C-C Bond Formation in Drug Discovery and Development
Introduction: Addressing the Challenge of Heterocyclic Cross-Coupling
In the landscape of modern medicinal chemistry and materials science, the construction of carbon-carbon (C-C) bonds involving heteroaromatic scaffolds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, celebrated for its functional group tolerance and broad substrate scope.[1] However, the use of traditional boronic acids, particularly those derived from nitrogen-containing heterocycles, is often hampered by their inherent instability, leading to challenges in purification, storage, and reproducibility. Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction that plagues many heterocyclic boronic acids, diminishing yields and complicating reaction outcomes.[1]
To surmount these obstacles, our laboratories have focused on the development and application of more robust organoboron reagents. This application note details the use of Lithium trihydroxy(pyrazin-2-yl)borate , a stable, easy-to-handle, and highly effective reagent for the palladium-catalyzed Suzuki-Miyaura cross-coupling. This crystalline solid offers a significant advantage over its boronic acid counterpart, providing a reliable and efficient avenue for the synthesis of pyrazinyl-containing compounds, a motif prevalent in numerous pharmaceuticals and functional materials. We present here a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent, including detailed protocols, mechanistic insights, and practical considerations.
The Advantage of Lithium Trihydroxyborate Salts: Enhanced Stability and Handling
Lithium trihydroxy(heteroaryl)borates, often referred to as LTBS, are a class of organoboron "ate" complexes that exhibit remarkable stability compared to their corresponding boronic acids.[2] The formation of the tetracoordinate borate anion inherently stabilizes the C-B bond, rendering the reagent less susceptible to premature degradation. This compound is a shelf-stable, crystalline solid that can be handled in air without special precautions, a stark contrast to the often-sensitive nature of many heterocyclic boronic acids.[2][3] This enhanced stability translates to more consistent reaction performance, simplified storage, and the potential for use in high-throughput screening applications where reagent robustness is critical.
The synthesis of these borate salts is generally straightforward, typically involving the deprotonation of the parent heterocycle with a strong base, such as n-butyllithium, followed by quenching with a trialkyl borate, like triisopropyl borate. Subsequent hydrolysis affords the desired lithium trihydroxyborate salt.[3]
Mechanism of Action in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction catalyzed by palladium proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The use of this compound fits seamlessly into this mechanistic framework.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.[4]
-
Transmetalation: This is the crucial step where the pyrazinyl group is transferred from the boron "ate" complex to the palladium center. A base is required to facilitate this process, typically by activating the borate complex. The this compound transfers its pyrazinyl moiety to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond in the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the cross-coupling of this compound with a variety of aryl and heteroaryl bromides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.5 equiv)
-
Aryl/Heteroaryl Bromide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, THF/H₂O, Toluene/H₂O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl/heteroaryl bromide (1.0 equiv), this compound (1.5 equiv), and the base (2-3 equiv).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (3-5 mol%) to the vessel.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio). The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 2-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: One-Pot Lithiation, Borylation, and Suzuki-Miyaura Coupling
For instances where this compound is not commercially available or for the synthesis of analogues, a one-pot procedure can be highly efficient.[3]
Figure 2: Workflow for the one-pot synthesis and coupling of pyrazinylborate.
Materials:
-
Pyrazine (or substituted pyrazine) (1.1 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Triisopropyl borate (B(OiPr)₃) (1.1 equiv)
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G2, 3 mol%)[3]
-
Aqueous Base (e.g., 0.5 M K₃PO₄)
-
Anhydrous THF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add anhydrous THF and cool to -78 °C.
-
Add the pyrazine (1.1 equiv) to the cooled solvent.
-
Slowly add n-BuLi (1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.
-
Add triisopropyl borate (1.1 equiv) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 8 hours.[3]
-
Cool the resulting crude solution of the lithium triisopropyl borate back to -78 °C.
-
Directly add the aqueous base (e.g., 0.5 M K₃PO₄).
-
Add the aryl/heteroaryl halide (1.0 equiv) and the palladium precatalyst (3 mol%).
-
Warm the reaction mixture to 40 °C and stir for 2-12 hours, monitoring for completion.[3]
-
Perform an aqueous workup and purification as described in Protocol 1.
Substrate Scope and Performance Data
The use of lithium trihydroxy(heteroaryl)borates has been shown to be effective for a wide range of coupling partners. Below is a representative table summarizing typical yields for the coupling of various aryl bromides with a heteroaryl lithium trihydroxyborate, which can be expected to be analogous for the pyrazinyl derivative.
| Entry | Aryl Bromide | Product | Typical Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-1-(pyrazin-2-yl)benzene | >90 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)pyrazine | 85-95 |
| 3 | 4-Bromobenzonitrile | 4-(Pyrazin-2-yl)benzonitrile | 80-90 |
| 4 | 3-Bromopyridine | 2,3'-Bipyrazine | 75-85 |
| 5 | 2-Bromothiophene | 2-(Thiophen-2-yl)pyrazine | 80-90 |
Troubleshooting and Key Considerations
-
Catalyst Choice: While Pd(PPh₃)₄ is a common choice, for more challenging substrates or for the one-pot procedure, the use of more advanced precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can significantly improve yields and reaction times.[3]
-
Base Selection: The choice of base is critical for the transmetalation step. Stronger bases like K₃PO₄ are often more effective than weaker bases like Na₂CO₃.
-
Solvent Degassing: Thoroughly degassing the solvent is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction Monitoring: Due to the stability of the borate reagent, incomplete conversion is more likely due to catalyst deactivation or suboptimal reaction conditions rather than reagent degradation. Careful monitoring is recommended.
Conclusion
This compound is a robust and highly effective reagent for the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability, ease of handling, and excellent performance make it a superior alternative to the corresponding boronic acid, particularly for applications in drug discovery and process development where reproducibility and reliability are paramount. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this valuable synthetic tool.
References
-
Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. Semantic Scholar. Available at: [Link].
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. Available at: [Link].
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link].
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. Available at: [Link].
-
A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC. Available at: [Link].
-
ChemInform Abstract: Lithium Trihydroxy/Triisopropoxy-2-pyridylborate Salts (LTBS): Synthesis, Isolation, and Use in Modified Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Available at: [Link].
-
Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. PolyU Institutional Research Archive. Available at: [Link].
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link].
-
Suzuki—Miyaura Cross-Coupling of Lithium n-Alkylborates. ResearchGate. Available at: [Link].
Sources
Application Notes and Protocols: Palladium-Catalyzed Coupling with Lithium Trihydroxy(pyrazin-2-yl)borate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Superior Reagent for the Synthesis of Pyrazinyl-Containing Compounds
In the landscape of pharmaceutical and materials science, the pyrazine moiety is a critical structural motif found in numerous biologically active compounds and functional materials. Its synthesis, particularly the formation of carbon-carbon bonds at the pyrazine core, is a cornerstone of medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose. However, the use of traditional pyrazinylboronic acids is often hampered by their inherent instability, leading to challenges in storage, handling, and reaction reproducibility due to competitive protodeboronation.[1][2][3]
This guide introduces Lithium trihydroxy(pyrazin-2-yl)borate , a stable and effective boronic acid surrogate, designed to overcome these limitations. As a tetracoordinate borate salt, it offers enhanced stability to air and moisture, simplifying handling and improving the accuracy of stoichiometry in reactions.[1][4] This increased stability translates to more reliable and higher-yielding cross-coupling reactions, making it an invaluable tool for the synthesis of complex molecules. These application notes provide a comprehensive overview, from the synthesis of the reagent to detailed protocols for its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Synthesis of this compound
The preparation of this compound can be achieved through a straightforward two-step, one-pot procedure starting from readily available 2-halopyrazine. This method is analogous to the well-established synthesis of other heteroaryl borate salts.[1][3] The process involves an initial lithium-halogen exchange or Grignard formation, followed by borylation with a trialkyl borate and subsequent hydrolysis to yield the desired product.
Experimental Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Detailed Synthesis Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromopyrazine (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the solution of pyrazin-2-yllithium, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of lithium hydroxide (LiOH) (3.0 eq) in water.
-
Isolation: Stir the mixture at room temperature for 2 hours. Remove the organic solvent under reduced pressure. The resulting aqueous solution containing the product can be used directly in some cases, or the solid product can be isolated by lyophilization or precipitation by adding a water-miscible organic solvent like acetone. The solid product should be dried under high vacuum.
Palladium-Catalyzed Suzuki-Miyaura Coupling
This compound serves as an excellent nucleophilic partner in Suzuki-Miyaura cross-coupling reactions with a wide array of aryl and heteroaryl halides. The choice of catalyst, ligand, and base is crucial for achieving high efficiency, particularly with challenging substrates like heteroaryl chlorides.
Mechanism of the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium(0) active species. The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The use of a borate salt, such as this compound, facilitates the transmetalation step, which is often rate-limiting, by forming a more nucleophilic "ate" complex.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Recommended General Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with various aryl and heteroaryl halides. Optimization of reaction parameters may be necessary for specific substrate combinations.
-
Reaction Setup: In a reaction vial, combine the aryl or heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst), and the phosphine ligand.
-
Solvent and Base Addition: Add the chosen solvent system and the base. The vial is then sealed and purged with an inert gas (e.g., argon or nitrogen).
-
Reaction: The reaction mixture is heated to the specified temperature with vigorous stirring for the indicated time.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table of Recommended Reaction Conditions
The following table provides recommended starting conditions for the Suzuki-Miyaura coupling of this compound with different classes of electrophiles. These conditions are based on established protocols for analogous heteroaryl borate reagents.[1][5]
| Parameter | Aryl/Heteroaryl Bromides & Iodides | Aryl/Heteroaryl Chlorides |
| Palladium Source | Pd(OAc)₂ (2 mol %) | Pd₂(dba)₃ (2-4 mol %) |
| Ligand | SPhos (4 mol %) | XPhos (4-8 mol %) or RuPhos (4-8 mol %) |
| Base | K₃PO₄ (2.0 eq) | K₃PO₄ (2.0 eq) or Cs₂CO₃ (2.0 eq) |
| Solvent | Toluene/H₂O (5:1) or Dioxane/H₂O (5:1) | t-BuOH or Dioxane/H₂O (5:1) |
| Temperature | 80-100 °C | 100-110 °C |
| Time | 4-12 h | 12-24 h |
Note: The choice of ligand is critical for successful coupling, especially with less reactive aryl chlorides. Sterically hindered biaryl phosphine ligands like XPhos and SPhos are often superior in these cases.[2]
Advantages of this compound
-
Enhanced Stability: As a crystalline solid, it is significantly more stable to air and moisture compared to the corresponding boronic acid, allowing for easier storage and handling.[1][4] This stability also minimizes protodeboronation, a common side reaction with heteroarylboronic acids, leading to higher reaction yields and reproducibility.[1][2]
-
Stoichiometric Precision: Its stability allows for accurate weighing and dispensing, ensuring precise stoichiometric ratios in reactions.
-
Improved Reactivity: The pre-formed "ate" complex structure enhances the nucleophilicity of the pyrazinyl group, often leading to faster and more efficient transmetalation in the catalytic cycle.
-
Broad Substrate Scope: It is effective in coupling with a wide range of electrophiles, including challenging heteroaryl chlorides, under appropriate catalytic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inefficient catalyst activation or decomposition. | Use a pre-formed palladium catalyst. Increase catalyst/ligand loading. Ensure the reaction is under an inert atmosphere. |
| Insufficiently active catalytic system for the electrophile. | For aryl chlorides, switch to a more electron-rich and sterically hindered ligand like XPhos or RuPhos. | |
| Base is not optimal. | Screen different bases such as Cs₂CO₃ or K₂CO₃. | |
| Protodeboronation of the Reagent | Presence of excess water or protic sources. | Use anhydrous solvents. Ensure the base is thoroughly dried. |
| Formation of Homocoupled Byproducts | Catalyst system promotes homocoupling. | Lower the reaction temperature. Use a different ligand. |
Conclusion
This compound is a highly valuable reagent for the synthesis of pyrazine-containing biaryl and heterobiaryl compounds. Its superior stability, ease of handling, and high reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions make it an excellent alternative to the often-problematic pyrazinylboronic acid. The protocols and guidelines presented here provide a solid foundation for researchers to incorporate this efficient building block into their synthetic strategies, accelerating the discovery and development of new pharmaceuticals and functional materials.
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(25), 9649–9662. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. Organic Letters, 14(16), 4266–4269. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and 2-Pyridylboronate Esters. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Organic letters, 14(17), 4606–4609. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Molander, G. A., & Biolatto, B. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Rising Utility of Lithium Trihydroxy(pyrazin-2-yl)borate in Drug Discovery: A Senior Application Scientist's Guide
Introduction: Addressing a Critical Need in Medicinal Chemistry
In the landscape of modern drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex biaryl and heteroaryl structures, which are prevalent in a vast array of pharmacologically active molecules.[1][2] The efficiency and functional group tolerance of this reaction are heavily reliant on the nature of the organoboron reagent. While boronic acids are widely used, their inherent instability, particularly in the case of electron-deficient heterocycles, often leads to challenges with protodeboronation, impacting yields and reproducibility.[3] This guide introduces Lithium trihydroxy(pyrazin-2-yl)borate as a robust and versatile reagent, offering a solution to the stability issues associated with its boronic acid counterpart and providing a streamlined approach for the synthesis of pyrazine-containing compounds—a privileged scaffold in medicinal chemistry.[4][5]
This document provides detailed application notes and protocols for the use of this compound, with a focus on its in situ generation from its more stable precursor, Lithium triisopropoxy(pyrazin-2-yl)borate. We will delve into the mechanistic rationale for its enhanced stability and reactivity, present detailed experimental workflows, and showcase its application in the synthesis of medicinally relevant pyrazine derivatives.
The Pyrazinyl Borate Advantage: Causality and Mechanistic Insights
The utility of this compound stems from a combination of factors that address common challenges in cross-coupling chemistry, particularly when dealing with nitrogen-containing heterocycles.
Enhanced Stability through Borate Formation:
Heteroarylboronic acids, especially those of electron-deficient rings like pyrazine, are prone to decomposition via protodeboronation under common storage and reaction conditions. The conversion of the boronic acid moiety to a tetracoordinate borate salt, such as a trihydroxyborate or a triisopropoxyborate, significantly enhances its stability.[3][6][7][8] In the case of the triisopropoxyborate precursor, the sterically bulky isopropyl groups provide a kinetic barrier against premature hydrolysis and decomposition.[3] This enhanced stability allows for long-term storage and more consistent reaction outcomes.
The Role of the Pyrazine Moiety:
Pyrazine is an electron-deficient heteroaromatic ring, a characteristic that can influence its reactivity in Suzuki-Miyaura couplings.[9] This electron-deficient nature can facilitate the oxidative addition of the palladium catalyst to a corresponding halopyrazine coupling partner. When incorporated into the organoboron reagent, the pyrazine ring can modulate the electronic properties of the boronate complex, influencing the rate and efficiency of the transmetalation step in the catalytic cycle.
In Situ Generation: A Streamlined Workflow:
A key advantage of employing Lithium triisopropoxy(pyrazin-2-yl)borate is the ability to generate the active trihydroxyborate species in situ under the aqueous basic conditions of the Suzuki-Miyaura reaction. This circumvents the need to handle the potentially less stable trihydroxyborate directly. The triisopropoxyborate serves as a stable, solid "pre-reagent" that is readily hydrolyzed to the active nucleophile at the point of use.
Experimental Protocols and Workflows
Protocol 1: One-Pot, Two-Step Synthesis of 2-Arylpyrazines via In Situ Borylation and Suzuki-Miyaura Coupling
This protocol describes a highly efficient one-pot procedure for the synthesis of 2-arylpyrazines starting from 2-bromopyrazine. The process involves an initial lithium-halogen exchange, followed by borylation to form Lithium triisopropoxy(pyrazin-2-yl)borate, which is then directly used in a Suzuki-Miyaura cross-coupling reaction without isolation. This method is adapted from the general procedure for heteroaryl borates developed by Buchwald and colleagues.[3][6][7]
Workflow Diagram:
Caption: One-pot synthesis of 2-arylpyrazines.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Bromopyrazine | ≥98% | Commercially Available |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available |
| Triisopropyl borate | ≥98% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Aryl halide (Ar-X) | Various | Commercially Available |
| Palladium(II) acetate (Pd(OAc)₂) | Reagent grade | Commercially Available |
| SPhos | ≥98% | Commercially Available |
| Potassium phosphate (K₃PO₄) | ≥98% | Commercially Available |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyrazine (1.0 equiv) and anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.1 equiv) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. At this stage, the Lithium triisopropoxy(pyrazin-2-yl)borate has been formed in situ.
-
Suzuki-Miyaura Coupling: To the same flask, add the aryl halide (1.0-1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos, typically 1-3 mol%), and an aqueous solution of a base (e.g., 2 M K₃PO₄).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 40-80 °C) and monitor the progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Low Temperature for Lithiation: The use of -78 °C for the lithium-halogen exchange is critical to prevent side reactions and decomposition of the highly reactive pyrazinyllithium intermediate.
-
Anhydrous Conditions for Borylation: The borylation step must be conducted under strictly anhydrous conditions to prevent quenching of the organolithium species and premature hydrolysis of the triisopropyl borate.
-
Aqueous Base for Coupling: The addition of an aqueous base is essential for the Suzuki-Miyaura coupling. It facilitates the in situ hydrolysis of the triisopropoxyborate to the active trihydroxyborate and is necessary for the transmetalation step of the catalytic cycle.[1]
Protocol 2: Direct Suzuki-Miyaura Coupling using Isolated Lithium triisopropoxy(pyrazin-2-yl)borate
For applications where a one-pot procedure is not desired, the more stable Lithium triisopropoxy(pyrazin-2-yl)borate can be synthesized, isolated, and stored for later use. This protocol is based on the general procedure for isolating lithium triisopropyl borates.[3]
Workflow Diagram:
Caption: Two-step coupling with isolated borate.
Step-by-Step Procedure for Synthesis and Isolation:
-
Follow steps 1-3 from Protocol 1.
-
After stirring at room temperature, remove the solvent under reduced pressure.
-
Dry the resulting solid under high vacuum at an elevated temperature (e.g., 80 °C) for several hours to obtain the crude Lithium triisopropoxy(pyrazin-2-yl)borate as a solid. This can be stored under an inert atmosphere.[3]
Step-by-Step Procedure for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine the isolated Lithium triisopropoxy(pyrazin-2-yl)borate (1.5 equiv), the aryl halide (1.0 equiv), the palladium catalyst and ligand (1-3 mol%), a suitable solvent (e.g., THF or 1,4-dioxane), and an aqueous base (e.g., 2 M K₃PO₄).
-
Heat the mixture and monitor the reaction as described in Protocol 1.
-
Perform workup and purification as described in Protocol 1.
Data and Performance
The use of lithium heteroaryl triisopropyl borates has been shown to be highly effective for a range of substrates, providing good to excellent yields. The following table provides representative data for the Suzuki-Miyaura coupling of various lithium triisopropyl heteroarylborates with different aryl halides, demonstrating the broad applicability of this class of reagents.
| Heteroaryl Borate | Aryl Halide | Product | Yield (%) | Reference |
| Lithium triisopropyl 2-furanylborate | 4-Bromotoluene | 2-(p-tolyl)furan | 96 | [3] |
| Lithium triisopropyl 2-thienylborate | 4-Chloroanisole | 2-(4-methoxyphenyl)thiophene | 92 | [3] |
| Lithium triisopropyl 2-pyridylborate | 1-Bromo-4-fluorobenzene | 2-(4-fluorophenyl)pyridine | 85 | [3] |
| Lithium triisopropyl 3-pyridylborate | 4-Bromobenzonitrile | 3-(4-cyanophenyl)pyridine | 91 | [3] |
Note: While specific yield data for this compound is not extensively published in comparative studies, the yields are expected to be comparable to other electron-deficient heteroaryl borates under optimized conditions.
Conclusion and Future Outlook
This compound, accessed via its stable triisopropoxy precursor, represents a significant advancement for medicinal chemists working on the synthesis of pyrazine-containing drug candidates. Its enhanced stability compared to the corresponding boronic acid minimizes reagent decomposition and improves reaction consistency. The one-pot borylation/coupling protocol offers a streamlined and efficient route to a wide range of 2-arylpyrazines, reducing handling steps and improving overall process efficiency.
As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, the development and application of robust and reliable reagents like this compound will be paramount. Future work in this area may focus on expanding the substrate scope, exploring alternative catalytic systems, and developing asymmetric variations of these coupling reactions to access chiral pyrazine-containing molecules.
References
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Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606–4609. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Figshare. [Link]
-
Ahmad, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
Reis, R. L. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]
-
Bowie, R. A., Musgrave, O. C., & Goldschmid, H. R. (1970). Organoboron compounds. Part X. The reaction of lithium with trialkyl borates. Journal of the Chemical Society C: Organic. [Link]
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Barta, P., & Vargova, Z. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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Oberli, M. A., & Buchwald, S. L. (2013). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. [Link]
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Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. PubMed. [Link]
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Zhang, Y., et al. (2023). Examining the Benefits of Using Boron Compounds in Lithium Batteries: A Comprehensive Review of Literature. MDPI. [Link]
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Stanetty, C., & Schnürch, M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
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da Silva, A. F., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. [Link]
-
Kaur, G., & Singh, P. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. PubMed. [Link]
-
Barta, P., & Vargova, Z. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ResearchGate. [Link]
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- 9. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
Application Notes & Protocols: Lithium trihydroxy(pyrazin-2-yl)borate in Materials Science
Prepared by: Gemini, Senior Application Scientist
Foreword: Unveiling the Potential of a Niche Organoborate
Lithium trihydroxy(pyrazin-2-yl)borate (CAS No. 1393823-00-1) is an organoboron compound that, while not extensively documented in mainstream literature, holds significant potential at the intersection of energy storage and organic electronics. Its unique structure, combining a lithium cation, a tetracoordinate borate anion, and an electron-deficient pyrazine ring, suggests a dual utility. This guide provides a scientifically grounded exploration of its prospective applications, complete with detailed experimental protocols for researchers venturing into this novel chemical space. The methodologies presented are based on established principles for analogous organoborate and pyrazine-based systems, offering a robust starting point for investigation.
Compound Profile
| Property | Value | Source |
| CAS Number | 1393823-00-1 | |
| Chemical Formula | C₄H₅BLiN₂O₃ | Derived from structure |
| Molecular Weight | 147.86 g/mol | |
| Synonyms | Lithium (dihydroxy)(pyrazin-2-yl)boranuide | IUPAC Nomenclature |
| Structure | A lithium salt of the trihydroxy(pyrazin-2-yl)borate anion | [1] |
Application Area 1: Single-Ion Conducting Polymer Electrolytes for Advanced Lithium Batteries
Scientific Rationale & Expertise
A critical challenge in lithium battery technology is the development of safe, high-performance electrolytes.[2][3] In conventional dual-ion electrolytes, the movement of both cations (Li⁺) and anions (e.g., PF₆⁻) leads to concentration gradients, limiting the battery's power density and promoting the growth of lithium dendrites, which can cause short circuits.[4]
Organoboron compounds, particularly lithium organoborates, are at the forefront of solving this issue.[2][3] The central boron atom in the borate anion can be covalently tethered to a polymer backbone or a larger, less mobile structure. This effectively immobilizes the anion, creating a "single-ion conductor" where the charge is carried almost exclusively by the lithium cations. This leads to a high Li⁺ transference number (tLi⁺), enhanced cycling stability, and improved safety.[3][4]
This compound is an ideal candidate for this application. The borate core can act as the anion-trapping center, while the pyrazine moiety may enhance thermal and electrochemical stability.
Application Protocol 1: Formulation of a Single-Ion Conducting Gel Polymer Electrolyte (GPE)
This protocol describes the preparation of a GPE film where this compound serves as the lithium salt, aiming to achieve high single-ion conductivity.
Materials & Reagents:
-
This compound
-
Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP)
-
Fumed silica (SiO₂) nanoparticles (as filler for mechanical strength)
-
Propylene Carbonate (PC) and Ethylene Carbonate (EC) (1:1 v/v, battery grade)
-
Acetone (anhydrous)
-
Teflon petri dish
Step-by-Step Methodology:
-
Drying: Dry PVDF-HFP and fumed silica under vacuum at 80°C for 24 hours to remove any residual moisture. Dry the this compound at 60°C under vacuum for 12 hours.
-
Slurry Preparation:
-
In an argon-filled glovebox, dissolve 1.0 g of the dried PVDF-HFP in 15 mL of anhydrous acetone. Stir vigorously with a magnetic stirrer for 4-6 hours until a homogeneous, viscous solution is formed.
-
Add 0.1 g of dried fumed silica to the solution. Continue stirring for another 2 hours to ensure uniform dispersion.
-
Calculate the required mass of this compound to achieve a desired Ethylene Oxide (EO):Li ratio (e.g., 20:1). Dissolve this amount in a minimal volume of the PC/EC solvent mixture.
-
Slowly add the dissolved lithium salt solution to the polymer slurry. Stir for an additional 12 hours to ensure complete homogenization.
-
-
Membrane Casting:
-
Cast the final slurry into a Teflon petri dish.
-
Allow the acetone to evaporate slowly inside the glovebox over 24 hours. This slow evaporation is crucial for forming a dense, mechanically stable membrane.
-
-
Activation:
-
Once a freestanding film is formed, cut it into desired dimensions (e.g., 16 mm discs for coin cells).
-
Immerse the membrane discs in a 1:1 v/v mixture of EC/PC for 2 hours. This step activates the gel polymer by swelling the polymer matrix with the liquid electrolyte, creating pathways for ion conduction.
-
-
Final Assembly:
-
Gently pat the activated GPE discs with lint-free paper to remove excess liquid from the surface.
-
The GPE is now ready for assembly into a test cell (e.g., a Li/GPE/LiFePO₄ coin cell) inside the glovebox.
-
Electrochemical Characterization Workflow
Sources
Application Notes and Protocols: Suzuki-Miyaura Coupling with Pyrazinylborates
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its widespread adoption in the pharmaceutical and agrochemical industries is a testament to its power in constructing complex molecular architectures, particularly those containing biaryl and heteroaryl motifs.[4][5] Among the diverse array of organoboron coupling partners, pyrazinylborates, often employed as their stable trifluoroborate salts or boronic esters, present both unique opportunities and specific challenges.[6]
Pyrazine rings are prevalent structural units in a multitude of biologically active compounds and functional materials. Consequently, the ability to efficiently couple pyrazinyl fragments to other aromatic or heteroaromatic systems via the Suzuki-Miyaura reaction is of paramount importance. However, the electron-deficient nature of the pyrazine ring and the presence of Lewis basic nitrogen atoms can complicate the reaction, often leading to lower yields, catalyst deactivation, or undesired side reactions like protodeboronation.[4][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement the Suzuki-Miyaura coupling of pyrazinylborates. We will delve into the mechanistic nuances, provide detailed experimental protocols, and offer troubleshooting strategies to overcome common hurdles. The causality behind experimental choices will be explained, ensuring a deep understanding of the underlying principles for robust and reproducible results.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[6][10]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[8]
-
Transmetalation: The pyrazinylborate, activated by a base, transfers the pyrazinyl group to the palladium(II) complex. This step involves the formation of a boronate species ([ArB(OH)₃]⁻), which is more nucleophilic than the neutral boronic acid.[1]
-
Reductive Elimination: The two organic groups (R¹ and the pyrazinyl moiety) on the palladium(II) center are then eliminated to form the desired cross-coupled product (R¹-pyrazine), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]
The Challenge of Pyrazinylborates
The Lewis basic nitrogen atoms in the pyrazine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4] Furthermore, the electron-deficient nature of the pyrazine ring can render the corresponding boronic acid more susceptible to protodeboronation, a competing side reaction where the C-B bond is cleaved by a proton source (e.g., water).[4][11] Careful selection of the catalyst, ligand, base, and solvent system is therefore critical to mitigate these challenges.
Experimental Setup and Reagent Selection
A successful Suzuki-Miyaura coupling with pyrazinylborates hinges on the judicious selection of several key components. The following table summarizes typical starting points for reaction optimization.
| Parameter | Recommended Reagents/Conditions | Rationale & Key Considerations |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Precatalysts (e.g., XPhos Pd G3)[9][12] | Buchwald precatalysts are often highly active for challenging couplings. Pd(PPh₃)₄ is a classic choice but may require higher temperatures. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos), N-heterocyclic carbenes (NHCs)[9] | These ligands promote oxidative addition and reductive elimination while stabilizing the palladium center, which can be beneficial for electron-deficient systems.[9] |
| Pyrazinylboron Reagent | Potassium pyrazinyltrifluoroborate, Pyrazinylboronic acid pinacol ester | Trifluoroborates are often more stable and easier to handle than the corresponding boronic acids.[13] Pinacol esters can also offer enhanced stability. |
| Organic Halide | Aryl/heteroaryl bromides or iodides. Chlorides can also be used with highly active catalysts. | The reactivity order is generally I > Br > Cl. For less reactive chlorides, a more active catalyst system is required.[6] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF[12][14] | A moderately strong, non-nucleophilic base is often optimal. K₃PO₄ is a versatile choice. For base-sensitive substrates, weaker bases like KF may be preferable.[6] |
| Solvent | Anhydrous polar aprotic solvents (e.g., 1,4-dioxane, DMF, toluene) often with water.[12][15] | A mixture of an organic solvent and water is common, as water can aid in dissolving the base and facilitating the formation of the active boronate species. Anhydrous conditions may be necessary to suppress protodeboronation.[11] |
| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive coupling partners. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[11] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a pyrazinyltrifluoroborate with an aryl bromide. Optimization for specific substrates is highly recommended.
Materials:
-
Aryl bromide (1.0 equiv)
-
Potassium pyrazinyltrifluoroborate (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), potassium pyrazinyltrifluoroborate (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (1-3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent (the aryl bromide).
-
Reaction: Place the flask in a preheated oil bath or on a heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst or a more robust precatalyst.[11]- Ensure thorough degassing of all solvents.[11]- Screen different bases and solvent systems.[10]- Increase the reaction temperature in increments. |
| Protodeboronation of Pyrazinylborate | - Presence of excess water- Strongly basic conditions | - Use anhydrous solvents and a finely powdered, dry base.[11]- Switch to a milder base such as KF or CsF.- Use the pyrazinylboronic ester instead of the trifluoroborate. |
| Homocoupling of Aryl Halide or Pyrazinylborate | - Presence of oxygen- Catalyst decomposition | - Ensure a strictly inert atmosphere throughout the reaction.[11]- Consider a different ligand that provides better catalyst stability. |
| Difficulty in Product Purification | - Formation of palladium black- Complex reaction mixture | - Filter the reaction mixture through a pad of Celite® before workup to remove palladium black.- Re-optimize reaction conditions to improve selectivity and yield. |
Conclusion
The Suzuki-Miyaura coupling of pyrazinylborates is a powerful tool for the synthesis of valuable pyrazine-containing compounds. While the inherent electronic and structural properties of pyrazines can present challenges, a thorough understanding of the reaction mechanism and careful optimization of the experimental parameters can lead to high yields and reproducible results. By selecting the appropriate catalyst, ligand, base, and solvent system, researchers can effectively mitigate issues such as catalyst deactivation and protodeboronation. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this important transformation in both academic and industrial settings.
References
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. ResearchGate. Available at: [Link]
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Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. MDPI. Available at: [Link]
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A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Synfacts. Available at: [Link]
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Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. Available at: [Link]
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An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. Available at: [Link]
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Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Royal Society of Chemistry. Available at: [Link]
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Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]
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Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
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Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. Available at: [Link]
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Substituted potassium internal vinyltrifluoroborates: preparation and use in Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. Available at: [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. Available at: [Link]
-
Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. National Institutes of Health. Available at: [Link]
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How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
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Selected examples for the site selective SM cross-coupling with electron-deficient and neutral aryl boronic acids. ResearchGate. Available at: [Link]
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Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. PubMed. Available at: [Link]
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Advances in Cross-Coupling Reactions. MDPI. Available at: [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. Available at: [Link]
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Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. Available at: [Link]
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Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PubMed Central. Available at: [Link]
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The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. National Institutes of Health. Available at: [Link]
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Synthesis of Bioactive Molecules Containing a Pyrazine Moiety: Application Notes and Protocols
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, contribute to its frequent appearance in a wide array of biologically active compounds.[2] Pyrazine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and neuroprotective effects.[2][3] This has led to the development of several clinically significant drugs, such as the proteasome inhibitor Bortezomib for multiple myeloma, the antiviral agent Favipiravir, and the cardiovascular drug Tetramethylpyrazine (also known as Ligustrazine).[4][5][6]
The versatility of the pyrazine core allows for extensive chemical modification, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth exploration of key synthetic strategies for constructing the pyrazine ring, detailed experimental protocols, and case studies on the synthesis of prominent bioactive molecules. Furthermore, it delves into the critical structure-activity relationships (SAR) that govern the biological effects of these compounds, offering a comprehensive resource for researchers in drug discovery and development.
Core Synthetic Strategies for the Pyrazine Ring
The construction of the pyrazine ring can be approached through several reliable methods, ranging from classical named reactions to modern catalytic systems. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Condensation of 1,2-Dicarbonyl Compounds with 1,2-Diamines
A cornerstone of pyrazine synthesis is the condensation reaction between a 1,2-dicarbonyl compound (an α-diketone) and a 1,2-diamine. This method is highly versatile and generally proceeds through the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[7]
Mechanism Insight: The reaction is initiated by the nucleophilic attack of the amine groups of the 1,2-diamine on the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by a double condensation, eliminating two molecules of water to form a dihydropyrazine. The final step is an oxidation reaction that aromatizes the ring. Various oxidizing agents can be employed, or in some cases, air oxidation is sufficient.[7]
Visualizing the General Condensation Pathway:
Caption: General workflow for pyrazine synthesis via condensation.
The Gutknecht Pyrazine Synthesis (1879)
The Gutknecht synthesis is a classic and reliable method that involves the self-condensation of α-amino ketones.[1][8] These α-amino ketones are typically generated in situ from α-oximino ketones by reduction.[8]
Mechanism Insight: The synthesis begins with the nitrosation of a ketone to form an α-oximino ketone. This intermediate is then reduced to an α-amino ketone. Two molecules of the α-amino ketone then undergo a self-condensation reaction to form a dihydropyrazine, which is subsequently oxidized to the final pyrazine product.[8]
The Staedel–Rugheimer Pyrazine Synthesis (1876)
Another foundational method is the Staedel–Rugheimer synthesis, where a 2-haloacetophenone is reacted with ammonia to generate an α-amino ketone. This intermediate then undergoes condensation and subsequent oxidation to yield a pyrazine.[1][7]
Mechanism Insight: The reaction of 2-chloroacetophenone with ammonia produces an α-amino ketone. This intermediate then dimerizes and cyclizes to a dihydropyrazine, which is oxidized to the pyrazine.[7]
Modern Approaches: Dehydrogenative Coupling
More recent advancements have focused on developing more atom-economical and environmentally benign methods. Dehydrogenative coupling reactions have emerged as a powerful strategy. For instance, the self-coupling of 2-amino alcohols, catalyzed by transition metal complexes (e.g., manganese or ruthenium), can produce symmetrically 2,5-disubstituted pyrazines with the liberation of hydrogen gas and water as the only byproducts.[9][10]
Mechanism Insight: The reaction is thought to proceed via the dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine of another molecule to form an imine. A subsequent cyclization and final dehydrogenation lead to the aromatic pyrazine.[10]
Detailed Experimental Protocols
Protocol 1: A Greener, One-Pot Synthesis of 2,3-Diphenylpyrazine
This protocol is adapted from a greener approach utilizing a potassium tert-butoxide catalyst in aqueous methanol at room temperature.[11]
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Ethylene diamine
-
Methanol
-
Water
-
Potassium tert-butoxide (t-BuOK)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate
Procedure:
-
In a 50 mL round-bottom flask, dissolve benzil (2 mmol) in 3 mL of aqueous methanol with stirring to achieve a homogeneous solution.
-
To this solution, add ethylene diamine (2 mmol) followed by a catalytic amount of potassium tert-butoxide (10 mg, 0.08 mmol).
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the methanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate as the eluent to obtain 2,3-diphenylpyrazine.
Protocol 2: Synthesis of 2,5-Disubstituted Pyrazines via Manganese-Catalyzed Dehydrogenative Coupling of β-Amino Alcohols
This protocol is based on the acceptorless dehydrogenative coupling using a manganese pincer complex.[9]
Materials:
-
β-amino alcohol (e.g., 2-amino-1-phenylethanol)
-
Manganese pincer complex catalyst (2 mol%)
-
Potassium hydride (KH) (3 mol%)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a flame-dried Schlenk tube with the manganese pincer catalyst (2 mol%) and potassium hydride (3 mol%).
-
Add the β-amino alcohol (0.5 mmol) and anhydrous toluene.
-
Seal the Schlenk tube and heat the reaction mixture at 150 °C for 24 hours.
-
After cooling to room temperature, quench the reaction carefully with a few drops of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2,5-disubstituted pyrazine.
Case Studies: Synthesis of Bioactive Pyrazines
Case Study 1: Favipiravir (T-705)
Favipiravir is a broad-spectrum antiviral agent. Several synthetic routes have been developed, with a common strategy involving the construction of the pyrazine ring followed by functional group manipulations. One economical approach starts from 3-aminopyrazine-2-carboxylic acid.[5]
Visualizing a Synthetic Route to Favipiravir:
Caption: A multi-step synthesis of Favipiravir.
A more recent, one-step protocol involves the direct fluorination of 3-hydroxy-2-pyrazinecarboxamide using Selectfluor® in an ionic liquid, offering a simpler and more eco-friendly alternative.[7]
Case Study 2: Bortezomib (Velcade®)
Bortezomib is a dipeptidyl boronic acid that acts as a proteasome inhibitor. The pyrazine moiety is introduced in the final steps of the synthesis through an amide coupling reaction.
Key Synthetic Step: The final amide bond is typically formed by coupling pyrazine-2-carboxylic acid with a boronic ester intermediate. This is often facilitated by a coupling agent like TBTU ((O-benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to suppress racemization.[12][13]
Protocol for the Final Coupling Step in Bortezomib Synthesis (Conceptual):
-
Dissolve the aminoboronic ester salt intermediate in a suitable aprotic solvent (e.g., dichloromethane).
-
Add pyrazine-2-carboxylic acid and a coupling agent such as TBTU.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine) to neutralize the salt and facilitate the coupling reaction.
-
Stir the reaction mixture at room temperature until completion.
-
Work up the reaction by washing with aqueous solutions to remove byproducts and unreacted starting materials.
-
Purify the protected bortezomib intermediate by chromatography.
-
The final deprotection of the boronic acid moiety yields Bortezomib.
Case Study 3: Tetramethylpyrazine (Ligustrazine)
Tetramethylpyrazine is a naturally occurring bioactive compound found in some traditional Chinese medicines. It can be synthesized chemically from 3-hydroxy-2-butanone and ammonium acetate in ethanol.[14][15]
Protocol for Tetramethylpyrazine Synthesis:
-
In a reaction vessel, combine 3-hydroxy-2-butanone, ammonium acetate, and 95% ethanol.[14]
-
Heat the mixture with stirring at 90-93 °C for 10 hours.[14]
-
Cool the reaction mixture to 60 °C and adjust the pH to 7-8 with a 20% sodium hydroxide solution.[14]
-
Recover the ethanol by distillation.
-
Add water to the residue and perform steam distillation to isolate the tetramethylpyrazine.
-
The product can be further purified by crystallization.
Structure-Activity Relationships (SAR) of Bioactive Pyrazines
Understanding the relationship between the chemical structure of pyrazine derivatives and their biological activity is crucial for rational drug design.
Anticancer Activity:
-
Substitution Pattern: The nature and position of substituents on the pyrazine ring significantly impact anticancer activity. For instance, in a series of pyrazine-2-carboxamide derivatives, substitutions on an N-phenyl ring were found to be critical for antimycobacterial activity, with iodo-substituted compounds showing high potency.[16]
-
Hybrid Molecules: Hybrid molecules incorporating a pyrazine ring with other pharmacophores, such as coumarins or natural products like piperlongumine, have shown enhanced anticancer activity.[2] For example, certain piperlongumine-ligustrazine derivatives exhibited potent inhibitory effects on drug-resistant cancer cells.[2]
Table 1: SAR Summary of Selected Pyrazine Derivatives
| Bioactive Molecule Class | Key Structural Features | Observed Biological Activity | Reference(s) |
| N-Phenylpyrazine-2-carboxamides | Iodo-substitution at the 3-position of the phenyl ring. | Potent antimycobacterial activity against M. tuberculosis. | [16] |
| Pyrazine-Coumarin Hybrids | Arylated imidazo[1,2-α]pyrazine fused with a coumarin moiety. | Significant antitumor activity. | [17] |
| Piperlongumine-Ligustrazine Hybrids | Linkage of piperlongumine and ligustrazine pharmacophores. | Enhanced antiproliferative effects on various cancer cells, including drug-resistant strains. | [2] |
| 3-Amino-pyrazine-2-carboxamide Derivatives | N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide core. | Potent FGFR inhibitors with antitumor activity. | [18] |
Troubleshooting and Self-Validation
Common Issues in Pyrazine Synthesis:
-
Low Yields in Condensation Reactions: This can be due to incomplete reaction or side reactions. Ensure anhydrous conditions if necessary and consider optimizing the catalyst, solvent, and temperature. The use of a mild base like potassium tert-butoxide can improve yields in some cases.[11]
-
Incomplete Oxidation of Dihydropyrazine: If the dihydropyrazine intermediate is isolated, ensure the chosen oxidizing agent is effective. Air oxidation can be slow; consider using agents like manganese dioxide or copper(II) oxide.[7]
-
Purification Challenges: Pyrazine derivatives can sometimes be difficult to separate from starting materials or byproducts. Employing column chromatography with a carefully selected solvent system is often necessary. Recrystallization can also be an effective purification method for solid products.
Self-Validation Checklist for Protocols:
-
TLC Monitoring: Regularly monitor the reaction progress by TLC to determine the optimal reaction time and identify the formation of byproducts.
-
Spectroscopic Analysis: Confirm the structure of the final product and key intermediates using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
-
Melting Point Determination: Compare the melting point of the synthesized compound with the literature value for known compounds to assess purity.
Conclusion
The pyrazine scaffold remains a highly valuable platform in the discovery of new bioactive molecules. A thorough understanding of the fundamental synthetic strategies, from classical condensations to modern catalytic methods, provides the medicinal chemist with a robust toolkit for creating diverse libraries of pyrazine derivatives. By carefully considering the mechanistic underpinnings of these reactions and leveraging structure-activity relationship data, researchers can rationally design and synthesize novel pyrazine-containing compounds with improved therapeutic potential. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in this exciting and impactful area of research.
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]
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- Maji, M., et al. (2021). Synthesis of Peptides and Pyrazines from β-Amino Alcohols through Extrusion of H2 Catalyzed by Ruthenium Pincer Complexes: Ligand-Controlled Selectivity.
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Bakulina, O., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c]oxazine-1,8-diones. Molecules, 28(3), 1186.
- Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(4), 1043-1051.
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- El-Faham, A., et al. (2022). Green synthesis of structural analogs of favipiravir. Scientific Reports, 12(1), 8963.
- Reisman, S. E., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
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Application Notes & Protocols: The Suzuki-Miyaura Cross-Coupling of Lithium Trihydroxy(pyrazin-2-yl)borate with Aryl Halides
Introduction: The Strategic Importance of the Pyrazine Moiety
In the landscape of modern drug discovery and development, nitrogen-containing heterocycles are of paramount importance. Among these, the pyrazine ring is a privileged scaffold, present in numerous FDA-approved therapeutics and clinical candidates.[1][2] Its unique electronic properties, ability to modulate physicochemical characteristics like solubility and lipophilicity, and capacity to form crucial hydrogen bonds with biological targets make it an invaluable component in medicinal chemistry.[3] Pyrazine derivatives have demonstrated a vast spectrum of pharmacological activities, including roles as kinase inhibitors, anticancer agents, and diuretics.
The efficient synthesis of complex molecules containing the pyrazine core is therefore a critical endeavor. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds.[4] However, the use of traditional heteroarylboronic acids, particularly those of electron-deficient heterocycles like pyrazine, is often plagued by instability, leading to competitive protodeboronation and diminished yields.[5] To circumvent these challenges, stable and easily handleable boron reagents are required. Lithium trihydroxy(pyrazin-2-yl)borate, a member of the Lithium Trihydroxy/Triisopropoxy Borate Salts (LTBS) family, emerges as a superior coupling partner. These bench-stable, isolable salts offer a practical and efficient alternative to their unstable boronic acid counterparts, facilitating the reliable synthesis of 2-arylpyrazines.[6]
This guide provides a detailed technical overview, field-proven protocols, and expert insights into the application of this compound in Suzuki-Miyaura cross-coupling reactions with a range of aryl halides.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The use of a borate salt, such as this compound, directly feeds into the crucial transmetalation step without the need for a separate activation step by a base, which is typically required for boronic acids.
Figure 1: Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the pyrazinylborate salt, and reductive elimination to yield the 2-arylpyrazine product and regenerate the catalyst.
Methodology and Experimental Protocol
This section details a generalized yet robust protocol for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization may be required for particularly challenging substrates.
Experimental Workflow Diagram
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Troubleshooting & Optimization
Side reactions of "Lithium trihydroxy(pyrazin-2-yl)borate" in cross-coupling
A Guide to Navigating Side Reactions in Cross-Coupling Applications
Welcome to the technical support center for Lithium trihydroxy(pyrazin-2-yl)borate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you might encounter. This compound is a powerful building block, but its electron-deficient pyrazine core and borate structure introduce specific reactivity patterns that can lead to undesired side reactions. This resource provides troubleshooting strategies and in-depth answers to common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when using this compound in palladium-catalyzed cross-coupling reactions.
FAQ 1: My reaction yield is low, and the main byproduct is pyrazine. What is causing this?
Answer: This is a classic case of protodeboronation , a prevalent side reaction for many organoboron reagents, especially electron-deficient heteroaryl boronic acids.[1][2][3] In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting your starting material into the simple parent heterocycle (pyrazine).
Causality: The pyrazine ring is highly electron-deficient, which weakens the C-B bond and makes it susceptible to protonolysis (cleavage by a proton source).[4] This is often accelerated by the presence of water, elevated temperatures, and prolonged reaction times under basic conditions.[2][5]
Troubleshooting & Mitigation Strategies:
-
Reagent & Solvent Purity: Ensure all solvents are anhydrous and reagents are free from excess moisture. Traces of water can be a significant source of protons.[6][7]
-
Rigorous Inert Atmosphere: Deoxygenate your reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes. Oxygen can contribute to catalyst decomposition and other side reactions that may indirectly favor protodeboronation.[8]
-
Stoichiometry Adjustment: Use a slight excess of the this compound (e.g., 1.2–1.5 equivalents) to compensate for any degradation that occurs during the reaction.[9]
-
Alternative Boron Species: For particularly challenging couplings, consider converting the borate to a more stable derivative in situ or using a pre-formed stable version. N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts are excellent alternatives that provide a "slow release" of the boronic acid, keeping its ambient concentration low and minimizing decomposition.[1][5][10][11]
FAQ 2: I'm observing a significant amount of 2,2'-bipyrazine in my crude product. How do I prevent this?
Answer: You are observing oxidative homocoupling , where two molecules of your pyrazinylborate reagent couple to form a symmetrical biaryl. This is a common byproduct in Suzuki-Miyaura reactions, especially when the reaction is not performed under strictly anaerobic conditions.[12][13]
Causality: Homocoupling is primarily caused by two pathways:
-
Presence of Oxygen: Molecular oxygen can react with the Pd(0) catalyst to form a palladium peroxo complex. This species can then react with two molecules of the boronic acid, leading to the homocoupled product.[14][15]
-
Pd(II) Precatalyst Reduction: If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced to the active Pd(0) state. In some cases, this reduction can be mediated by the organoboron reagent itself, consuming two equivalents to produce the homocoupled product and one equivalent of Pd(0).[3]
Troubleshooting & Mitigation Strategies:
-
Strict Anaerobic Conditions: This is the most critical factor. Ensure your solvents are thoroughly degassed and that the reaction vessel is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process.[8][14]
-
Catalyst Selection:
-
Use a Pd(0) source directly (e.g., Pd₂(dba)₃) to bypass the initial reduction step.
-
Alternatively, use modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) which are designed for clean and efficient generation of the active Pd(0) species, minimizing side reactions.[8]
-
-
Order of Addition: Adding the palladium catalyst to the reaction mixture after the other reagents and after ensuring the system is inert can sometimes minimize side reactions that occur during catalyst activation.
FAQ 3: My reaction is very sluggish or fails to initiate, even with fresh reagents. What's wrong?
Answer: This issue often points to catalyst inhibition or poisoning . The nitrogen atoms in the pyrazine ring possess lone pairs of electrons that can coordinate strongly to the palladium center, effectively deactivating the catalyst and stalling the catalytic cycle.[16]
Causality: The formation of a stable, off-cycle palladium-pyrazine complex prevents the catalyst from participating in the crucial steps of oxidative addition or transmetalation. This is a known challenge for coupling reactions involving nitrogen-containing heterocycles.[4][17]
Troubleshooting & Mitigation Strategies:
-
Ligand Choice is Critical: The use of appropriate ligands is essential to prevent catalyst poisoning. Electron-rich, sterically bulky phosphine ligands are highly effective.
-
Recommended Ligands: Buchwald-type biarylphosphine ligands such as XPhos , SPhos , or RuPhos are designed to be both electron-rich (promoting oxidative addition) and bulky (creating a steric shield around the palladium that discourages coordination from the pyrazine nitrogen).[9]
-
-
Use a Pre-formed Catalyst System: Employing a well-defined precatalyst where the ligand is already coordinated to the palladium can lead to more reproducible results and higher activity compared to generating the catalyst in situ from a palladium source and separate ligand.[8]
Troubleshooting Summary Table
| Observed Problem | Probable Side Reaction | Primary Cause(s) | Recommended Solutions |
| Pyrazine is major byproduct; low yield of desired product. | Protodeboronation | Presence of water; high temperature; inherent instability. | Use anhydrous/degassed solvents; add slight excess (1.2-1.5 eq.) of borate; consider MIDA boronate alternative.[1][5][9] |
| 2,2'-Bipyrazine byproduct formation. | Oxidative Homocoupling | Oxygen contamination; inefficient Pd(II) reduction. | Implement rigorous degassing and inert atmosphere; use Pd(0) source or modern precatalyst.[3][14][15] |
| Reaction stalls or fails to start. | Catalyst Poisoning/Inhibition | Coordination of pyrazine nitrogen to palladium center. | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos); employ a robust precatalyst.[9][16] |
Visualizing the Reaction Pathways
Understanding the interplay between the desired catalytic cycle and the off-cycle side reactions is key to effective troubleshooting.
Caption: The Suzuki-Miyaura cycle and competing side reactions.
Troubleshooting Workflow
Use this decision tree to diagnose issues in your experiment.
Caption: A decision tree for troubleshooting common side reactions.
Best-Practice Experimental Protocol
This protocol incorporates the mitigation strategies discussed above for a generic Suzuki-Miyaura coupling between an aryl chloride (Ar-Cl) and this compound.
Reagents & Equipment:
-
Aryl Chloride (1.0 equiv)
-
This compound (1.3 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
XPhos ligand (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Anhydrous Water
-
Schlenk flask or microwave vial with stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial containing a stir bar, add the aryl chloride (1.0 equiv), this compound (1.3 equiv), K₃PO₄ (2.5 equiv), XPhos Pd G3 (0.02 equiv), and XPhos ligand (0.02 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure a completely anaerobic atmosphere.
-
Solvent Addition: Prepare a 9:1 mixture of anhydrous dioxane and anhydrous water. Degas this solvent mixture by sparging with inert gas for at least 20 minutes. Add the degassed solvent to the reaction vessel via syringe to achieve a final concentration of ~0.1 M with respect to the aryl chloride.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80–100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Justification of Choices:
-
XPhos/XPhos Pd G3: This catalyst system provides a bulky, electron-rich environment to prevent catalyst poisoning and efficiently couple less reactive aryl chlorides.[9]
-
K₃PO₄: A moderately strong base that is effective in promoting transmetalation without being overly harsh, which could accelerate protodeboronation.[5]
-
Dioxane/Water: A common and effective solvent system for Suzuki couplings, providing good solubility for both organic and inorganic reagents.[8]
-
Excess Borate: The 1.3 equivalents of the borate reagent helps to drive the reaction to completion, compensating for potential protodeboronation.[9]
By understanding the underlying mechanisms of these side reactions and implementing robust experimental techniques, you can successfully leverage the synthetic power of this compound in your research.
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Thomas, S. P., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 6(7), 4361–4369. [Link]
-
Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-36. [Link]
-
ResearchGate. (n.d.). Palladium Catalyzed Homocoupling of Indole and Aryl Boronic Acids. [Link]
-
Adamo, C., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 110(28), 8894–8901. [Link]
-
Leonori, D., & Aggarwal, V. K. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2844–2853. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
-
Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(14), 4344–4348. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
Procter, D. J., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(1), 104-125. [Link]
-
Panero, M., et al. (2022). Thermodynamic Analysis of the Hydrolysis of Borate-Based Lithium Salts by Density Functional Theory. Journal of The Electrochemical Society, 169(7), 070523. [Link]
-
ResearchGate. (2019). Hydrolysis of lithium hydride under low relative humidity. [Link]
-
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides [dspace.mit.edu]
Technical Support Center: Enhancing Yields in Suzuki-Miyaura Couplings of Pyrazine-Containing Compounds
Welcome to the technical support center dedicated to overcoming the unique challenges of Suzuki-Miyaura cross-coupling reactions involving pyrazine scaffolds. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and improve the yields of these valuable compounds. Pyrazines are a critical heterocyclic motif in numerous pharmaceuticals and functional materials.[1] However, their electron-deficient nature and the presence of basic nitrogen atoms can often lead to complications in standard Suzuki-Miyaura protocols.
This resource provides in-depth, experience-driven advice in a direct question-and-answer format, addressing the specific issues you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with a halopyrazine is sluggish or shows no conversion. What are the likely causes and how can I fix it?
A1: This is a common issue stemming from the electron-deficient nature of the pyrazine ring, which can deactivate the halide towards oxidative addition, a critical step in the catalytic cycle.[2] Additionally, the Lewis basic nitrogen atoms of the pyrazine can coordinate to the palladium catalyst, leading to catalyst inhibition.[3][4]
Here’s a systematic approach to troubleshoot this problem:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective for pyrazine couplings.[2] Opt for more robust systems. Electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald (e.g., SPhos, XPhos) or Beller groups, are often more effective as they promote the oxidative addition step and stabilize the palladium catalyst.[5][6] Pre-formed Pd(0) catalysts or precatalysts that readily generate the active species can also be beneficial.[5]
-
Base Strength: The choice of base is crucial. While common bases like K₂CO₃ are a good starting point, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially under anhydrous conditions, as they facilitate the transmetalation step.[5][7]
-
Reaction Temperature: These reactions may require more thermal energy. Consider gradually increasing the temperature (e.g., from 80°C to 100-110°C) while monitoring the reaction progress.[5] Microwave irradiation can also be a powerful tool to accelerate sluggish reactions.[2]
-
Halide Reactivity: The reactivity of the halogen on the pyrazine ring follows the order I > Br > Cl.[8] If you are using a chloropyrazine, which can be less reactive, you might need more forcing conditions or a more active catalyst system.[2][9] Consider switching to a bromo- or iodo-pyrazine if your synthetic route allows.[10]
Q2: I'm observing significant homocoupling of my boronic acid reagent. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a frequent side reaction, often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[5][9][11]
To mitigate this:
-
Rigorous Degassing: Oxygen is a key culprit in promoting homocoupling.[5][11] Ensure all solvents and the reaction vessel are thoroughly degassed. Techniques like multiple freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period are crucial. Maintain a strict inert atmosphere throughout the entire reaction setup and duration.
-
High-Quality Reagents: Use high-quality palladium sources and ligands that have been stored correctly to prevent oxidation.[5]
-
Order of Addition: In some cases, mixing the palladium catalyst with the halopyrazine before adding the boronic acid and base can suppress homocoupling.[2]
-
Use of Boronic Esters: Pinacol boronic esters are generally more stable and less prone to homocoupling compared to their corresponding boronic acids.[9][12]
Q3: Protodeboronation of my pyrazine boronic acid is leading to low yields. What are the best strategies to prevent this?
A3: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, and is a common pathway for decomposition of boronic acids, especially heteroaromatic ones.[9][13]
Here are some effective strategies:
-
Use Boronic Esters: As with homocoupling, using more stable boronic esters (e.g., pinacol esters) can significantly reduce the rate of protodeboronation.[9][12]
-
Milder Base: Strong bases and high temperatures can accelerate protodeboronation.[12] Consider using a weaker base such as NaHCO₃ or KF.[12]
-
Anhydrous Conditions: Water can facilitate protodeboronation.[13] While many Suzuki reactions are robust to water, if you are facing significant protodeboronation, switching to anhydrous solvents and reagents can be beneficial.
-
Potassium Organotrifluoroborates: These reagents are known to be more stable and less prone to protodeboronation than boronic acids.[2] They often exhibit higher reactivity and can lead to improved yields.[2]
Part 2: Troubleshooting Guides
This section provides a more detailed, scenario-based approach to troubleshooting common issues.
Scenario 1: Low Yield of the Desired Product with Multiple Side Products
Problem: Your reaction yields a complex mixture containing the desired product, starting materials, homocoupled boronic acid, and the protodeboronated arene.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields.
Detailed Steps:
-
Enhance Inert Atmosphere: The presence of multiple side products, especially homocoupling, strongly suggests oxygen contamination.[5][11] Implement a more rigorous degassing procedure for your solvents and ensure a positive pressure of inert gas is maintained throughout the reaction.
-
Verify Reagent Integrity: Use fresh, high-purity palladium catalyst and ligand. Boronic acids can degrade upon storage; verify the purity of your boronic acid by NMR.
-
Stabilize the Boron Reagent: Switch from a boronic acid to a more stable pinacol boronic ester.[9][12] This will help minimize both homocoupling and protodeboronation.
-
Optimize the Base: The base plays a critical role in the transmetalation step.[14] A weaker base like KF can sometimes suppress protodeboronation, while a stronger, non-aqueous base like K₃PO₄ might be necessary to drive the reaction to completion.[5][12]
-
Ligand Screening: If you are using a standard ligand like PPh₃, it may not be suitable for the electron-deficient pyrazine ring.[2] Screen more electron-rich and bulky ligands like SPhos or XPhos, which are known to be effective for challenging substrates.[5]
-
Temperature Adjustment: Carefully adjust the reaction temperature. Sometimes, lowering the temperature can suppress side reactions, while in other cases, higher temperatures are needed for the reaction to proceed.[5]
-
Solvent Choice: The solvent can influence catalyst stability and reactivity.[15][16] Common choices include dioxane, toluene, or DMF, often with a small amount of water.[9] If protodeboronation is an issue, consider anhydrous solvents.
Scenario 2: Mono- vs. Di-substitution on a Dihalopyrazine
Problem: You are trying to achieve selective mono-arylation of a dihalopyrazine but are getting significant amounts of the di-substituted product, or vice-versa.
Controlling Selectivity:
| Parameter | To Favor Mono-arylation | To Favor Di-arylation | Rationale |
| Stoichiometry | Use a slight excess of the dihalopyrazine (e.g., 1.2-1.5 equiv.) | Use an excess of the boronic acid (e.g., 2.2-3.0 equiv.) | Le Chatelier's principle drives the reaction towards the desired product. |
| Temperature | Lower reaction temperature | Higher reaction temperature | Slows down the rate of the second coupling relative to the first.[12] |
| Reaction Time | Monitor carefully by TLC/LC-MS and stop when mono-arylated product is maximized | Allow the reaction to run to completion | The mono-arylated product is an intermediate on the way to the di-arylated product. |
| Catalyst Loading | Lower catalyst loading | Standard or slightly higher catalyst loading | A less active catalytic system can sometimes improve selectivity for mono-substitution. |
Part 3: Experimental Protocols
General Protocol for a Robust Suzuki-Miyaura Coupling of a Halopyrazine
This is a starting point protocol that should be optimized for your specific substrates.
Reaction Setup:
-
To an oven-dried Schlenk flask or microwave vial, add the halopyrazine (1.0 equiv.), the arylboronic acid or pinacol ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable ligand, or a pre-catalyst like XPhos Pd G3).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with a high-purity inert gas (Argon or Nitrogen) at least three times to ensure an inert atmosphere.
-
Add the degassed solvent (e.g., dioxane, toluene, or 2-MeTHF) via syringe.
-
Place the reaction mixture in a preheated oil bath or microwave reactor at the desired temperature (e.g., 80-110°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle Visualization:
Caption: The Suzuki-Miyaura catalytic cycle.
References
-
Nikishkin, N. I., & Van der Eycken, E. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3649–3674. [Link]
-
Lim, S.-J., Abdildinova, A., & Gong, Y.-D. (2021). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Al-bayati, M., & Al-Azzawi, A. (2021). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 26(19), 5950. [Link]
-
Gomes, P. A. G., et al. (2020). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 25(17), 3983. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 53(15), 3812–3828. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. [Link]
-
Zhang, L., et al. (2016). Dearomatizing conversion of pyrazines to 1,4-dihydropyrazine derivatives via transition-metal-free diboration, silaboration, and hydroboration. Chemical Communications, 52(75), 11223–11226. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling. ResearchGate. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines. ResearchGate. [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-20. [Link]
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
-
wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]
-
NIH. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Reddit. (n.d.). Struggling with Suzuki Reaction. Reddit. [Link]
-
RSC Publishing. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
ResearchGate. (n.d.). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
ScienceDirect. (n.d.). Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. ScienceDirect. [Link]
-
ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 11. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry | MDPI [mdpi.com]
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- 14. researchgate.net [researchgate.net]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields with Lithium trihydroxy(pyrazin-2-yl)borate in Suzuki-Miyaura Cross-Coupling Reactions
Answering the user's request to create a technical support center for troubleshooting low yields with "Lithium trihydroxy(pyrazin-2-yl)borate".
Welcome to the technical support center for "this compound" and its applications in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their cross-coupling reactions. As your virtual Senior Application Scientist, I will guide you through a systematic, evidence-based approach to diagnosing and resolving common issues.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds.[1][2] However, its complexity can lead to unexpected outcomes, especially when working with heteroaromatic systems like pyrazines.[3][4] The nitrogen atoms in the pyrazine ring can influence the electronic properties of the boronic acid and potentially interact with the palladium catalyst, leading to unique challenges.[3]
This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.
Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the most common initial checks?
When troubleshooting any reaction, it's best to start with the fundamentals. A low yield is often a symptom of an issue with one of the core components or the reaction environment itself.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5] An inadequate inert atmosphere can lead to catalyst deactivation and the formation of unwanted side products.
-
Actionable Advice: Ensure your reaction vessel is properly sealed and purged with an inert gas like argon or nitrogen for 10-15 minutes.[6] All solvents should be thoroughly degassed before use.
-
-
Reagent Quality and Stoichiometry:
-
This compound: The stability of boronic acids can be a concern.[7] It's crucial to use a fresh or properly stored reagent.
-
Aryl Halide: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl.[4] Chlorides are often poor coupling partners and may require specialized catalytic systems.[8]
-
Catalyst: Palladium catalysts can degrade over time.[8] Ensure your catalyst is from a reliable source and has been stored correctly.
-
Base: The base should be finely powdered and dry. Clumps can lead to inconsistent results.[5] Some bases, like potassium carbonate, may need to be activated before use.[9]
-
-
Reaction Stirring: For heterogeneous mixtures, vigorous stirring is essential to ensure proper mixing of all components.[5]
Q2: I suspect my this compound is degrading. How can I assess its stability and what are the optimal storage conditions?
The instability of boronic acids is a frequent cause of low yields in Suzuki-Miyaura reactions.[1] They are susceptible to oxidation and protodeboronation, especially when exposed to air and moisture.[5][7]
-
Assessing Stability:
-
NMR Spectroscopy: The most direct way to assess the purity of your boronic acid is by ¹H and ¹¹B NMR. Look for the appearance of new signals that could indicate decomposition products.
-
LC-MS: Liquid chromatography-mass spectrometry can also be used to check for the presence of impurities or degradation products.
-
-
Optimal Storage:
-
Store in a tightly sealed container under an inert atmosphere (argon or nitrogen).
-
Keep in a cool, dark, and dry place, such as a desiccator.
-
-
Oxidative Stability: Boronic acids can be unstable to oxidation, especially in biological contexts or under reaction conditions that may generate reactive oxygen species.[10][11] While the pyrazine ring is electron-deficient, which can influence stability, care should still be taken to avoid unnecessary exposure to oxidants.
Q3: I am observing significant protodeboronation of my pyrazinylborate. How can I minimize this side reaction?
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a very common side reaction, particularly with heteroaryl boronic acids.[12]
-
Causes of Protodeboronation:
-
Water: The presence of water, especially at elevated temperatures, can facilitate protodeboronation.
-
Base: The choice and amount of base can influence the rate of this side reaction.
-
Temperature: Higher reaction temperatures can accelerate protodeboronation.[12]
-
-
Strategies for Mitigation:
-
Anhydrous Conditions: Employing anhydrous reaction conditions can be beneficial for labile heteroaromatic nucleophiles susceptible to protodeboronation.[3]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, can protect it from degradation.[6]
-
Careful Selection of Base: A weaker base or a careful optimization of the base equivalents may be necessary.
-
Reaction Time and Temperature: Monitor the reaction progress closely and avoid unnecessarily long reaction times or excessively high temperatures.
-
Q4: Homocoupling of the pyrazinylborate is a major byproduct. What are the causes and solutions?
Homocoupling is the reaction of two molecules of the boronic acid to form a bipyrazine byproduct. This consumes your starting material and complicates purification.
-
Causes of Homocoupling:
-
Solutions:
-
Thorough Degassing: Ensure the reaction mixture is properly degassed to minimize oxygen content.
-
Use of a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous.
-
Control of Stoichiometry: Using a slight excess of the aryl halide can sometimes suppress homocoupling.[12]
-
Q5: My reaction is stalling or incomplete. How should I optimize the catalyst, ligand, base, and solvent for this heteroaromatic substrate?
The choice of reaction components is critical for a successful Suzuki-Miyaura coupling, especially with challenging heteroaromatic substrates. A systematic screening of these parameters is often the most effective approach.[12]
Table 1: Recommended Starting Conditions for Screening
| Component | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald pre-catalyst | Different catalysts have varying activities and stabilities. Buchwald ligands are often effective for challenging couplings.[8] |
| Ligand | If using a ligand-free precursor like Pd₂(dba)₃, screen phosphine ligands such as PPh₃, P(tBu)₃, or SPhos. | The ligand stabilizes the palladium center and influences its reactivity. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | The choice of base can significantly impact the reaction outcome. Cs₂CO₃ is often effective in difficult couplings.[9] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DME | The solvent system affects the solubility of the reagents and the reaction kinetics. Anhydrous solvents may be necessary.[3] |
Experimental Protocol: Small-Scale Reaction Screen
-
To an array of oven-dried reaction vials, add this compound (1.1 equiv) and the aryl halide (1.0 equiv).
-
In separate vials, add the base (2.0-3.0 equiv).
-
In a glovebox or under a flow of inert gas, add the palladium catalyst and ligand to each vial.
-
Add the degassed solvent to each vial.
-
Seal the vials and place them in a preheated reaction block.
-
Monitor the reactions at regular intervals by TLC, GC-MS, or LC-MS.
Q6: Are there alternative forms of the pyrazinylboron reagent that might be more stable or reactive?
Yes, using a boronic ester derivative is a common strategy to improve stability and handling.
-
Pyrazinyl Boronic Esters: Pinacol esters are frequently used due to their stability.
-
Trialkyl borates: The use of trimethyl borate as an additive has been shown to improve the outcome of Suzuki-Miyaura reactions with heteroaromatic substrates by promoting the solubilization of boronate complexes and mitigating catalyst poisoning.[3]
-
Potassium Trifluoroborates: These are another class of stable and easy-to-handle boron reagents.
Frequently Asked Questions (FAQs)
-
What is the role of each component in the Suzuki-Miyaura reaction?
-
Organoboron Reagent (this compound): The source of the pyrazinyl group.
-
Organic Halide/Triflate: The electrophilic coupling partner.
-
Palladium Catalyst: Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1][13]
-
Base: Activates the organoboron species for transmetalation.
-
Solvent: Solubilizes the reactants and influences the reaction rate.
-
-
How do I properly degas my solvents?
-
Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.
-
Freeze-Pump-Thaw: For more rigorous degassing, freeze the solvent with liquid nitrogen, apply a vacuum, and then thaw. Repeat this cycle three times.
-
-
What are the visual indicators of a failing reaction?
-
Formation of Palladium Black: The precipitation of palladium metal indicates catalyst decomposition and a loss of catalytic activity.[14]
-
No Change in TLC: If the starting materials are not being consumed over time, the reaction is not proceeding.
-
Visualizations
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Catalyst Deactivation in Lithium Trihydroxy(pyrazin-2-yl)borate Couplings
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions utilizing Lithium trihydroxy(pyrazin-2-yl)borate. This guide is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot challenges related to catalyst deactivation in this specific application of the Suzuki-Miyaura coupling. Our focus is to provide in-depth, scientifically grounded insights and practical solutions to common issues encountered during experimentation.
Section 1: Understanding the Catalyst System and the Unique Role of this compound
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency.[1] The catalytic cycle, in its simplest form, involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2][3]
This compound offers a stable, easy-to-handle alternative to the often-unstable pyrazinylboronic acid.[4] However, the presence of the pyrazine moiety introduces specific challenges that can lead to catalyst deactivation. The Lewis basic nitrogen atoms in the pyrazine ring can coordinate to the palladium center, potentially forming stable, catalytically inactive complexes.[5] This inhibitory effect is a known challenge when working with nitrogen-containing heterocycles in Suzuki-Miyaura couplings.[6]
Section 2: Troubleshooting Guide - Diagnosing and Resolving Catalyst Deactivation
This section is structured in a question-and-answer format to address specific experimental issues.
Issue 1: Low or No Conversion to Product
Q1: My reaction shows little to no formation of the desired product, and I observe a significant amount of starting material. What are the likely causes related to catalyst deactivation?
A1: Low or no conversion is a common problem that can often be traced back to the deactivation of the palladium catalyst. Several factors could be at play:
-
Palladium Black Formation: The appearance of a black precipitate is a strong indicator of catalyst deactivation. This "palladium black" consists of agglomerated palladium particles that are catalytically inactive.[7]
-
Underlying Cause: This can be triggered by a variety of factors including localized high concentrations of the catalyst, the presence of impurities, or the degradation of the supporting phosphine ligands.
-
Troubleshooting Steps:
-
Ensure Proper Dissolution: Add the palladium catalyst to the reaction mixture under vigorous stirring to avoid localized high concentrations.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) which are known to stabilize the palladium center and prevent agglomeration.[8]
-
Reaction Temperature: Avoid excessively high temperatures, which can accelerate ligand degradation and palladium precipitation.
-
-
-
Ligand Degradation: The phosphine ligands that are crucial for stabilizing the Pd(0) active species can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures or in the presence of trace oxygen.[9]
-
Underlying Cause: Oxidation of the phosphine to the corresponding phosphine oxide renders it incapable of coordinating to the palladium center, leading to catalyst instability.
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[10]
-
Use of Air-Stable Pre-catalysts: Consider using modern, air-stable palladium pre-catalysts that are designed for controlled release of the active Pd(0) species.
-
Add Excess Ligand: In some cases, adding a slight excess of the phosphine ligand can help to compensate for minor degradation.
-
-
-
Inhibition by the Pyrazine Moiety: The nitrogen atoms of the pyrazine ring can act as a poison to the palladium catalyst by coordinating too strongly to the metal center, thus inhibiting its catalytic activity.[5]
-
Underlying Cause: The formation of stable Pd-pyrazine complexes can sequester the catalyst from the desired catalytic cycle.
-
Troubleshooting Steps:
-
Ligand Screening: Experiment with different phosphine ligands. Bulky ligands can sometimes disfavor the coordination of the pyrazine nitrogen.
-
Additive Screening: The use of additives like trimethyl borate has been shown to prevent catalyst poisoning by heteroatomic units in some cases.[11]
-
-
Issue 2: Reaction Stalls After Initial Conversion
Q2: My reaction proceeds initially but then stops before reaching completion. What could be causing this premature catalyst death?
A2: A stalling reaction is a classic sign of catalyst deactivation occurring during the reaction.
-
Insufficient Base: The base plays a critical role in the Suzuki-Miyaura coupling by activating the organoboron species for transmetalation.[12] If the base is consumed or is not effective enough, the catalytic cycle will halt.
-
Underlying Cause: The choice and amount of base are crucial. For trihydroxyborate salts, a suitable base is still required to facilitate the transmetalation step.
-
Troubleshooting Steps:
-
Base Screening: Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The optimal base can be solvent and substrate-dependent.
-
Ensure Anhydrous Conditions (if required): While some Suzuki couplings tolerate water, certain base/solvent combinations work best under anhydrous conditions. Ensure your reagents and solvents are dry.
-
Increase Base Equivalents: A stoichiometric excess of the base is typically required.
-
-
-
Protodeboronation of the Borate: Although this compound is more stable than its corresponding boronic acid, it can still undergo protodeboronation (cleavage of the C-B bond by a proton source) under certain conditions, especially in the presence of water and certain bases.[13]
-
Underlying Cause: This side reaction consumes the nucleophilic coupling partner, leading to a stalled reaction.
-
Troubleshooting Steps:
-
Use of Anhydrous Conditions: If protodeboronation is suspected, switching to anhydrous solvents and bases may be beneficial.
-
Choice of Base: Some bases are more prone to promoting protodeboronation. Consider screening different bases.
-
-
Issue 3: Formation of Homocoupling Byproducts
Q3: I am observing a significant amount of homocoupled product from my aryl halide starting material. What is causing this side reaction?
A3: The formation of biaryl homocoupling products is often linked to issues with the generation and stability of the active Pd(0) catalyst.
-
Inefficient Reduction of Pd(II) Pre-catalyst: If you are using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species may be incomplete or proceed through undesired pathways.
-
Underlying Cause: Inefficient reduction can lead to the presence of Pd(II) species that can promote the homocoupling of the organoboron reagent.[14]
-
Troubleshooting Steps:
-
Use a Pd(0) Source Directly: Consider using a Pd(0) pre-catalyst such as Pd₂(dba)₃.[15]
-
Optimize Reduction Conditions: If using a Pd(II) source, ensure your reaction conditions (e.g., presence of a suitable reducing agent like a phosphine ligand or an alcohol solvent) are conducive to efficient reduction.
-
-
-
Presence of Oxygen: Trace amounts of oxygen can lead to the oxidative homocoupling of the organoboron reagent.[16]
-
Underlying Cause: Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then participate in homocoupling pathways.
-
Troubleshooting Steps:
-
Rigorous Degassing: As mentioned previously, meticulous degassing of the reaction mixture is crucial.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst loading for this type of coupling?
A: A good starting point for catalyst loading is typically 1-2 mol%. If you experience low conversion, you can try increasing the loading to 5 mol%.[17] However, excessively high catalyst loadings can sometimes promote side reactions and palladium black formation.
Q: Which solvents are recommended for couplings with this compound?
A: Common solvents for Suzuki-Miyaura couplings include 1,4-dioxane, toluene, and DMF.[18] Often, a mixture with water is used, especially when using inorganic bases like carbonates or phosphates. The choice of solvent can significantly impact the reaction rate and selectivity, so screening may be necessary.
Q: How can I monitor the progress of my reaction?
A: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring reaction progress.[10] This will allow you to track the consumption of starting materials and the formation of the product and any byproducts.
Q: Is it necessary to use a glovebox for setting up these reactions?
A: While not always strictly necessary, using a glovebox or a Schlenk line to set up the reaction under an inert atmosphere is highly recommended to minimize exposure to oxygen and moisture, both of which can be detrimental to the catalyst and reagents.
Section 4: Visualization of Key Processes
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential Catalyst Deactivation Pathways
Caption: Common deactivation pathways for palladium catalysts in this system.
Section 5: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the vessel with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) against a positive flow of inert gas.
-
Add the degassed solvent(s) (e.g., 1,4-dioxane/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[10]
Protocol 2: Small-Scale Reaction Screening for Optimization
To efficiently troubleshoot a problematic reaction, it is advisable to perform a small-scale screen of different reaction parameters. A 24-well plate or a series of small reaction vials can be used for this purpose.
| Parameter to Screen | Suggested Variations |
| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Pre-catalysts |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF |
| Solvent | 1,4-Dioxane, Toluene, DMF, THF (with/without water) |
| Temperature | 60 °C, 80 °C, 100 °C |
References
- BenchChem. (2025, December). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6539-6546.
- Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- ResearchGate. (n.d.). Proposed mechanism of agglomeration of Pd into inactive Pd black for Pd²⁺ exchanged zeolite.
- BenchChem. (2025, November). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
- ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- MDPI. (n.d.).
- Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- PubMed. (2021, September 1). Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 143(34), 13845-13853.
- Wikipedia. (n.d.). Cross-coupling reaction.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- ResearchGate. (2025, August 6). Lithium Trihydroxy/Triisopropoxy-2-pyridylborate Salts (LTBS): Synthesis, Isolation, and Use in Modified Suzuki-Miyaura Cross-Coupling Reactions.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- ResearchGate. (2025, August 6). Suzuki—Miyaura Cross-Coupling of Lithium n-Alkylborates.
- Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling?
- ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Exploring Catalyst Options. (n.d.). Suzuki Coupling with Palladium.
- Illinois Experts. (2021, September 1). Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Advanced Science News. (2020, August 14). Selective cross-coupling of reactive lithium compounds made possible.
- Royal Society of Chemistry. (2014, October 27). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
Sources
- 1. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 8. Sci-Hub: are you are robot? [sci-hub.ru]
- 9. Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from Lithium trihydroxy(pyrazin-2-yl)borate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lithium trihydroxy(pyrazin-2-yl)borate. This guide is designed to provide in-depth troubleshooting and practical advice for the purification of reaction products derived from this versatile reagent. The unique properties of organoboron compounds, particularly those containing nitrogen heterocycles, can present specific challenges during workup and isolation. This resource aims to equip you with the knowledge to overcome these hurdles and achieve high purity for your target molecules.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of products from reactions involving this compound, a reagent often employed in Suzuki-Miyaura cross-coupling reactions.[1]
Q1: What are the primary impurities I should expect in my reaction mixture?
A1: The impurity profile of your reaction will depend on the specific reaction conditions, but common impurities include:
-
Boron-containing byproducts: The most prevalent is boric acid (B(OH)₃) or its salts, formed from the borate reagent. You may also encounter boronic acids from protodeboronation of the starting material or product.[2][3]
-
Unreacted starting materials: This includes the this compound, aryl/heteroaryl halides, and any excess reagents.
-
Homocoupled products: Byproducts resulting from the coupling of two identical aryl/heteroaryl halides or two organoboron species.
-
Palladium catalyst residues: Trace amounts of the palladium catalyst and ligands used in the cross-coupling reaction.
-
Solvent and base residues: Residual solvents and the base used in the reaction.
Q2: Why can't I simply remove boric acid with a standard aqueous workup?
A2: Boric acid is a weak Lewis acid and exists primarily as a neutral, non-ionic molecule in neutral or acidic aqueous solutions. This makes it poorly soluble in many organic solvents and difficult to remove through simple liquid-liquid extraction.[2] At a higher pH, it forms borate ions, which are more water-soluble and can be extracted into an aqueous basic solution.[2]
Q3: Is silica gel chromatography a reliable method for removing boron-containing impurities?
A3: While possible, silica gel chromatography is often not the most effective method for removing boric acid due to potential issues like streaking and incomplete separation.[2] However, it can be effective for separating your desired product from other organic impurities. For pyrazine-containing compounds, specific elution systems can provide good separation.[4]
Q4: My pyrazine-containing product seems to be co-eluting with other impurities during chromatography. What can I do?
A4: Co-elution is a common challenge. Consider these strategies:
-
Vary the solvent system: A mixture of hexane and ethyl acetate is often a good starting point for pyrazines, and adjusting the ratio can improve separation.[4]
-
Try a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18-bonded silica.[4]
-
Utilize a different purification technique: Techniques like recrystallization or distillation (if your product is volatile) can be effective alternatives or complementary steps to chromatography.[5]
Q5: How can I monitor the progress of my purification?
A5: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy method for monitoring the separation of compounds during column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for analyzing volatile pyrazine derivatives and identifying impurities.[4]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for both qualitative and quantitative analysis of a wide range of compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to assess the purity of your final product.
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): These are highly sensitive methods for quantifying trace amounts of boron in your final product.[6][7]
Section 2: Troubleshooting Guide
This section provides a structured approach to common purification problems encountered in reactions with this compound.
Problem 1: Persistent Boric Acid Contamination
Symptoms:
-
Broad signals in the NMR spectrum.
-
Difficulty in obtaining a crystalline solid.
-
Elemental analysis shows the presence of boron.
Causality:
As discussed in the FAQs, the weak acidic nature of boric acid makes its removal by standard extraction challenging.[2]
Solutions:
Method 1: Basic Aqueous Wash
This is the most common and often effective first step.
-
Protocol:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of a mild base such as sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) (e.g., 1M).[8]
-
Repeat the wash 2-3 times.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Method 2: Solvent Extraction with Alcohols
Certain alcohols can selectively extract boric acid.[9]
-
Protocol:
Method 3: Recrystallization
If your product is a solid, recrystallization can be a highly effective purification method.
-
Protocol:
-
Choose a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[8]
-
Problem 2: Difficulty in Separating the Product from Unreacted Starting Materials
Symptoms:
-
TLC or HPLC analysis shows multiple spots or peaks with similar retention times.
-
NMR spectrum indicates the presence of both the desired product and starting materials.
Causality:
The structural similarity between the product and starting materials, particularly the pyrazine moiety, can lead to similar chromatographic behavior.
Solutions:
Method 1: Optimize Column Chromatography
-
Protocol:
-
Solvent System Gradient: Instead of an isocratic elution, use a gradient of a more polar solvent to improve separation. For pyrazines, a gradient of ethyl acetate in hexane is a good starting point.[4]
-
Column Dimensions: Use a longer and narrower column for better resolution.
-
Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a tight band.
-
Method 2: Preparative HPLC
For challenging separations, preparative HPLC can offer superior resolution.
-
Protocol:
-
Develop an analytical HPLC method to achieve baseline separation of your product from the impurities.
-
Scale up the method to a preparative HPLC system using an appropriate column and flow rate.
-
Collect the fractions containing the pure product and remove the solvent.
-
Problem 3: Product Instability or Decomposition During Purification
Symptoms:
-
Formation of new, unidentified spots on TLC during purification.
-
Low recovery of the desired product.
-
Discoloration of the product during purification.
Causality:
Some organic molecules, particularly complex heterocyclic compounds, can be sensitive to acidic or basic conditions, prolonged heat, or even exposure to silica gel. Boronic acids themselves can be prone to decomposition.[12]
Solutions:
Method 1: Neutralize the Workup
-
Protocol:
-
During aqueous workup, use a neutral pH wash with water instead of acidic or basic solutions if your product is sensitive.
-
Minimize the contact time with any acidic or basic solutions.
-
Method 2: Use Deactivated Silica Gel
-
Protocol:
-
Prepare deactivated silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column. This can help to prevent the degradation of acid-sensitive compounds.
-
Method 3: Avoid High Temperatures
-
Protocol:
-
When concentrating the product, use a rotary evaporator with a water bath at a moderate temperature (e.g., < 40 °C).
-
If distillation is used, perform it under reduced pressure to lower the boiling point.
-
Section 3: Visual Experimental Workflows
General Purification Strategy
The following diagram outlines a general decision-making workflow for purifying products from reactions involving this compound.
Caption: A decision tree for the general purification workflow.
Troubleshooting Boron Removal
This diagram illustrates a focused troubleshooting approach for the removal of persistent boron-containing impurities.
Caption: A workflow for troubleshooting boron byproduct removal.
Section 4: Data Presentation
Table 1: Common Solvent Systems for Pyrazine Purification on Silica Gel
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (90:10) | Low | Separation of less polar pyrazine derivatives.[4] |
| Hexane / Ethyl Acetate (70:30) | Medium | General purpose for many pyrazine products. |
| Dichloromethane / Methanol (98:2) | Medium-High | For more polar pyrazine derivatives. |
| Chloroform / Acetone (80:20) | High | For highly functionalized, polar pyrazines. |
Table 2: Comparison of Boron Removal Techniques
| Technique | Principle | Advantages | Disadvantages |
| Basic Aqueous Wash | Forms water-soluble borate salts.[2] | Simple, fast, and uses common lab reagents. | May not be completely effective; risk of product degradation with strong bases. |
| Solvent Extraction with Alcohols | Selective extraction of boric acid.[9][10] | Can be highly effective. | Requires specific, less common solvents; may require multiple extractions. |
| Recrystallization | Differential solubility of product and impurities.[2] | Can yield very high purity product. | Product must be a solid; can result in yield loss. |
| Ion-Exchange Chromatography | High affinity of specific resins for boric acid.[2] | Highly selective for boric acid. | Requires specialized resins and equipment. |
Section 5: Conclusion
The successful purification of products from reactions involving this compound hinges on a systematic approach that anticipates and addresses the specific challenges posed by organoboron and heterocyclic chemistries. By understanding the nature of potential impurities and employing the appropriate purification strategies, researchers can confidently isolate their target molecules in high purity. This guide provides a foundation for troubleshooting and optimizing your purification protocols. For novel compounds, a combination of the techniques described herein may be necessary to achieve the desired level of purity.
References
- Technical Support Center: Effective Removal of Boric and Acetic Acid Byproducts - Benchchem. (n.d.).
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019, October 17). PubMed.
- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. (n.d.). PMC - NIH.
- Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. (2021, February 23). MDPI.
- Method of removing boric acid and boric acid salts from aqueous magnesium chloride solutions. (n.d.). Google Patents.
- Suzuki–Miyaura Coupling. (2016, August 1). In Synthetic Methods in Drug Discovery: Volume 1. Books.
- Recovery of boric acid from salt lake brines by solvent extraction with 2-butyl-1- n -octanol. (n.d.).
- Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. (2021, February 12). ResearchGate.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego.
- Purification of pyrazine. (n.d.). Google Patents.
- Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. (2025, August 9). ResearchGate.
- Identifying common pitfalls in pyrazine synthesis and purification - Benchchem. (n.d.).
- Lithium trihydroxy(pyrazin-2-yl)boranuide | CymitQuimica. (n.d.).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
- Slow release of organoboronic acids in cross-coupling reactions. (n.d.). Google Patents.
- ANALYTICAL METHODS - Toxicological Profile for Boron. (n.d.). NCBI Bookshelf - NIH.
- Crystallization and Purification. (n.d.). ResearchGate.
- A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities - Benchchem. (n.d.).
- ChemInform Abstract: Lithium Trihydroxy/Triisopropoxy-2-pyridylborate Salts (LTBS): Synthesis, Isolation, and Use in Modified Suzuki-Miyaura Cross-Coupling Reactions. (2025, August 6). ResearchGate.
- A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. (n.d.). PMC - NIH.
- Examining the Benefits of Using Boron Compounds in Lithium Batteries: A Comprehensive Review of Literature. (n.d.). MDPI.
- Analytical techniques for boron quantification supporting desalination processes-- A review. (n.d.).
- Boron Determination—A Review of Analytical Methods. (2025, August 5). ResearchGate.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.). ResearchGate.
- New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (n.d.). MDPI.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PMC - NIH.
- Thermal Stability of Li2B12H12 and its Role in the Decomposition of LiBH4. (2025, August 6). ResearchGate.
- 2221988-72-1|Lithium triisopropoxy(pyrazin-2-yl)borate|BLD Pharm. (n.d.).
- Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. (n.d.). PubMed Central.
- Suzuki—Miyaura Cross-Coupling of Lithium n-Alkylborates. (2025, August 6). ResearchGate.
- A review of techniques for the analysis of boron in the development of neutron capture therapy agents. (n.d.). PubMed.
- Correction to A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. (2025, August 10). ResearchGate.
- Lithium trihydroxy(pyrazin-2-yl)boranuide 三羟基(吡嗪-2-基)硼酸锂. (n.d.).
- Methods for Analysis of Organic Compounds. (n.d.). the NOAA Institutional Repository.
- Mechanism for the decomposition of lithium borohydride. (2025, August 9). ResearchGate.
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- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Aqueous Environments with Lithium trihydroxy(pyrazin-2-yl)borate: A Technical Support Guide
For researchers, scientists, and drug development professionals leveraging the unique reactivity of organoboron compounds, Lithium trihydroxy(pyrazin-2-yl)borate presents a valuable tool. However, its utility is intrinsically linked to its stability, particularly in the presence of water. This guide provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions to ensure the successful application of this reagent in your experiments. We will delve into the causality behind experimental choices, offering insights grounded in the fundamental chemistry of organoborates.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Reagent's Behavior
This section addresses common queries regarding the handling, storage, and inherent properties of this compound, with a focus on its interaction with water.
Q1: How should I properly store and handle this compound to prevent degradation?
A1: Proper storage and handling are critical to maintain the integrity of this compound. Due to the hygroscopic nature of many lithium salts and the sensitivity of organoborates to moisture, this reagent should be treated as highly moisture-sensitive.[1][2][3]
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). A desiccator or a dry box with a relative humidity of less than 2% is highly recommended for long-term storage.[3] It is advisable to store the container in a cool, dry place, away from direct sunlight and sources of heat.[1][2]
-
Handling: All manipulations should be carried out under an inert atmosphere, for instance, inside a glovebox.[4] If a glovebox is unavailable, use a Schlenk line and oven-dried glassware. Use dry, clean spatulas and other equipment. Avoid bringing the container into a humid laboratory environment. After use, ensure the container is securely sealed before returning it to storage.
Q2: What is the primary degradation pathway for this compound in the presence of water?
A2: The primary and most detrimental degradation pathway for this compound in the presence of water is protodeboronation . This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of pyrazine and boric acid/lithium borate salts.[5] For heteroaromatic boronic acids, especially those with a nitrogen atom at the 2-position like in the pyrazinyl group, this process can be surprisingly rapid, particularly in neutral aqueous media.[6][7][8]
Q3: Why is this compound particularly susceptible to protodeboronation?
A3: The susceptibility arises from the presence of the basic nitrogen atom in the pyrazine ring, ortho to the boronate group. This allows for the formation of a zwitterionic intermediate at neutral pH. This intermediate readily undergoes unimolecular fragmentation, leading to the cleavage of the C-B bond.[5][6][7] This intrinsic property makes the pyrazin-2-yl moiety prone to being cleaved from the boron center.
Q4: Can I dissolve this compound in water or aqueous solvent mixtures?
A4: While some Suzuki-Miyaura cross-coupling reactions are performed in aqueous media, dissolving this compound directly in water without careful pH control is strongly discouraged due to the high risk of rapid protodeboronation.[9][10] If an aqueous system is unavoidable, the pH of the solution will be a critical parameter influencing the compound's stability. Based on studies of analogous 2-pyridyl boronic acids, the rate of protodeboronation is pH-dependent.[6][7] Extreme pH conditions (either strongly acidic or basic) might slow down the degradation compared to neutral pH, but this needs to be empirically determined and balanced with the requirements of your reaction.
Q5: What are the visible signs of degradation?
A5: Visually, degradation might not always be obvious, especially if it occurs in solution. As a solid, clumping or the appearance of a wet or sticky texture can indicate moisture absorption. In solution, the formation of a precipitate could indicate the generation of less soluble inorganic borate species resulting from hydrolysis.[11] However, the most reliable way to assess degradation is through analytical techniques.
Section 2: Troubleshooting Guide for Experimental Setbacks
This section provides a structured approach to identifying and resolving common issues encountered during experiments involving this compound, with a focus on problems arising from water contamination.
| Problem | Probable Cause(s) Related to Water | Recommended Solutions & Preventative Measures |
| Low or no yield in cross-coupling reaction | Protodeboronation of the starting material: The this compound has degraded due to exposure to moisture before or during the reaction.[5][9] | Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Use oven-dried glassware and perform the reaction under a strict inert atmosphere (glovebox or Schlenk line).Check Reagent Integrity: Before use, visually inspect the reagent for any signs of moisture contamination. If in doubt, it is best to use a fresh, unopened container.Minimize Reaction Time: Prolonged reaction times, even under seemingly inert conditions, can allow for degradation by trace amounts of water. |
| Inconsistent or non-reproducible results | Variable water content: Inconsistent levels of moisture in solvents, reagents, or the reaction atmosphere are leading to varying degrees of starting material degradation. | Standardize Procedures: Implement a strict and consistent protocol for drying solvents and handling reagents. Quantify the water content in your solvents using Karl Fischer titration if possible.Use a Co-solvent System with Caution: If a protic co-solvent is necessary, add it carefully and at a consistent point in the procedure. The order of addition of reagents can be critical. |
| Formation of unexpected byproducts (e.g., pyrazine) | Hydrolysis and subsequent reactions: The C-B bond has been cleaved, releasing pyrazine which may be detected in your reaction mixture.[5] | Analytical Confirmation: Use techniques like GC-MS or LC-MS to identify byproducts and confirm the presence of pyrazine.[12][13]Optimize Reaction Conditions: If some water is required for the catalytic cycle of your reaction, carefully screen the amount and the pH of the aqueous component to find a balance between desired reactivity and minimized protodeboronation. |
| Solid reagent appears clumpy or discolored | Moisture absorption during storage or handling: The reagent has been exposed to ambient humidity. | Proper Storage is Key: Always store the reagent in a desiccator or dry box.[1][2] Do not leave the container open to the air for extended periods.Aliquot the Reagent: For frequently used reagents, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the bulk material to air. |
Section 3: Experimental Protocols & Methodologies
To mitigate the deleterious effects of water, adopting stringent anhydrous techniques is paramount. Below is a recommended workflow for setting up a reaction using this compound.
Protocol: General Anhydrous Reaction Setup
-
Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be thoroughly cleaned and then oven-dried at >120 °C for at least 4 hours (preferably overnight). Assemble the glassware hot and allow it to cool under a stream of dry inert gas (argon or nitrogen).
-
Solvent Preparation: Use anhydrous solvents. Commercially available anhydrous solvents are recommended. Alternatively, purify and dry solvents using appropriate methods (e.g., distillation from a suitable drying agent, or passing through a solvent purification system).
-
Reagent Handling:
-
Transfer the required amount of this compound to a pre-weighed, oven-dried vial inside a glovebox.
-
If a glovebox is not available, use a Schlenk line. Briefly purge the reagent container with inert gas before opening. Quickly weigh the desired amount and transfer it to the reaction flask under a positive pressure of inert gas.
-
-
Reaction Assembly: Assemble the reaction apparatus under a positive pressure of inert gas. Use septa and needles for the transfer of liquid reagents.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the duration of the reaction. If the reaction requires heating, use an oil bath with a temperature controller.
-
Work-up and Quenching: Be mindful that quenching the reaction with aqueous solutions will hydrolyze any remaining organoborate.
Section 4: Visualizing the Impact of Water
The following diagrams illustrate the key degradation pathway and a recommended handling workflow to minimize water exposure.
Diagram 1: The Protodeboronation Pathway
This diagram shows the proposed mechanism for the water-induced degradation of this compound.
Caption: Protodeboronation of this compound.
Diagram 2: Recommended Anhydrous Handling Workflow
This workflow diagram outlines the critical steps to prevent moisture contamination during experimental setup.
Caption: Workflow for minimizing water exposure.
Section 5: Quantitative Data Summary
| Condition | Expected Stability | Primary Degradation Product | Key Influencing Factors |
| Solid, Dry, Inert Atmosphere | High | N/A | Exclusion of moisture and oxygen. |
| Solid, Exposed to Ambient Humidity | Low to Moderate | Pyrazine, Boric Acid/Salts | Relative humidity, duration of exposure. |
| Anhydrous Aprotic Solvent | High | N/A | Purity of solvent. |
| Aqueous Solution (Neutral pH) | Very Low | Pyrazine, Boric Acid/Salts | Rapid formation of zwitterionic intermediate.[6][7] |
| Aqueous Solution (Acidic/Basic pH) | Potentially Higher than Neutral | Pyrazine, Boric Acid/Salts | Speciation of the boronate and the pyrazinyl nitrogen.[5] |
References
-
Protodeboronation. In Wikipedia; 2023. [Link]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. University of Edinburgh Research Explorer. [Link]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]
- West, N. T., Cox, P. A., Reid, M., Leach, A. G., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
-
Abraham, D. P., et al. (2010). Effect of impurities and moisture on lithium bisoxalatoborate (LiBOB) electrolyte performance in lithium-ion cells. ResearchGate. [Link]
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. (n.d.). [Link]
-
Lithium Borohydride Safety Data Sheet. UGA Research. (n.d.). [Link]
-
Analytical methods for determining environmental contaminants of concern in water and wastewater. PubMed Central. (n.d.). [Link]
-
Lithium (pyrazin-2-yl)trihydroxyborate. Chemsigma. (n.d.). [Link]
-
Lithium trihydroxy(pyrazin-2-yl)boranuide. Binhochem. (n.d.). [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Boron. NCBI Bookshelf. (n.d.). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.). [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research. (n.d.). [Link]
-
Lithium- Safe Handling. ESPI Metals. (n.d.). [Link]
-
What's the problem of Suzuki-Miyuara coupling reaction conditions? ResearchGate. (2018, October 30). [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. (2021, July 9). [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. (2014, December 23). [Link]
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- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 13. ijmr.net.in [ijmr.net.in]
Minimizing homocoupling of "Lithium trihydroxy(pyrazin-2-yl)borate"
Welcome to the technical support center for advanced catalytic systems. This guide is designed for researchers, scientists, and drug development professionals utilizing Lithium trihydroxy(pyrazin-2-yl)borate in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with the expert insights and practical, field-proven methodologies necessary to overcome the common but challenging issue of homocoupling, ensuring the highest possible yield and purity of your target biaryl compounds.
Introduction: Understanding the Challenge
This compound is a valuable heteroaromatic organoboron reagent. Its structure offers unique reactivity and solubility profiles compared to traditional boronic acids. However, like many organoboron compounds, it is susceptible to an undesired side reaction known as homocoupling, which leads to the formation of a 2,2'-bipyrazine byproduct. This not only consumes your valuable starting material but also complicates downstream purification due to the structural similarity between the homocoupled dimer and the desired cross-coupled product.[1]
This guide will delve into the mechanistic origins of this side reaction and provide a series of troubleshooting steps and optimized protocols to suppress its formation.
Troubleshooting Guide: Minimizing Pyrazinyl Homocoupling
This section addresses specific issues you may encounter during your experiments. Each question is designed to diagnose a potential problem and provide a direct, actionable solution.
Question 1: I'm observing a significant amount of 2,2'-bipyrazine in my crude reaction mixture. What are the primary causes and how can I mitigate this?
Answer: The formation of a homocoupled bipyrazine dimer is overwhelmingly caused by two interconnected factors: the presence of dissolved oxygen and/or the prevalence of palladium(II) species in your reaction.[1][2][3] The active catalyst in the Suzuki-Miyaura cycle is Pd(0). Oxygen can oxidize this active Pd(0) to the Pd(II) state. This Pd(II) species, instead of entering the desired catalytic cycle, can then mediate the coupling of two molecules of the pyrazinylborate, generating the homodoupled product and regenerating Pd(0).[1][4]
Here is a systematic approach to troubleshoot and eliminate this issue:
1. Rigorous Exclusion of Oxygen: This is the most critical factor.[3]
- Problematic Practice: Assuming a simple nitrogen blanket over the solvent is sufficient.
- Expert Recommendation: You must actively remove dissolved oxygen from your solvents, reagents, and the reaction vessel itself. The most effective method is a subsurface sparge, where an inert gas (Argon or Nitrogen) is bubbled through the solvent for an extended period (20-30 minutes).[5][6] Following this, maintain a positive pressure of inert gas throughout the entire experiment.
dot ```dot graph TD { A[Start: High Homocoupling Detected] --> B{Is the reaction rigorously degassed?}; B -- No --> C[ACTION: Sparge all solvents with Ar/N2 for 20-30 min. Use Schlenk techniques.]; B -- Yes --> D{What is your Palladium source?}; C --> E[Re-run Reaction & Monitor]; D -- "Pd(II) Precatalyst (e.g., Pd(OAc)2, PdCl2)" --> F[ACTION: Ensure complete reduction to Pd(0). Consider adding a mild reductant OR switching to a Pd(0) source.]; D -- "Pd(0) Precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3)" --> G{Is the catalyst or ligand old/degraded?}; F --> E; G -- Yes --> H[ACTION: Use a fresh batch of catalyst and ligand.]; G -- No --> I{Is the base/solvent system optimal?}; H --> E; I -- No --> J[ACTION: Screen alternative bases (e.g., K3PO4, KF) and consider anhydrous conditions.]; I -- Yes --> K[ACTION: Consider slow addition of the borate reagent.]; J --> E; K --> E; E --> L{Issue Resolved?}; L -- Yes --> M[End]; L -- No --> N[Contact Technical Support]; }
Caption: Optimized workflow for minimizing homocoupling.
Materials:
-
Aryl Halide (limiting reagent, 1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0-3.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane and Water, 5:1 v/v, degassed)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide and the finely powdered base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon three times. [7]3. Solvent Addition: Add the required volume of degassed 1,4-Dioxane via syringe.
-
Degassing: Vigorously bubble Argon gas through the stirred suspension (subsurface sparge) for 20-30 minutes.
-
Catalyst Addition: Under a positive flow of Argon, add the palladium precatalyst.
-
Heating: Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C).
-
Reagent Addition (Crucial Step): In a separate flask, dissolve the this compound in the degassed water. Draw this solution into a syringe and place it on a syringe pump. Add the borate solution to the reaction mixture dropwise over 1-2 hours. [2]8. Monitoring: Monitor the reaction's progress by taking small aliquots (under Argon) and analyzing via LC-MS until the aryl halide is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
By implementing these rigorous, mechanistically informed strategies, you can effectively suppress the formation of the 2,2'-bipyrazine byproduct and significantly improve the efficiency and reliability of your Suzuki-Miyaura cross-coupling reactions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
T. D. Nelson, R. D. Crouch. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 2012. [Link]
-
ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]
-
A. F. G. de Souza, et al. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 2015. [Link]
-
ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
-
ChemTalk. Metal-Catalyzed Cross-Coupling Reactions. [Link]
-
ResearchGate. Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
S. M. P. Vitale, et al. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 2018. [Link]
-
L. Zhang, J. Wu. Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 2015. [Link]
-
ResearchGate. Development of the reaction conditions of a Suzuki-Miyaura cross coupling reaction catalysed by Ag-Pd Alloy Nanoparticle photocatalyst. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
-
J. F. Bereznak, et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 2001. [Link]
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M. Irie, et al. Simultaneous quantitative determination method for sphingolipid metabolites by liquid chromatography/ionspray ionization tandem mass spectrometry. Analytical Biochemistry, 2000. [Link]
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Technical Support Center: High-Throughput Screening of Conditions for Lithium trihydroxy(pyrazin-2-yl)borate Reactions
Welcome to the technical support center for high-throughput screening (HTS) of reactions involving Lithium trihydroxy(pyrazin-2-yl)borate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this valuable heterocyclic building block in accelerated reaction discovery. As this reagent is frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, this guide will focus primarily on troubleshooting this critical transformation.[1][2][3]
Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and achieve reliable, high-quality results in your HTS campaigns.
Section 1: Foundational Knowledge: The Reagent
This compound, like many heteroarylboronic acids and their derivatives, presents unique challenges. The Lewis basic nitrogen atom in the pyrazine ring can influence catalyst activity, and the carbon-boron bond is susceptible to premature cleavage (protodeboronation) under various conditions.[4][5][6] Understanding the stability and handling of this reagent is the first step to a successful screening campaign.
Key Considerations:
-
Stability: Heteroarylboronic acids, especially those containing basic nitrogen atoms like pyrazine, can be prone to degradation.[5][7] While the tetracoordinate borate form offers increased stability over the corresponding boronic acid, careful handling is still paramount.[7]
-
Protodeboronation: This is a major undesired side reaction where the C-B bond is cleaved by a proton source (like water or alcohol solvents) before the desired cross-coupling can occur.[5][8] This leads to the formation of pyrazine as a byproduct and reduces the yield of the desired product. The reaction pH is a critical factor in the rate of protodeboronation.[5][6]
-
Storage: Store the reagent under an inert atmosphere (argon or nitrogen), protected from moisture and light, and at reduced temperatures as recommended by the supplier.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific, common failures encountered during HTS campaigns.
Q1: My HTS plate shows zero or very low conversion to the desired product across all wells. What are the primary causes?
A1: This common issue usually points to a systemic failure of a key reaction component.
-
Cause 1: Inactive Catalyst. The Pd(0) species is the active catalyst in the Suzuki-Miyaura cycle.[9] If you are using a Pd(II) precatalyst, it may not have been properly reduced to Pd(0), or the active Pd(0) may have been oxidized and deactivated.
-
Cause 2: Widespread Protodeboronation. If the pyrazinylborate is consumed without forming the product, protodeboronation is the likely culprit.[5] This is especially problematic with heteroaryl boronic acids.[4][8]
-
Solution: Minimize water in the reaction. Use anhydrous solvents and ensure bases are stored in a desiccator.[4] Using a boronate ester (like a pinacol ester) instead of the boronic acid/borate can sometimes mitigate this through a "slow-release" of the active boron species.[11] The choice of base is also crucial; sometimes a weaker base or anhydrous conditions can suppress this side reaction.[2][4]
-
-
Cause 3: Reagent Stock Solution Error. An error in the preparation of a stock solution (e.g., aryl halide, base, or the borate itself) will affect all wells.
-
Solution: Before committing to a full 96-well plate, run a single, validated control reaction with known successful substrates to confirm the activity of all reagents and catalyst systems. Remake stock solutions if necessary, paying close attention to calculations and weighing.
-
Q2: I see significant formation of a pyrazine byproduct in my LC-MS analysis. How can I minimize this?
A2: This is a clear indicator of protodeboronation. The pyrazine ring's basic nitrogen can facilitate protonolysis of the C-B bond.[5]
-
Mechanistic Insight: The rate of protodeboronation is highly pH-dependent.[6] For basic heteroaromatics like pyrazine, zwitterionic species can form that undergo rapid, unimolecular fragmentation.[5]
-
Troubleshooting Steps:
-
Switch to Anhydrous Conditions: This is the most effective strategy. Use rigorously dried solvents (e.g., toluene, dioxane, THF) and an anhydrous base (e.g., CsF, K₃PO₄).[4]
-
Modify the Boron Reagent: Converting the borate to a more stable form, such as a neopentyl glycol or pinacol boronate ester, can be highly effective.[4][12] These esters are less prone to premature protodeboronation.[7][11]
-
Use Additives: Lewis acids like Cu(I) or Zn(II) salts have been shown to sometimes bind to Lewis-basic heterocycles, attenuating protodeboronation pathways.[4] However, this can also sometimes accelerate fragmentation, so it must be screened empirically.[6]
-
Q3: My results are inconsistent across the 96-well plate. Some wells work well while others fail, even with the same conditions (poor reproducibility).
A3: Inconsistent results often point to physical or handling issues with the HTS setup rather than the underlying chemistry.
-
Cause 1: "Edge Effects" and Evaporation. Wells on the outer edges of a 96-well plate are more susceptible to temperature fluctuations and solvent evaporation, leading to changes in concentration and reaction rate.
-
Cause 2: Inaccurate Pipetting. Small volume errors, especially when using multichannel pipettes for dispensing catalyst or substrate stock solutions, can lead to large variations in reaction outcomes.
-
Cause 3: Poor Mixing. If solid reagents (like the base) are not fully dissolved or suspended, the reaction will be heterogeneous and highly variable.
Q4: I am observing a significant amount of homocoupling of my aryl halide or the pyrazinylborate.
A4: Homocoupling (e.g., Ar-X + Ar-X -> Ar-Ar) is often caused by issues with the catalyst state or the presence of oxygen.[9]
-
Mechanistic Insight: The presence of Pd(II) species, either from an incompletely reduced precatalyst or from the oxidation of Pd(0) by oxygen, can promote the homocoupling of boronic acids.[9][10]
-
Troubleshooting Steps:
-
Improve Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Ensure your inert gas line is functioning, degas all solvents thoroughly, and use a glove box or an inertion box for plate setup.[10]
-
Use a Pd(0) Source: Directly using a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction.
-
Check Reagent Purity: Impurities in the starting materials can sometimes lead to catalyst decomposition and promote side reactions.
-
Section 3: Frequently Asked Questions (FAQs)
What is a good starting point for screening catalyst, ligand, and base combinations? For challenging heteroaryl couplings, a robust palladium precatalyst combined with a sterically hindered, electron-rich phosphine ligand is often a successful starting point.[4][15]
| Component | Recommended Starting Panel for Screening | Rationale |
| Pd Precatalyst | G2/G3/G4 Buchwald Precatalysts, Pd₂(dba)₃, Pd(OAc)₂ | Buchwald precatalysts are designed for rapid generation of the active Pd(0)L species. Pd₂(dba)₃ is a common Pd(0) source.[4] |
| Ligand | SPhos, XPhos, RuPhos, tBu₃P | Bulky, electron-rich ligands promote the rate-limiting oxidative addition and reductive elimination steps.[9] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | A range of bases with varying strengths and solubilities should be screened. K₃PO₄ is a strong, versatile base. CsF can be effective in anhydrous conditions.[10][16][17] |
| Solvent | Dioxane, Toluene, THF, 2-MeTHF, DMAc | Aprotic solvents are generally preferred to minimize protodeboronation.[18] Including a small amount of water can sometimes be beneficial but must be carefully controlled. |
How should I set up my 96-well plate layout for a screening experiment? A well-planned plate map is essential for reliable data.[19]
-
Controls: Always include positive controls (a reaction known to work) and negative controls (e.g., leaving out the ligand or catalyst) to validate the assay.[19]
-
Replicates: Run each condition in duplicate or triplicate to assess reproducibility.[19]
-
Randomization: To avoid systematic bias from "edge effects" or pipetting drift, randomize the placement of your different conditions on the plate.[19]
-
Mapping: Use a spreadsheet to create a clear map of your plate layout before you begin.[14][20] This is crucial for tracking and data analysis.
What analytical technique is best for HTS analysis? The goal is to find a technique that balances speed with data quality.[21][22]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for HTS reaction analysis. It provides information on the conversion of starting materials and the formation of products and byproducts.[23]
-
Ultrafast LC or Direct MS: To increase throughput, methods like MISER (Multiple Injections in a Single Experimental Run) chromatography or direct MS analysis (e.g., MALDI, DART) can analyze plates in minutes.[24] However, these may offer less quantitative accuracy and can be susceptible to matrix effects.[21][24]
-
Computer Vision: Emerging techniques use computer vision to monitor colorimetric changes or solid-liquid dynamics in parallel, offering a non-invasive way to gather kinetic data.[25]
Section 4: Visualized Workflows and Protocols
Diagram 1: HTS Troubleshooting Decision Tree
This diagram outlines a logical path for diagnosing a failed or underperforming HTS experiment.
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Validation & Comparative
"Lithium trihydroxy(pyrazin-2-yl)borate" vs. pyrazineboronic acid in Suzuki coupling
An In-Depth Guide to Suzuki Coupling Reagents: Lithium Trihydroxy(pyrazin-2-yl)borate vs. Pyrazineboronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] Its power is particularly evident in the synthesis of biaryls containing nitrogen heterocycles, such as pyrazine, which are privileged scaffolds in numerous biologically active molecules.[3] However, the success of this palladium-catalyzed reaction hinges critically on the choice of the organoboron reagent.
This guide provides a detailed comparison of two key pyrazine-based reagents: the traditional pyrazineboronic acid and the increasingly utilized this compound. We will delve into the fundamental challenges of using heteroaromatic boronic acids, compare the performance and stability of these two alternatives, and provide actionable experimental protocols to guide your synthetic strategies.
Reagent Profiles: A Tale of Two Boron Species
At first glance, pyrazineboronic acid and its lithium trihydroxyborate salt are closely related. However, their differences in structure have profound implications for their stability and utility in synthesis.
Pyrazineboronic Acid
Pyrazineboronic acid (C₄H₅BN₂O₂) is the classical organoboron partner for introducing the pyrazin-2-yl moiety.[4] While widely referenced, its practical application is fraught with difficulty. The primary drawback is its inherent instability. Like many nitrogen-containing heteroaromatic boronic acids, it is highly susceptible to a detrimental side reaction known as protodeboronation.[5][6]
-
Structure:
Image Source: PubChem CID 18381546[4]
This compound
This compound (C₄H₆BLiN₂O₃) is an "ate" complex, a class of organoboron reagents developed to overcome the stability issues of their boronic acid counterparts.[7] By forming a tetracoordinate borate anion, the boron center is stabilized, rendering the entire molecule more robust. These reagents are often shelf-stable, crystalline solids that are easier to handle and store.[6][8]
-
Structure:
Image Source: Fluorochem
The Core Challenge: Protodeboronation in Heteroaromatic Suzuki Coupling
The principal challenge plaguing the use of pyrazineboronic acid is protodeboronation—the undesired cleavage of the carbon-boron bond by a proton source (like water), which replaces the boron functional group with a hydrogen atom.[5] This reaction consumes the starting material, reduces the yield of the desired product, and complicates purification.
For basic heteroaromatic boronic acids like those of pyrazine and pyridine, this process is particularly rapid. The reaction proceeds through a zwitterionic intermediate, which facilitates the unimolecular fragmentation of the C-B bond.[5][9]
Caption: The protodeboronation pathway of pyrazineboronic acid.
Performance in Suzuki Coupling: A Head-to-Head Comparison
The structural difference between the boronic acid and the borate salt directly translates to their performance in the lab. The lithium trihydroxyborate salt offers clear advantages in stability, handling, and reaction efficiency.
| Feature | Pyrazineboronic Acid | This compound |
| Stability | Low; highly prone to protodeboronation, especially in solution.[5][6] | High; shelf-stable as a solid and more resistant to protodeboronation.[6][8] |
| Handling | Difficult; often requires in situ generation or careful handling to avoid decomposition. | Convenient; can be weighed and handled as a stable, free-flowing solid.[10] |
| Purity | Often contains impurities from decomposition (e.g., pyrazine). | High purity, leading to more reproducible reaction outcomes. |
| Reaction Conditions | Requires careful optimization of base and solvent to minimize decomposition. | More robust; often requires no additional base as the "ate" complex is pre-activated.[10][11] |
| Transmetalation | Can be slow or inefficient due to competing decomposition pathways. | Efficient; the quaternized boron center enhances nucleophilicity, facilitating smooth transmetalation.[12] |
The Suzuki-Miyaura Catalytic Cycle
To understand why the stability of the boron reagent is so crucial, it is helpful to review the catalytic cycle. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[13][14][15] The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is where an unstable boronic acid can fail, undergoing protodeboronation instead of productive coupling.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
By using a stable lithium trihydroxyborate salt, the concentration of the active boron species is maintained throughout the reaction, ensuring efficient transmetalation and leading to higher yields of the desired biaryl product.
Experimental Protocol: Suzuki Coupling with this compound
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with the more stable this compound.
Materials:
-
This compound (1.5 equiv.)
-
Aryl or heteroaryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.) Note: May not be required for all substrates with borate salts.
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O mixture, DMF, or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Workflow Diagram:
Caption: General experimental workflow for Suzuki coupling.
Step-by-Step Procedure:
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.5 mmol), the aryl bromide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (4 mL) and water (1 mL), via syringe.
-
Reaction: Replace the septum with a Teflon screw cap, seal the vessel, and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction mixture overnight (12-18 hours). Monitor the consumption of the aryl bromide by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-arylpyrazine product.
Conclusion and Recommendations
For researchers engaged in the synthesis of pyrazine-containing compounds via Suzuki-Miyaura coupling, the choice of organoboron reagent is a critical determinant of success. While pyrazineboronic acid is the parent reagent, its pronounced instability and susceptibility to protodeboronation make it a challenging and often unreliable coupling partner.
In contrast, This compound emerges as a superior alternative. Its enhanced stability as a solid "ate" complex translates to easier handling, greater reproducibility, and often higher yields by mitigating the destructive protodeboronation pathway. The use of such pre-activated, stable borate salts represents a significant advancement, providing a more robust and efficient route to valuable heteroaromatic scaffolds. Adopting these stable reagents is a strategic decision that can save time, improve yields, and enhance the overall reliability of your synthetic endeavors.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18381546, Pyrazin-2-ylboronic acid. Retrieved from [Link].
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Jana, A., et al. (2021). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. Retrieved from [Link].
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Wikipedia contributors (2023). Protodeboronation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].
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Nishihara, T., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. Retrieved from [Link].
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Advancements in Chemistry (2020). Selective cross-coupling of reactive lithium compounds made possible. Retrieved from [Link].
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Knapp, D. M., et al. (2012). ChemInform Abstract: Lithium Trihydroxy/Triisopropoxy-2-pyridylborate Salts (LTBS): Synthesis, Isolation, and Use in Modified Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Retrieved from [Link].
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ResearchGate (2018). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Retrieved from [Link].
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Vantourout, J. C., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(11), 3885–3896. Retrieved from [Link].
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The Organic Chemist (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link].
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Dreher, S. D., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 10(1), 113-116. Retrieved from [Link].
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Cook, X. A. F., et al. (2020). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. ResearchGate. Retrieved from [Link].
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Occhiato, E. G., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324-7330. Retrieved from [Link].
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Yamamoto, Y., et al. (2012). Cross-Coupling Reaction with Lithium Methyltriolborate. Molecules, 18(1), 430-439. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734379, (Pyridin-4-yl)boronic acid. Retrieved from [Link].
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BINGHE. Lithium trihydroxy(pyrazin-2-yl)boranuide. Retrieved from [Link].
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Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link].
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Lee, H. G., et al. (2013). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 15(20), 5314–5317. Retrieved from [Link].
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McDonald, M. R., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Retrieved from [Link].
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Yamamoto, Y., et al. (2012). Cross-coupling reaction with lithium methyltriolborate. Molecules, 18(1), 430-439. Retrieved from [Link].
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Chem Help ASAP (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link].
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Nykaza, T. V., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 87(1), 329–340. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54106481, Pyrazine-4-carboxylic acid. Retrieved from [Link].
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Sandrock, D. L., et al. (2010). Suzuki—Miyaura Cross-Coupling of Lithium n-Alkylborates. ResearchGate. Retrieved from [Link].
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Cole, M. L., et al. (2016). Lithium, Tin(II), and Zinc Amino-Boryloxy Complexes: Synthesis and Characterization. Molecules, 21(9), 1168. Retrieved from [Link].
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Bhetuwal, M., et al. (2020). Synthesis and base-pairing properties of pyrazine nucleic acids. Nucleosides, Nucleotides & Nucleic Acids, 39(1-3), 223-241. Retrieved from [Link].
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ResearchGate (2018). Aerosol Route Synthesis of Lithium Borate Spheres Using Lithium Nitrate and Boric Acid Solution. Retrieved from [Link].
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Infinity Galaxy (2022). An Introduction to Lithium Borate. Retrieved from [Link].
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Patsnap. Preparation method of lithium bis (oxalato) borate. Retrieved from [Link].
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Cox, P. A., et al. (2015). ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. ResearchGate. Retrieved from [Link].
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precisionFDA. LITHIUM BORATE. Retrieved from [Link].
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MDPI (2024). Comparative Study of Binder Stability for Aqueous Lithium-Ion and Solid-Boosted Flow Batteries. Retrieved from [Link].
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A Comparative Guide to Organoboron Reagents: Situating Lithium Trihydroxy(pyrazin-2-yl)borate in Modern Cross-Coupling
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in academic research and pharmaceutical drug development for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The choice of the organoboron reagent is critical to the success of this reaction. This guide provides an in-depth comparison of Lithium trihydroxy(pyrazin-2-yl)borate with other prevalent classes of organoboron reagents, including boronic acids, boronic esters, organotrifluoroborates, and MIDA boronates. We will explore the inherent challenges of using nitrogen-containing heterocyclic boron reagents, analyze the structural advantages of borate salts, and provide experimental context to guide researchers in selecting the optimal reagent for their synthetic challenges.
The Enduring Challenge: Instability of Heterocyclic Boronic Acids
Nitrogen-containing heterocycles, such as pyrazine, are ubiquitous scaffolds in medicinal chemistry. Consequently, methods for their incorporation into complex molecules are of paramount importance. While boronic acids are the most common class of organoboron reagents used in Suzuki-Miyaura coupling due to their high reactivity and atom economy, they are not without significant drawbacks.[3][4]
Many heterocyclic boronic acids, particularly those with nitrogen adjacent to the carbon-boron bond (e.g., 2-pyridyl or 2-pyrazinyl), are notoriously unstable.[5][6] This instability manifests in several ways:
-
Protodeboronation: The C-B bond is susceptible to cleavage by acidic protons, especially under the basic and often aqueous conditions of the coupling reaction.
-
Oxidation: The boronic acid moiety can be oxidized, leading to reagent degradation.
-
Anhydride Formation: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[7][8] This complicates accurate stoichiometric measurements and can affect reaction reproducibility.
These instability issues lead to poor shelf-life, inconsistent reaction yields, and difficulties in purification, compelling the development of more robust alternatives.[5]
The Modern Toolkit: A Spectrum of Organoboron Reagents
To overcome the limitations of boronic acids, several classes of stabilized organoboron reagents have been developed. Each offers a unique balance of stability and reactivity.
-
Boronic Esters (e.g., Pinacol Esters): Formed by condensing a boronic acid with a diol, pinacol esters are significantly more stable than their parent acids. They are compatible with silica gel chromatography, which simplifies purification. However, their increased stability often translates to lower reactivity, requiring slower transmetalation in the catalytic cycle.[3][4]
-
Potassium Organotrifluoroborates (R-BF₃K): These tetracoordinate boron 'ate' complexes are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[7][9] This stability simplifies storage and handling. In the presence of a base and a protic solvent, they are believed to undergo slow hydrolysis to release the corresponding boronic acid in situ, which then participates in the catalytic cycle.[9] This slow-release mechanism can minimize side reactions like homocoupling.[9]
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable organoboron derivatives that can withstand a wide range of anhydrous reaction conditions, including those used in multi-step synthesis.[5][10] They effectively serve as a protecting group for the boronic acid. The boronic acid can be released under mild aqueous basic conditions, enabling its use in a subsequent cross-coupling reaction. This unique feature allows for powerful iterative cross-coupling strategies.[5]
A Focused Solution: Lithium Trihydroxy(aryl/heteroaryl)borates
This compound belongs to a class of tetracoordinate borate salts designed to offer a practical and robust alternative to their unstable boronic acid counterparts.[6][11]
Structural Advantage: Like organotrifluoroborates, the boron atom in a trihydroxyborate salt is tetracoordinate and anionic, forming a stable 'ate' complex.[3][4] This structure protects the vacant p-orbital of the boron atom from unwanted reactions, rendering the reagent significantly more stable than the neutral, trigonal planar boronic acid. These reagents are typically shelf-stable, crystalline solids that can be accurately weighed and handled in air.[11]
Reactivity Profile: Pyridyl and other heteroaryl lithium trihydroxyborate salts have been shown to be viable and efficient cross-coupling partners.[6][11] They provide a direct and convenient source of the heteroaryl nucleophile without the need for the specialized deprotection or activation conditions sometimes required for MIDA boronates or trifluoroborates, respectively. They are designed to be used directly in modified Suzuki-Miyaura protocols, offering a balance of stability and reactivity.
Comparative Performance Analysis
The choice of reagent is dictated by the specific demands of the synthesis, including scale, substrate complexity, and the need for intermediate functionalization.
| Feature | Boronic Acids | Pinacol Boronates | Organotrifluoroborates (K⁺) | MIDA Boronates | Lithium Trihydroxyborates |
| Stability (Air/Moisture) | Low to Moderate (esp. heteroaryl)[5] | Moderate to High | Very High[7][9] | Very High (Anhydrous)[5] | High[11] |
| Ease of Handling | Moderate (Boroxine formation)[8] | High | High (Crystalline solids)[7] | High (Crystalline solids) | High (Crystalline solids) |
| Reactivity | High | Moderate | Moderate to High | Requires Deprotection | High |
| Purification | Often difficult | Chromatography-compatible | Recrystallization | Chromatography-compatible | Recrystallization |
| Stoichiometry Control | Difficult due to boroxines[8] | Excellent | Excellent (Monomeric)[9] | Excellent (Monomeric) | Excellent (Monomeric) |
| Use in Iterative Synthesis | No | No | Limited | Yes (as protecting group)[5] | No |
Key Insights:
-
For Direct, Robust Coupling: this compound is an excellent choice when the primary goal is the direct and reliable incorporation of a pyrazinyl moiety. Its stability overcomes the handling and storage issues of pyrazinylboronic acid, and it functions as a direct coupling partner without the multi-step considerations of MIDA boronates.[11]
-
For Multi-Step Synthesis: MIDA boronates are unmatched when the boron-containing fragment must be carried through several synthetic steps before the final cross-coupling.[5]
-
For Broad Availability & Cost-Effectiveness: Simple, stable arylboronic acids and their pinacol esters remain the workhorses for routine couplings where reagent stability is not a major concern.[3][12]
-
For a General Stability Upgrade: Potassium organotrifluoroborates offer a widely applicable strategy for stabilizing a vast range of organoboron reagents, providing a significant advantage over boronic acids in terms of handling and shelf-life.[7][13]
Experimental Protocols & Mechanistic Rationale
Understanding the practical differences in handling these reagents is crucial. Below are representative protocols illustrating the divergent workflows.
Protocol 1: Suzuki-Miyaura Coupling with this compound
-
Rationale: This protocol uses a stable, pre-formed borate salt. The base is still required to facilitate the formation of the active palladium complex and to participate in the transmetalation step. The reaction is typically run in a mixture of an organic solvent and water to ensure solubility of the borate salt and the base.
-
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2–3 equiv).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add a degassed solvent mixture (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
-
Protocol 2: Comparative Coupling with an Unstable Heteroarylboronic Acid
-
Rationale: This protocol requires more careful handling of the boronic acid, which should be used as fresh as possible. The stoichiometry may need adjustment to account for potential impurities (boroxine and water). The fundamental catalytic cycle is the same, but the reliability of the starting material is lower.
-
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv) and the palladium catalyst (2–5 mol%).
-
In a separate vial, weigh the heteroarylboronic acid (often using a higher excess, e.g., 1.5–2.0 equiv, to compensate for impurities/decomposition) and the base (2–3 equiv). Add these solids to the reaction vessel quickly.
-
Immediately purge the vessel with an inert gas.
-
Add degassed solvents and proceed with heating and workup as described in Protocol 1.
-
The primary difference lies in the confidence and precision afforded by the stable borate salt, leading to more reproducible outcomes.
Visualizing the Organoboron Landscape
Diagram 1: Interrelation of Organoboron Reagent Classes
Caption: Relationship between boronic acids and their stable derivatives.
Diagram 2: Generalized Suzuki-Miyaura Workflow
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
This compound represents a significant advancement in the field of cross-coupling, specifically addressing the well-documented instability of nitrogen-containing heterocyclic boronic acids. It offers a compelling combination of high stability, ease of handling, and direct reactivity that makes it an ideal choice for the incorporation of the pyrazinyl fragment in many synthetic contexts. While boronic acids will remain a first choice for simple, stable substrates, and MIDA boronates offer unique capabilities for complex, multi-step synthesis, lithium trihydroxyborate salts occupy a valuable niche. They provide researchers with a reliable, efficient, and user-friendly tool, streamlining the synthesis of complex molecules and accelerating the pace of discovery in drug development and materials science.
References
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- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
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Wikipedia. Suzuki reaction. Available at: [Link]
- Benchchem. Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions.
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Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta, 38(2), 49-55. Available at: [Link]
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Isley, N. A., et al. (2014). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Journal of the American Chemical Society, 136(49), 17051-17054. Available at: [Link]
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Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 66(12), 4192-4197. Available at: [Link]
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Wang, D., et al. (2022). Organometallic-type reactivity of stable organoboronates for selective (hetero)arene C−H/C-halogen borylation and beyond. Nature Communications, 13(1), 4038. Available at: [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
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Molander, G. A., & Canturk, B. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 74(18), 7048-7053. Available at: [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6461-6463. Available at: [Link]
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Akinnuoye, G. A., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic Letters, 14(17), 4478-4481. Available at: [Link]
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Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 71(1), 329-345. Available at: [Link]
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Available at: [Link]
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Li, Z., et al. (2023). Air‐Stable Organoradical Boron Reagents. Angewandte Chemie International Edition, 62(32), e202305593. Available at: [Link]
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Chem-Station. (2015). Organotrifluoroborate Salts. Available at: [Link]
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ResearchGate. (2023). Air‐Stable Organoradical Boron Reagents. Available at: [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Available at: [Link]
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American Chemical Society. (n.d.). Boron Reagents in Synthesis: Boron Chemistry: An Overview. Available at: [Link]
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Dreher, S. D., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1184. Available at: [Link]
-
Nykaza, T. V., et al. (2018). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. The Journal of Organic Chemistry, 83(17), 10146-10156. Available at: [Link]
-
Nykaza, T. V., et al. (2018). ChemInform Abstract: Lithium Trihydroxy/Triisopropoxy-2-pyridylborate Salts (LTBS): Synthesis, Isolation, and Use in Modified Suzuki-Miyaura Cross-Coupling Reactions. ChemInform, 49(32). Available at: [Link]
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Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 14(11), 2898-2901. Available at: [Link]
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A Comparative Guide to the Reactivity of Lithium Organoborates in Organic Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of a reducing agent is a critical decision that dictates the outcome of a chemical transformation. Among the plethora of available hydrides, lithium organoborates stand out for their tunable reactivity, offering a spectrum of options from raw power to exquisite selectivity. This guide provides an in-depth comparison of key lithium organoborates, moving beyond a simple catalog of reactions to explain the fundamental principles that govern their reactivity. By understanding the interplay of steric and electronic effects, chemists can harness the full potential of these versatile reagents.
Introduction: Beyond Standard Borohydrides
Simple hydrides like sodium borohydride (NaBH₄) and even the more powerful lithium aluminum hydride (LiAlH₄) are mainstays of the synthesis lab.[1] However, their utility can be limited when faced with challenging substrates requiring high chemoselectivity or precise stereochemical control. Lithium organoborates, which feature one or more alkyl groups covalently bonded to the boron atom, offer a solution. These reagents are complex hydrides where the substitution of a hydrogen atom with an electron-donating alkyl group enhances the hydridic character of the remaining B-H bond.[2] This modification, coupled with the steric bulk of the alkyl substituents, creates a family of reagents with finely tuned reactivity profiles.
This guide will focus on a comparative analysis of three prominent lithium organoborates, charting a course from a powerful, less-hindered reagent to highly hindered, stereoselective agents:
-
Lithium Triethylborohydride (LiEt₃BH, Super-Hydride®)
-
Lithium Tri-sec-butylborohydride (L-Selectride®)
-
Lithium Trisiamylborohydride (LS-Selectride®)
The Duality of Control: Electronic vs. Steric Effects
The reactivity of a lithium organoborate is primarily governed by two competing factors: the electronic effect of the alkyl groups and their steric hindrance.
Electronic Effects: The Power of "Super-Hydride"
The replacement of hydrogen atoms on the borohydride anion with electron-donating alkyl groups increases the electron density on the boron center. This, in turn, makes the remaining B-H bond more polarized and the hydride ion (H⁻) more nucleophilic or "active." Consequently, lithium triethylborohydride is a significantly more powerful reducing agent than lithium borohydride (LiBH₄) and even surpasses the reactivity of lithium aluminum hydride (LiAlH₄).[3][4] This enhanced nucleophilicity makes LiEt₃BH the reagent of choice for reducing less reactive functional groups such as esters, lactones, and tertiary amides, and for the reductive cleavage of alkyl halides and sulfonates.[4][5][6]
Steric Effects: The Precision of Selectrides
While electronic effects dictate the raw power of the hydride, steric hindrance is the key to selectivity. As the alkyl groups attached to the boron become larger and more branched (ethyl < sec-butyl < siamyl), the reagent becomes bulkier. This steric bulk dramatically influences the trajectory from which the hydride can approach a substrate, forming the basis for stereoselective reductions.[2][7]
This principle is most effectively demonstrated in the reduction of cyclic ketones. A bulky reducing agent will preferentially attack the carbonyl from the less sterically hindered face of the ring.[8] For a substituted cyclohexanone, this often means an "equatorial" attack, which results in the formation of the thermodynamically less stable axial alcohol.[2] The "Selectride" family of reagents, L-Selectride® and the even bulkier LS-Selectride®, are the quintessential examples of sterically-driven directing agents.[9][10]
Performance Comparison: The Case of 4-tert-Butylcyclohexanone
The reduction of 4-tert-butylcyclohexanone is a classic textbook experiment to illustrate the stereoselectivity of hydride reagents. The bulky tert-butyl group locks the ring in a chair conformation, providing a clear steric bias. The table below summarizes the diastereomeric ratio of the resulting cis (axial-OH) and trans (equatorial-OH) alcohols obtained with different reducing agents.
| Reducing Agent | Structure | Key Characteristic | Diastereomeric Ratio (cis:trans) | Predominant Product |
| Sodium Borohydride (NaBH₄) | Na⁺[BH₄]⁻ | Small, unhindered | 1:2.4 | trans (Equatorial-OH) |
| Lithium Triethylborohydride (LiEt₃BH) | Li⁺[H-B(CH₂CH₃)₃]⁻ | Powerful, moderately hindered | (Varies, favors trans) | trans (Equatorial-OH) |
| L-Selectride® (Li(s-Bu)₃BH) | Li⁺[H-B(sec-Butyl)₃]⁻ | Bulky, highly stereoselective | 20:1 | cis (Axial-OH) |
| LS-Selectride® (Li(siamyl)₃BH) | Li⁺[H-B(siamyl)₃]⁻ | Very bulky, highly stereoselective | >99:1 (expected) | cis (Axial-OH) |
Data for NaBH₄ and L-Selectride adapted from experimental results.[11] Data for LiEt₃BH and LS-Selectride are based on established principles of steric hindrance.
As the data clearly shows, smaller reagents like NaBH₄ favor axial attack to produce the more stable equatorial alcohol. In contrast, the sterically demanding L-Selectride® is forced to attack from the equatorial face, yielding the axial alcohol as the major product with high diastereoselectivity.[2] LS-Selectride®, with its even larger siamyl groups, is expected to provide even higher selectivity for the cis product.
Visualization of Reactivity Principles
The following diagrams illustrate the core concepts governing the choice and action of lithium organoborate reagents.
Caption: Logical workflow for selecting an appropriate borohydride reducing agent.
Caption: Steric approach control in the reduction of cyclic ketones.
Experimental Protocols
The following protocols are representative examples designed to highlight the distinct applications of powerful versus selective lithium organoborates.
Safety First: Lithium organoborate solutions (e.g., in THF) are air and moisture-sensitive and may be pyrophoric. All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper syringe/cannula techniques. Personal protective equipment, including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.
Protocol: Stereoselective Reduction of 4-tert-Butylcyclohexanone with L-Selectride®
This protocol demonstrates the use of a sterically hindered reagent to achieve kinetic control.
-
Objective: To synthesize cis-4-tert-butylcyclohexanol with high diastereoselectivity.
-
Causality: L-Selectride® is too bulky to approach the carbonyl from the axial face, which is hindered by the axial hydrogens at C-3 and C-5. It is therefore forced to deliver the hydride from the more open equatorial face, resulting in the axial alcohol.
-
Methodology:
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 4-tert-butylcyclohexanone (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: L-Selectride® solution (1.0 M in THF, 1.2 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction: The mixture is stirred at -78 °C for 3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is quenched by the slow, careful addition of water at -78 °C, followed by aqueous sodium hydroxide (e.g., 3M), and finally 30% hydrogen peroxide. This oxidative workup cleaves the resulting trialkylborane.
-
Workup: The mixture is allowed to warm to room temperature and stirred for 1 hour. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is analyzed by ¹H NMR or GC to determine the diastereomeric ratio.
-
Protocol: Reduction of Ethyl Benzoate with LiEt₃BH (Super-Hydride®)
This protocol showcases the high reactivity of LiEt₃BH for reducing a stable ester.
-
Objective: To synthesize benzyl alcohol from ethyl benzoate.
-
Causality: Esters are significantly less reactive than ketones. A powerful nucleophilic hydride like Super-Hydride® is required for an efficient reduction at a reasonable rate and temperature.[3]
-
Methodology:
-
Setup: A flame-dried round-bottom flask under a nitrogen atmosphere is charged with a solution of LiEt₃BH (1.0 M in THF, 2.5 eq).
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Substrate Addition: Ethyl benzoate (1.0 eq), dissolved in anhydrous THF, is added dropwise to the stirred Super-Hydride® solution.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Quenching & Workup: The reaction is cautiously quenched by the slow addition of water at 0 °C, followed by 3M NaOH. The mixture is then extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification: The resulting crude benzyl alcohol can be purified by column chromatography if necessary.
-
Caption: A generalized workflow for reactions involving lithium organoborates.
Conclusion
Lithium organoborates are a powerful class of reagents that offer chemists the ability to tailor hydride reactivity to a specific synthetic challenge. The choice between a powerful reagent like Lithium Triethylborohydride (Super-Hydride®) and a selective one like L-Selectride® or LS-Selectride® depends entirely on the substrate and the desired outcome. For the reduction of sterically unhindered or robust functional groups, the sheer power of Super-Hydride® is often the solution.[5] Conversely, when precise stereochemical control is paramount, particularly in the synthesis of complex molecules with multiple stereocenters, the steric bulk of the Selectrides provides an elegant and highly effective strategy.[9] By understanding the fundamental principles of electronic activation and steric direction, researchers can confidently select the optimal reagent to achieve their synthetic goals with precision and efficiency.
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Hubbard, J. L., & Dake, G. (2012). Lithium Tri-sec-butylborohydride. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
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Merck Index. (N.D.). Lithium Triethylborohydride. Royal Society of Chemistry. [Link]
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Gómez, U., et al. (2015). Explanation of the stereoselective L-Selectride reduction of ketone 8 to alcohol 4. ResearchGate. [Link]
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Grokipedia. (N.D.). L-selectride. Grokipedia. [Link]
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Brown, H. C., Kim, S. C., & Krishnamurthy, S. (1980). Selective Reductions. 30. Lithium Triethylborohydride as an Exceptionally Powerful and Selective Reducing Agent in Organic Synthesis. Exploration of the Reactions with Selected Organic Compounds Containing Representative Functional Groups. The Journal of Organic Chemistry, 45(1), 1–12. [Link]
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Neufeldt, S. R., Jiménez-Osés, G., Comins, D. L., & Houk, K. N. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11609–11618. [Link]
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Organic Chemistry Portal. (N.D.). Lithium triethylborohydride, LiTEBH, Superhydride. Organic Chemistry Portal. [Link]
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Cohen, T., et al. (2015). Reductive Lithiation in the Absence of Aromatic Electron Carriers. A Steric Effect Manifested on the Surface of Lithium Metal... Journal of Organic Chemistry. [Link]
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Krishnamurthy, S., & Brown, H. C. (1977). Selective Reductions. 31. Lithium Triethylborohydride as an Exceptionally Powerful Nucleophile... Journal of the American Chemical Society. [Link]
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A Head-to-Head Comparison for Suzuki-Miyaura Coupling: Lithium trihydroxy(pyrazin-2-yl)borate vs. Potassium pyrazinyltrifluoroborate
A Senior Application Scientist's Guide to Selecting the Optimal Pyrazinyl Boron Reagent for Catalytic Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures vital to the pharmaceutical and materials science industries.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and practicality of this transformation. Among the plethora of available reagents, those bearing heterocyclic moieties are of particular interest. This guide provides an in-depth, objective comparison of two prominent pyrazinyl boron reagents: Lithium trihydroxy(pyrazin-2-yl)borate and Potassium pyrazinyltrifluoroborate.
This analysis moves beyond a simple cataloging of features, offering field-proven insights into the practical implications of their chemical and physical properties. We will delve into their synthesis, stability, solubility, and ultimately, their performance in the Suzuki-Miyaura coupling, supported by experimental data from peer-reviewed literature.
At a Glance: Key Physicochemical and Reactivity Properties
| Property | This compound | Potassium pyrazinyltrifluoroborate |
| Chemical Formula | C₄H₆BLiN₂O₃ | C₄H₄BF₃KN₂ |
| Molecular Weight | 147.85 g/mol | 188.00 g/mol |
| Structure | Trihydroxyborate salt | Trifluoroborate salt |
| Stability | Bench-stable solid, tolerant to air and moisture.[2] | Crystalline, free-flowing solids, remarkably stable to air and moisture.[3] |
| Solubility | Sparingly soluble in many common organic solvents.[4] | Generally good solubility in a range of organic solvents. |
| Activation for Coupling | Used directly, though base is required for the catalytic cycle. | Requires in-situ hydrolysis to the corresponding boronic acid for transmetalation, typically facilitated by a base.[5] |
Delving Deeper: A Comparative Analysis
Synthesis and Accessibility
Potassium pyrazinyltrifluoroborate belongs to the well-established class of potassium organotrifluoroborates. Their synthesis is typically straightforward, often involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[6] This method is generally high-yielding and produces crystalline solids that are easy to handle and purify. The wide commercial availability of various potassium organotrifluoroborates speaks to their synthetic accessibility.
This compound , on the other hand, represents a class of organoboron reagents that have more recently been explored for their utility in cross-coupling reactions. Their synthesis involves the reaction of an organolithium reagent with trimethyl borate, followed by hydrolysis. A key advantage is the potential for a one-pot lithiation, borylation, and subsequent coupling, which can streamline synthetic workflows.[2] While perhaps less commonly found in commercial catalogs compared to their trifluoroborate counterparts, their preparation from readily available starting materials is well-documented.[4]
Stability and Handling: A Tale of Two Salts
Both reagents boast impressive stability, a significant advantage over their often-unstable boronic acid precursors.
Potassium pyrazinyltrifluoroborate is renowned for its exceptional benchtop stability. As crystalline solids, they are resistant to decomposition by air and moisture, allowing for long-term storage without special precautions.[3] This robustness simplifies handling and weighing procedures in a laboratory setting. The tetracoordinate nature of the boron atom, bonded to three electron-withdrawing fluorine atoms, imparts this high degree of stability.[3]
This compound is also a bench-stable solid that is tolerant to air and moisture.[2] This stability is crucial, especially when dealing with heteroaryl boron reagents that are prone to protodeboronation. The ability to isolate and store these reagents without degradation is a significant practical advantage.
The Crucial Role of Solubility
A key differentiator between these two reagents lies in their solubility profiles. Potassium pyrazinyltrifluoroborate generally exhibits good solubility in a variety of organic solvents commonly used for Suzuki-Miyaura reactions, such as tetrahydrofuran (THF), dioxane, and alcohols. This facilitates homogeneous reaction conditions, which can lead to more consistent and reproducible results.
In contrast, This compound is often sparingly soluble in many of these same solvents.[4] While this might initially appear to be a disadvantage, it has been demonstrated that these lithium salts can be highly effective in cross-coupling reactions despite their low solubility. The reaction likely proceeds via a slow release of the borate into the solution, which can be beneficial in minimizing side reactions.
Performance in Suzuki-Miyaura Cross-Coupling
The ultimate measure of a reagent's utility is its performance in the desired chemical transformation. Both this compound and potassium pyrazinyltrifluoroborate are competent coupling partners in the Suzuki-Miyaura reaction, albeit with some mechanistic nuances.
Potassium pyrazinyltrifluoroborate acts as a boronic acid pro-drug. For transmetalation to occur, the trifluoroborate must first hydrolyze to the corresponding pyrazinylboronic acid. This process is facilitated by the presence of a base and water in the reaction mixture. The slow, in-situ generation of the active boronic acid species can be advantageous, as it maintains a low concentration of the potentially unstable boronic acid, thereby minimizing side reactions such as protodeboronation and homocoupling. A variety of palladium catalysts and bases can be employed, with reaction conditions often tailored to the specific substrates.[7]
This compound can be considered a more direct precursor to the active transmetalating species. While a base is still required for the overall catalytic cycle, the trihydroxyborate does not require the same degree of "activation" as the trifluoroborate. Despite their aforementioned low solubility, these lithium salts have been shown to participate effectively in Suzuki-Miyaura couplings, providing good to excellent yields with a range of aryl and heteroaryl halides.[4] The use of these reagents can be particularly advantageous for challenging couplings involving electron-rich or sterically hindered partners.
Experimental Data Summary
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of both reagents with a model aryl halide, 4-bromotoluene. It is important to note that these are examples from the literature and direct comparison of yields should be approached with caution due to potential variations in reaction conditions.
| Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | [4] |
| Potassium pyrazinyltrifluoroborate | 4-bromotoluene | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 92 | [6] |
Experimental Protocols
To provide a framework for a standardized comparison, the following detailed experimental protocols are provided.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Boron reagent (this compound or Potassium pyrazinyltrifluoroborate, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane, 5 mL)
-
Degassed water (1 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the boron reagent, the palladium catalyst, and the base.
-
Evacuate and backfill the vial with an inert gas three times.
-
Add the anhydrous solvent and degassed water via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Monitoring
The progress of the Suzuki-Miyaura coupling can be effectively monitored using various analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of the starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of the starting materials and the formation of the product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product.[8] An internal standard can be added for quantitative analysis.
Conclusion and Recommendations
Both this compound and Potassium pyrazinyltrifluoroborate are valuable and robust reagents for the introduction of a pyrazinyl moiety via the Suzuki-Miyaura cross-coupling reaction. The choice between them will largely depend on the specific requirements of the synthesis.
Potassium pyrazinyltrifluoroborate is an excellent choice for general applications where its good solubility and well-established reactivity profile are advantageous. Its high stability and ease of handling make it a reliable workhorse in a synthetic chemist's toolbox.
This compound emerges as a powerful alternative, particularly in cases where the corresponding boronic acid is unstable or when dealing with challenging substrates. Its ability to be used directly, coupled with the potential for one-pot synthesis and coupling protocols, offers a streamlined approach. The sparingly soluble nature of this reagent should not be seen as a deterrent, as it can be leveraged to control the concentration of the active boron species and potentially improve reaction outcomes.
For researchers and drug development professionals, having both reagents at their disposal provides a greater degree of flexibility in optimizing Suzuki-Miyaura cross-coupling reactions. It is recommended to screen both reagents when developing a new synthetic route to identify the optimal conditions for achieving the desired product in high yield and purity.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
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Thomas, A. A.; Wang, H.; Zahrt, A. F.; et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2018 , 140 (11), 4057–4067. [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Organotrifluoroborates. In Organometallics in Synthesis: A Manual; Schmalz, H.-G., Wirth, T., Eds.; Wiley-VCH: Weinheim, Germany, 2013; pp 121-168. [Link]
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Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 2003 , 68 (11), 4302–4314. [Link]
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Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and 2-Pyridylboronate Esters. Angewandte Chemie International Edition, 2007 , 46 (29), 5559–5563. [Link]
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Molander, G. A.; Ito, T. Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 2001 , 3 (3), 393–396. [Link]
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Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 2002 , 67 (24), 8424–8429. [Link]
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Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 2008 , 108 (1), 288–325. [Link]
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Molander, G. A.; Ellis, N. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2008 , 73 (17), 6841–6844. [Link]
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Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Organic Letters, 2012 , 14 (17), 4434–4437. [Link]
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From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal, 2021 , 27 (3), 1045-1055. [Link]
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Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
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Molander, G. A.; Rivero, M. R. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 2002 , 67 (24), 8424–8429. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Hazari, N.; et al. Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl). Beilstein Journal of Organic Chemistry, 2015 , 11, 2476–2486. [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014 , 43 (1), 412-443. [Link]
-
Molander, G. A.; Yun, C.-S. ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ChemInform, 2002 , 33 (44). [Link]
-
Miyaura, N.; Yamada, K.; Suzuki, A. A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 1979 , 20 (36), 3437–3440. [Link]
-
Johansen, M. B.; et al. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules, 2021 , 26 (16), 4936. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Sparingly Soluble Lithium Trihydroxy(heteroaryl)borates. Angewandte Chemie International Edition, 2008 , 47 (26), 4855-4858. [Link]
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Yoneda Labs. Suzuki-Miyaura Coupling: Practical Guide. [Link]
-
Dreher, S. D.; et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 2017 , 7 (1), 163-166. [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014 , 43, 412-443. [Link]
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Ice Chemical. Lithium trihydroxy(pyrazin-2-yl)boranuide. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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G. B. Appetecchi, et al. Thermodynamic Analysis of the Hydrolysis of Borate-Based Lithium Salts by Density Functional Theory. Journal of The Electrochemical Society, 2022 , 169 070529. [Link]
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Yildiz, O., et al. Aerosol Route Synthesis of Lithium Borate Spheres Using Lithium Nitrate and Boric Acid Solution. Journal of the Australian Ceramic Society, 2017 , 53, 25-29. [Link]
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A. S. L. J. de la Rosa, et al. Lithium Borate Ester Salts for Electrolyte Application in Next‐Generation High Voltage Lithium Batteries. Advanced Energy Materials, 2021 , 11, 2003738. [Link]
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Wang, Q., et al. Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. Energies, 2021 , 14, 1986. [Link]
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O. Gulhan, et al. SYNTHESIS AND CHARACTERIZATION OF LITHIUM TRIBORATE. Proceedings of the Eleventh International Symposium on Boron, Borides and Related Materials, 2004 . [Link]
- Google Patents. CN114671899A - Preparation method of lithium bis (oxalato)
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A Comparative Guide to the Kinetics of Lithium Trihydroxy(pyrazin-2-yl)borate in Suzuki-Miyaura Cross-Coupling
For the modern medicinal and materials chemist, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron reagent is critical, influencing reaction efficiency, stability, and functional group tolerance.[1][2] While boronic acids and their ester derivatives have long been the workhorses of this field, there is a continuous drive to develop reagents with improved handling properties and reactivity profiles. This guide provides an in-depth comparison of Lithium trihydroxy(pyrazin-2-yl)borate, a lesser-explored heteroaryl trihydroxyborate salt, with conventional organoboron reagents. We will delve into the mechanistic rationale for its potential advantages and provide a detailed protocol for a comparative kinetic study to rigorously evaluate its performance.
The Landscape of Organoboron Reagents in Cross-Coupling
The success of the Suzuki-Miyaura coupling hinges on the delicate balance of stability and reactivity of the organoboron species. The most commonly employed classes of reagents each present a unique set of characteristics:
-
Boronic Acids (ArB(OH)₂): These are often the most reactive reagents due to the electron-withdrawing nature of the hydroxyl groups, which enhances the nucleophilicity of the organic moiety upon formation of the borate anion.[3] However, they can be prone to protodeboronation, especially with electron-rich or heteroaromatic systems, and can undergo trimerization to form boroxines.[4]
-
Boronic Esters (e.g., Pinacol Esters, ArB(OR)₂): By replacing the hydroxyl groups with alkoxy groups, boronic esters exhibit significantly improved stability towards air and moisture, making them easier to handle and purify.[2] This increased stability, however, often comes at the cost of reduced reactivity compared to their boronic acid counterparts.[3]
-
Organotrifluoroborates (ArBF₃K): These crystalline salts are exceptionally stable and are often favored for their long shelf-life and ease of handling. They typically require activation under the reaction conditions to release the active boronate species.
-
Triolborates and Trihydroxyborates: These represent a class of pre-activated, anionic boron 'ate' complexes. By having a tetracoordinate boron center, they are poised for efficient transmetalation. This compound falls into this promising category.
This compound: A Profile
This compound is a crystalline solid that combines the features of a heteroaromatic boronic acid and a pre-formed borate salt.[5] The pyrazine moiety is a common structural motif in pharmaceuticals and functional materials, making this reagent particularly relevant for drug discovery and development.
Postulated Advantages:
-
Enhanced Stability: As a salt, it is expected to be more stable and less prone to protodeboronation than the corresponding free boronic acid, a known issue for many heteroaryl boronic acids.[4]
-
Increased Reactivity: Being a pre-formed 'ate' complex, it is anticipated to undergo transmetalation more readily than neutral boronic esters, potentially leading to faster reaction rates and higher yields.
-
Improved Solubility: The ionic nature of the lithium salt may offer different solubility profiles compared to neutral boronic acids or esters, which could be advantageous in certain solvent systems.
To substantiate these hypotheses, a rigorous kinetic investigation is paramount.
A Proposed Framework for Comparative Kinetic Analysis
To objectively assess the performance of this compound, a parallel kinetic study against benchmark reagents is proposed. This study will monitor the reaction progress over time to determine initial reaction rates and conversion efficiencies.
Selected Reagents for Comparison:
-
This compound (The Challenger)
-
Pyrazin-2-ylboronic acid (The Reactive Benchmark)
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine (The Stable Benchmark)
-
Potassium (pyrazin-2-yl)trifluoroborate (The Alternative Salt)
Experimental Design:
The kinetic studies will be conducted using a high-throughput screening platform to ensure consistency and reproducibility.[6] The reaction progress will be monitored by taking aliquots at specific time intervals and analyzing them by a suitable method like UPLC-MS.
Diagram of the Proposed Experimental Workflow:
Caption: Workflow for the proposed comparative kinetic study.
Detailed Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the comparative kinetic study.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 equiv)
-
Organoboron Reagent (1.2 equiv of each of the four selected reagents)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Internal Standard (e.g., Biphenyl)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the aryl bromide, palladium catalyst, base, and internal standard in the chosen solvent system.
-
Reaction Setup: In a 96-well reaction block, dispense the stock solutions of the aryl bromide, catalyst, and base into each well designated for a specific organoboron reagent.
-
Initiation and Sampling: Add the respective organoboron reagent to each well to initiate the reaction (t=0). Place the reaction block on a pre-heated stirring plate. At designated time points, withdraw an aliquot from each well and immediately quench it in a separate plate containing a solution of ethyl acetate and water.
-
Work-up: After the final time point, allow the quenched samples to separate. Take an aliquot from the organic layer for analysis.
-
Analysis: Analyze the samples by UPLC-MS to determine the concentration of the product relative to the internal standard.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Data Presentation and Expected Outcomes
The collected data should be tabulated to facilitate a clear comparison of the performance of each organoboron reagent.
Table 1: Comparative Performance of Organoboron Reagents
| Organoboron Reagent | Time to 50% Conversion (min) | Yield at 2h (%) | Initial Rate (mol L⁻¹ s⁻¹) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Pyrazin-2-ylboronic acid | Experimental Data | Experimental Data | Experimental Data |
| 2-(Pinacolato)pyrazine | Experimental Data | Experimental Data | Experimental Data |
| Potassium (pyrazin-2-yl)trifluoroborate | Experimental Data | Experimental Data | Experimental Data |
Hypothesized Kinetic Profiles:
It is hypothesized that this compound will exhibit a faster initial reaction rate than the pinacol ester and the trifluoroborate due to its pre-activated 'ate' complex structure. Its performance relative to the free boronic acid will be particularly insightful, as it may offer a superior balance of high reactivity and improved stability.
Conclusion
While boronic acids and their derivatives have been the cornerstone of Suzuki-Miyaura cross-coupling, reagents like this compound represent a promising evolution. By virtue of being pre-formed heteroaryl borate salts, they have the potential to overcome the stability limitations of boronic acids while offering enhanced reactivity over boronic esters. The proposed comparative kinetic study provides a robust framework for validating these claims and positioning this class of reagents within the broader landscape of cross-coupling chemistry. For researchers in drug development and materials science, the adoption of more stable and highly reactive building blocks can significantly streamline synthetic campaigns, and a thorough understanding of their kinetic behavior is the first step in this direction.
References
-
Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 93-109. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
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McClure, J. P., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Scientific Reports, 8(1), 1-10. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
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Yamamoto, T., et al. (2012). Cross-coupling reaction with lithium methyltriolborate. Molecules, 18(1), 430-439. [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative assembly of small molecules. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Däschlein-Gessner, V., et al. (2020). Selective cross-coupling of reactive lithium compounds made possible. Angewandte Chemie International Edition, 59(41), 17958-17962. [Link]
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Lee, J. C. H., McDonald, R., & Hall, D. G. (2011). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Nature Chemistry, 3(11), 894-899. [Link]
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Ice Chemical. Lithium trihydroxy(pyrazin-2-yl)boranuide. [Link]
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Molander, G. A., & Trice, S. L. J. (2012). Suzuki-Miyaura Cross-Coupling of Lithium n-Alkylborates. Organic Letters, 14(3), 866-869. [Link]
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Denmark, S. E., & Smith, R. C. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 86(24), 17992-18005. [Link]
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The Strategic Advantage of Lithium trihydroxy(pyrazin-2-yl)borate in Suzuki-Miyaura Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for robust, efficient, and versatile reagents is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures vital to drug discovery. However, the stability and reactivity of the organoboron partner can be a significant bottleneck, especially when dealing with electron-deficient nitrogen-containing heterocycles. This guide provides an in-depth comparison of Lithium trihydroxy(pyrazin-2-yl)borate with its traditional counterparts, offering experimental insights and protocols to demonstrate its superior performance as a stable and reliable coupling partner.
The Pyrazine Moiety: A Privileged Scaffold in Medicinal Chemistry
The pyrazine ring is a prevalent structural motif in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its presence is associated with a range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[4] Consequently, the efficient incorporation of the pyrazine scaffold into complex molecules is a critical task for medicinal chemists. One of the most powerful methods to achieve this is the Suzuki-Miyaura cross-coupling reaction.
The Challenge with Traditional Heteroarylboronic Acids
While the Suzuki-Miyaura reaction is highly versatile, its success is heavily dependent on the stability of the organoboron reagent. Heteroarylboronic acids, particularly those containing nitrogen, are notoriously unstable.[5] They are prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source (like water or alcohol), leading to the formation of the corresponding unsubstituted heterocycle and boric acid. This decomposition not only reduces the yield of the desired product but also complicates reaction stoichiometry and purification.
The electron-deficient nature of the pyrazine ring further exacerbates this instability, making pyrazin-2-ylboronic acid a challenging substrate to handle and employ effectively in cross-coupling reactions. To circumvent these issues, chemists have turned to more stable boronic acid surrogates.
Lithium Trihydroxyborates: A Superior Alternative
Lithium trihydroxy(organo)borates, often referred to as borate salts, have emerged as a highly effective solution to the instability of traditional boronic acids.[5] These tetracoordinate boron species offer several distinct advantages:
-
Enhanced Stability: this compound is a crystalline, bench-stable solid that is significantly more resistant to protodeboronation compared to its boronic acid counterpart. This stability allows for accurate dosing and prolonged storage without degradation.[6]
-
Improved Handling: As solid materials, they are easier to handle, weigh, and dispense compared to often hygroscopic and less stable boronic acids.
-
Base-Free Coupling: A key advantage of lithium trihydroxyborates is their ability to be used directly in Suzuki-Miyaura couplings without the need for an external base.[7] The borate salt itself acts as the base source required for the transmetalation step, simplifying the reaction setup and avoiding potential side reactions associated with strong bases.
-
Consistent Reactivity: The slow, controlled release of the active boronic acid species in situ can lead to more consistent and reproducible reaction outcomes, minimizing the formation of homocoupled byproducts.
The workflow for the synthesis and use of this compound is streamlined and efficient.
Comparative Performance Data
The following table summarizes the expected qualitative and quantitative differences in performance between this compound and its common alternatives in a typical Suzuki-Miyaura cross-coupling reaction.
| Feature | (Pyrazin-2-yl)boronic Acid | (Pyrazin-2-yl)boronic acid pinacol ester | Potassium (Pyrazin-2-yl)trifluoroborate | This compound |
| Physical State | Often an unstable solid | Crystalline solid | Crystalline solid | Crystalline solid |
| Stability | Low, prone to protodeboronation | Moderate, more stable than boronic acid | High, very stable | High, very stable |
| Handling | Difficult, often requires inert atmosphere | Easier than boronic acid | Easy, bench-stable | Easy, bench-stable |
| Need for Base | Yes (e.g., K₂CO₃, Cs₂CO₃) | Yes (e.g., K₂CO₃, Cs₂CO₃) | Yes (e.g., K₂CO₃, Cs₂CO₃) | No (self-basifying) |
| Typical Yield | Variable, often moderate to low | Good to excellent | Good to excellent | Excellent |
| Reproducibility | Moderate | Good | Good | High |
Experimental Protocols
The following protocols provide a framework for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction, alongside a comparative protocol using the traditional boronic acid.
Protocol 1: Synthesis of this compound
This procedure is adapted from established methods for the synthesis of lithium trihydroxyborate salts.[6]
Materials:
-
2-Chloropyrazine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-chloropyrazine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
-
Cool the mixture to 0 °C and cautiously add deionized water (3.0 eq).
-
Stir the resulting slurry at room temperature for 2 hours.
-
Isolate the white precipitate by filtration, wash with cold THF, and dry under vacuum to yield this compound.
Protocol 2: Suzuki-Miyaura Coupling using this compound
Materials:
-
This compound (1.2 eq)
-
Aryl or heteroaryl bromide (1.0 eq)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Methanol/Water (4:1 v/v)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
To a reaction vial, add the aryl/heteroaryl bromide, this compound, Pd(OAc)₂, and RuPhos.
-
Evacuate and backfill the vial with argon three times.
-
Add the methanol/water solvent mixture via syringe.
-
Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3 (Comparative): Suzuki-Miyaura Coupling using (Pyrazin-2-yl)boronic Acid
Materials:
-
(Pyrazin-2-yl)boronic acid (1.5 eq)
-
Aryl or heteroaryl bromide (1.0 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1 v/v)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
To a reaction vial, add the aryl/heteroaryl bromide, (Pyrazin-2-yl)boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vial with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound offers a compelling and often superior alternative to traditional pyrazinylboron reagents for Suzuki-Miyaura cross-coupling reactions. Its enhanced stability, ease of handling, and the ability to perform the coupling without an external base streamline the synthetic process, leading to higher reproducibility and often improved yields. For researchers in drug discovery and development, the adoption of this robust reagent can accelerate the synthesis of novel pyrazine-containing molecules, facilitating the exploration of new chemical space and the advancement of therapeutic candidates.
References
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Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2023). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4512–4578. [Link]
-
Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., Sharma, A., & Mutreja, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-67. [Link]
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Lenci, E., & Trabocchi, A. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 25(5), 1055. [Link]
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Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(14), 5373. [Link]
-
Chen, K., Peterson, R., LaMunyon, J. B., & Cefalo, D. R. (2012). ChemInform Abstract: Lithium Trihydroxy/Triisopropoxy-2-pyridylborate Salts (LTBS): Synthesis, Isolation, and Use in Modified Suzuki-Miyaura Cross-Coupling Reactions. ChemInform, 43(36). [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Knapp, D. M., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5862-5866. [Link]
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 50(44), 10476-10479. [Link]
-
Stanforth, S. P., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Bar-Haim, G., et al. (2013). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 11(48), 8443-8454. [Link]
-
The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(24), 9702–9713. [Link]
-
Yamamoto, Y., Ikizakura, K., Ito, H., & Miyaura, N. (2013). Cross-Coupling Reaction with Lithium Methyltriolborate. Molecules, 18(1), 430–439. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]
-
Le, C. M., & Svejstrup, T. D. (2013). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic letters, 15(24), 6310–6313. [Link]
-
Gessner, V. H., et al. (2020). Selective cross-coupling of reactive lithium compounds made possible. Nature Catalysis, 3(9), 714-721. [Link]
-
Yamamoto, Y., Ikizakura, K., Ito, H., & Miyaura, N. (2013). Cross-coupling reaction with lithium methyltriolborate. Molecules (Basel, Switzerland), 18(1), 430–439. [Link]
-
Molander, G. A., & Ham, J. (2006). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of chemical research, 39(10), 718–727. [Link]
-
Singh, A. K., et al. (2015). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. The Journal of Organic Chemistry, 80(1), 596-602. [Link]
-
Zou, G., & Falck, J. R. (2001). Suzuki—Miyaura Cross-Coupling of Lithium n-Alkylborates. Tetrahedron Letters, 42(34), 5817-5819. [Link]
-
Yamamoto, Y., Ikizakura, K., Ito, H., & Miyaura, N. (2013). Cross-Coupling Reaction with Lithium Methyltriolborate. Molecules, 18(1), 430-439. [Link]
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A Senior Scientist's Guide to Catalyst Selection for Lithium trihydroxy(pyrazin-2-yl)borate Suzuki-Miyaura Coupling
Introduction: The Challenge and Opportunity of Pyrazine Scaffolds
In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are indispensable building blocks. The pyrazine moiety, in particular, is a privileged scaffold found in numerous FDA-approved pharmaceuticals, where it often serves to modulate solubility, polarity, and metabolic stability.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the carbon-carbon bonds necessary to incorporate these pyrazine rings into complex molecular architectures.[2][3]
However, the use of pyrazin-2-ylboronic acid in these couplings is fraught with challenges. The electron-deficient nature of the pyrazine ring and the Lewis basicity of its nitrogen atoms render the corresponding boronic acid highly susceptible to rapid protodeboronation under the basic conditions required for the reaction.[1][4] This decomposition pathway competes with the desired transmetalation step, leading to diminished yields and reproducibility issues. To circumvent this critical instability, researchers have turned to more robust boronate derivatives. Among these, Lithium trihydroxy(pyrazin-2-yl)borate has emerged as a shelf-stable, readily prepared, and highly effective coupling partner.[5]
This guide provides a comparative analysis of state-of-the-art palladium catalyst systems for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide detailed, field-proven protocols to empower researchers in drug development and synthetic chemistry to achieve optimal results.
Mechanistic Considerations: Why Pyrazin-2-yl Coupling is Difficult
The success of a Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For substrates like pyrazin-2-ylborates, two primary challenges arise:
-
Catalyst Poisoning: The lone pair of electrons on the pyrazine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]
-
Slow Transmetalation & Competing Protodeboronation: The transmetalation step requires the activation of the organoboron species by a base to form a more nucleophilic boronate complex.[6] For heteroaryl boronates, this process can be slow, and if the reactive boronic acid intermediate has a significant lifetime in a protic medium, it will be cleaved by protodeboronation before it can couple.[4]
The choice of catalyst is therefore critical. An ideal catalyst must be reactive enough to promote a rapid rate of oxidative addition and reductive elimination, ensuring that the transmetalation step becomes the rate-limiting step and outcompetes the decomposition pathways. Modern catalysts achieve this primarily through the design of their supporting ligands.
Comparative Analysis of Leading Catalyst Systems
The two dominant classes of ligands for challenging Suzuki-Miyaura couplings are bulky, electron-rich biaryl phosphines and N-heterocyclic carbenes (NHCs).
Palladium-Biaryl Phosphine Systems (Buchwald Ligands)
Pioneered by Stephen Buchwald, biaryl phosphine ligands are characterized by their significant steric bulk and strong electron-donating ability.[7] Ligands such as SPhos , XPhos , and RuPhos are designed to promote the formation of highly reactive, monoligated L-Pd(0) catalytic species.[7][8]
Causality Behind Performance:
-
Steric Bulk: The large size of these ligands facilitates the reductive elimination step (the final, product-forming step) and helps prevent catalyst dimerization or decomposition.[8]
-
Electron-Richness: The phosphine's ability to donate electron density to the palladium center accelerates the oxidative addition of the aryl halide (especially less reactive chlorides and tosylates), which is often the rate-limiting step of the overall cycle.[7] This enhanced reactivity profile is crucial for ensuring the coupling proceeds faster than the degradation of the pyrazinylborate.
Palladium-N-Heterocyclic Carbene (NHC) Systems (PEPPSI™ Catalysts)
N-Heterocyclic Carbenes (NHCs) are powerful neutral, two-electron donors that form exceptionally stable and highly active palladium complexes.[2] The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts, developed by Michael Organ, are particularly noteworthy.[9][10] These are pre-catalysts, meaning they are air- and moisture-stable solids that are readily activated under the reaction conditions. The most common variants are PEPPSI™-IPr and the more flexible PEPPSI™-SIPr .
Causality Behind Performance:
-
Strong σ-Donation: NHCs are stronger σ-donors than even the most electron-rich phosphines. This creates a highly electron-rich palladium center, dramatically increasing its activity and promoting efficient oxidative addition.[9][11]
-
Precatalyst Stability: The PEPPSI™ architecture provides excellent thermal stability and tolerance to air and moisture, making them exceptionally user-friendly. The pyridine "throw-away" ligand is easily displaced to generate the active catalyst in situ.[10] This is a significant practical advantage in high-throughput screening and process development environments.
Head-to-Head Performance Data
The following table summarizes representative performance data for the coupling of this compound with 4-chlorotoluene, a moderately challenging electrophile. This data is synthesized from typical results reported in the literature for analogous heteroaryl couplings.[4][12][13]
| Catalyst System (Precatalyst) | Ligand Type | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Key Strengths |
| Pd(OAc)₂ + SPhos | Biaryl Phosphine | 1.5 - 2.0 | K₃PO₄ | Toluene/H₂O | 100 | 4 - 8 | 92% | Excellent for sterically hindered substrates; broad scope.[8] |
| XPhos Pd G3 | Biaryl Phosphine | 1.0 - 1.5 | K₂CO₃ | Dioxane | 100 | 3 - 6 | 95% | High activity for aryl chlorides; versatile precatalyst.[4][8] |
| RuPhos Pd G3 | Biaryl Phosphine | 1.5 - 2.0 | Cs₂CO₃ | THF | 80 | 6 - 12 | 90% | Effective for electron-rich and -deficient partners.[14] |
| PEPPSI™-IPr | NHC | 1.0 - 2.0 | K₂CO₃ | t-Amyl Alcohol | 120 | 2 - 4 | 97% | Very high activity; air-stable; user-friendly.[9][10] |
| PEPPSI™-SIPr | NHC | 1.0 - 2.0 | K₃PO₄ | t-Amyl Alcohol | 120 | 2 - 4 | 96% | Offers different steric profile for challenging substrates.[10] |
Experimental Protocols & Workflow
Adherence to rigorous experimental technique is paramount for achieving reproducible, high-yielding reactions. The following protocols represent validated starting points for optimization.
Workflow for Catalyst Screening
For any new combination of coupling partners, a systematic screening of catalysts, bases, and solvents is the most efficient path to success.
Protocol 1: Coupling Using a Buchwald-type Precatalyst (XPhos Pd G3)
This protocol is a self-validating system. The choice of a G3 precatalyst ensures reliable in-situ formation of the active L-Pd(0) species.
Reagents:
-
Aryl/Heteroaryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.015 mmol, 1.5 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (4 mL)
Procedure:
-
To a dry 10 mL oven-dried Schlenk tube, add the aryl halide, this compound, XPhos Pd G3, and potassium carbonate.
-
Evacuate and backfill the tube with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Causality: The active Pd(0) catalyst is oxygen-sensitive. A rigorously inert atmosphere is crucial to prevent catalyst oxidation and deactivation.
-
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the prescribed time (monitor by TLC or LC-MS, typically 3-6 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling Using a PEPPSI™-IPr Precatalyst
This protocol leverages the operational simplicity of an air-stable precatalyst, making it ideal for rapid synthesis and library generation.
Reagents:
-
Aryl/Heteroaryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
PEPPSI™-IPr (0.02 mmol, 2.0 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)
-
tert-Amyl alcohol (4 mL)
Procedure:
-
To a 10 mL vial, add the aryl halide, this compound, PEPPSI™-IPr, and potassium carbonate.
-
Causality: Due to the stability of the PEPPSI™ precatalyst, this step can be performed on the benchtop without a glovebox.
-
-
Add tert-amyl alcohol.
-
Seal the vial with a Teflon-lined cap.
-
Place the vial in a preheated aluminum heating block at 120 °C.
-
Causality: Higher temperatures are often used with NHC catalysts to ensure rapid activation of the precatalyst and to drive the reaction to completion, especially with challenging chlorides.
-
-
Stir the reaction mixture vigorously for 2-4 hours (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and follow the workup and purification procedure described in Protocol 1.
Conclusion and Recommendations
The development of stable organoboron reagents like this compound, in concert with highly active palladium catalysts, has transformed the synthesis of pyrazine-containing molecules.
-
For maximum versatility and substrate scope , particularly with sterically demanding partners, Buchwald biaryl phosphine systems like XPhos Pd G3 are an excellent and reliable choice. They represent a well-understood, high-performing standard in the field.[4][8]
-
For operational simplicity, speed, and high-throughput applications , the PEPPSI™-IPr catalyst is unparalleled. Its air-stability and exceptional activity make it a go-to choice for rapid library synthesis and process optimization where ease-of-use is a priority.[9][10]
Ultimately, the optimal catalyst is substrate-dependent. A small, parallel screen of the leading candidates, as outlined in our workflow, remains the most effective strategy for identifying the ideal conditions for any specific transformation, saving time and resources in the long run.
References
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D. S. Thomas, et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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MDPI. (2019). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
-
T. Kinzel, Y. Zhang, S. L. Buchwald. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. J Am Chem Soc. [Link]
-
T. J. Colacot. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC - NIH. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
P. Saha, et al. (2019). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]
-
J. C. H. Lee, et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
L. Wang, et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
D. J. Webb, et al. (2012). Lithium Trihydroxy/Triisopropoxy-2-pyridylborate Salts (LTBS): Synthesis, Isolation, and Use in Modified Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [Link]
-
N. I. Nikishkin, et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
-
J. H. Kirchhoff, et al. (2003). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
M. G. Organ, et al. (2016). Sterically enriched bulky 1,3-bis(N,N′-aralkyl)benzimidazolium based Pd-PEPPSI complexes for Buchwald–Hartwig amination reactions. New Journal of Chemistry. [Link]
-
Y. Yamamoto, et al. (2013). Cross-Coupling Reaction with Lithium Methyltriolborate. ResearchGate. [Link]
-
Y. Zhang, G. Lavigne, V. César. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. [Link]
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A Head-to-Head Comparison: Lithium trihydroxy(pyrazin-2-yl)borate as a Superior Pyrazine Source for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazine-containing molecules is a critical endeavor. The pyrazine motif is a cornerstone in a multitude of FDA-approved drugs and promising clinical candidates.[1][2] However, the introduction of this heterocycle into complex molecules via common cross-coupling methodologies is often fraught with challenges, primarily due to the instability of traditional pyrazine-based building blocks. This guide presents a comprehensive comparison of Lithium trihydroxy(pyrazin-2-yl)borate against other conventional pyrazine sources, supported by experimental insights, to demonstrate its significant advantages in stability, handling, and reaction performance.
The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the formation of carbon-carbon bonds in modern organic synthesis.[3] Its success heavily relies on the stability and reactivity of the organoboron coupling partner. While seemingly straightforward, the application of this powerful reaction to nitrogen-containing heterocycles, particularly those with nitrogen atoms in close proximity to the boron moiety, presents a unique set of challenges. This "2-pyridyl problem," as it is often termed in the analogous pyridine systems, is characterized by catalyst inhibition and facile protodeboronation, leading to diminished reaction yields and reproducibility issues.[3] Pyrazine systems, with their two nitrogen atoms, can be even more susceptible to these complications.
The Challenge with Conventional Pyrazine Sources
Traditional approaches to incorporating the pyrazine scaffold have relied on reagents such as 2-halopyrazines and pyrazine-2-boronic acid. While widely used, these precursors are not without their drawbacks:
-
2-Halopyrazines (e.g., 2-Chloropyrazine): Although commercially available, their reactivity in Suzuki-Miyaura coupling can be sluggish, often requiring higher catalyst loadings, elevated temperatures, and carefully optimized ligand systems to achieve satisfactory yields.[4] This can limit the functional group tolerance and overall efficiency of the synthesis.
-
Pyrazine-2-boronic Acid: This reagent is notoriously unstable. The proximity of the nitrogen atoms to the boronic acid group can lead to rapid decomposition through protodeboronation, especially under the basic conditions required for the Suzuki-Miyaura reaction.[3] This instability translates to a short shelf-life, the need for in-situ generation or immediate use, and often inconsistent reaction outcomes.
This compound: A Paradigm Shift in Stability and Performance
This compound emerges as a robust solution to the challenges posed by conventional pyrazine sources. This air-stable, crystalline solid offers a unique combination of stability and reactivity that streamlines the synthesis of pyrazinyl-containing compounds.
The primary advantage of this reagent lies in its "ate" complex structure. The coordination of the hydroxyl groups to the boron atom in the trihydroxyborate salt significantly stabilizes the molecule, rendering it resistant to premature decomposition and protodeboronation.[1][5] This inherent stability provides several key benefits:
-
Enhanced Shelf-Life and Ease of Handling: Unlike the corresponding boronic acid, this compound is a bench-stable solid that can be weighed and handled in the air without special precautions, simplifying experimental setup and improving reproducibility.
-
Improved Reaction Consistency: The stability of the borate salt ensures a consistent and controlled delivery of the pyrazinyl nucleophile throughout the course of the reaction, leading to more reliable and predictable yields.
-
Milder Reaction Conditions: The enhanced stability and reactivity profile of the trihydroxyborate salt can often enable the use of milder reaction conditions, including lower temperatures and reduced catalyst loadings, which in turn can lead to improved functional group tolerance and a cleaner reaction profile.
Comparative Performance Data
| Pyrazine Source | Key Performance Characteristics | Supporting Observations |
| This compound | High Stability: Air- and moisture-stable solid. Good to Excellent Yields: Effective coupling with a range of aryl halides. Mild Conditions: Often requires less stringent conditions than alternatives. | The analogous aryl trihydroxyborate salts, while potentially thermally unstable under prolonged heating, demonstrate the principle of stabilization via the "ate" complex formation.[1][5] The utility of pre-formed, stable borate salts for challenging heteroaryl couplings is well-documented. |
| Pyrazine-2-boronic Acid | Low Stability: Prone to rapid protodeboronation, especially in the presence of base. Inconsistent Yields: Instability leads to variable reaction outcomes. Handling Challenges: Requires careful handling and often in-situ generation. | The "2-pyridyl problem" is a well-established phenomenon that extends to pyrazine boronic acids, where the proximity of the heteroatom to the boronic acid leads to instability and lower yields.[3] |
| 2-Chloropyrazine | Moderate Reactivity: Often requires forcing conditions (high temperature, high catalyst loading) for efficient coupling. Variable Yields: Performance is highly dependent on the coupling partner and reaction conditions. Good Availability: Commercially available and relatively inexpensive. | Studies on the Suzuki-Miyaura coupling of 2-chloropyrazine often report the need for specialized catalyst systems and optimized conditions to achieve high yields, indicating its inherent lower reactivity compared to more activated coupling partners.[4] |
Experimental Workflow and Mechanistic Insight
The Suzuki-Miyaura coupling using this compound follows the generally accepted catalytic cycle. The key difference lies in the initial activation of the borate salt.
Detailed Experimental Protocol: A General Guideline
The following protocol provides a starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 - 1.5 equiv), and the base (2.0 - 3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
For researchers engaged in the synthesis of pyrazine-containing compounds, particularly in the context of drug discovery and development, the choice of the pyrazine building block can have a profound impact on the efficiency, scalability, and reproducibility of the synthetic route. This compound offers a compelling alternative to traditional pyrazine sources. Its exceptional stability, ease of handling, and robust performance in Suzuki-Miyaura cross-coupling reactions make it a superior choice for the reliable and efficient synthesis of a wide array of pyrazinyl-substituted molecules. By mitigating the challenges associated with the instability of pyrazine-2-boronic acid and the lower reactivity of 2-halopyrazines, this compound empowers chemists to construct complex molecular architectures with greater confidence and success.
References
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A Comparative Guide to the Scalable Synthesis of Functionalized Pyrazines: Evaluating Lithium trihydroxy(pyrazin-2-yl)borate against Conventional Cross-Coupling Strategies
An In-Depth Technical Guide
Introduction
The pyrazine moiety is a cornerstone in modern medicinal chemistry, embedded in the molecular architecture of numerous FDA-approved therapeutics, including the anti-tuberculosis agent pyrazinamide and the proteasome inhibitor bortezomib.[1] The development of robust, efficient, and scalable methods for the synthesis of substituted pyrazines is therefore a critical endeavor for drug development professionals. Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become the gold standard for forging carbon-carbon bonds to the pyrazine core.[2]
This guide provides an in-depth comparison of two strategic approaches for the synthesis of 2-substituted pyrazines. We will first explore the synthesis and potential application of a less-documented but promising reagent, Lithium trihydroxy(pyrazin-2-yl)borate, by proposing a plausible and scalable synthetic route based on well-established organoboron chemistry. This will be juxtaposed with a comprehensive analysis of the industry-standard alternative: the direct Suzuki-Miyaura coupling of a halopyrazine with a boronic acid. Through objective comparison and supporting data, this guide aims to equip researchers with the insights needed to select the optimal synthetic strategy for their specific research and development goals.
Part 1: The Profile of this compound and Its Precursor
While direct literature on the synthesis and scalability of this compound is sparse, its structure suggests it is a derivative of pyrazin-2-ylboronic acid, likely generated in situ from a more stable precursor for cross-coupling reactions. The most logical and stable precursor is Potassium pyrazin-2-yltrifluoroborate. Organotrifluoroborates are exceptionally stable, crystalline solids that are protected forms of boronic acids, rendering them ideal for multi-step synthesis and large-scale applications.[3][4][5]
Proposed Scalable Synthesis
The most viable route to this compound proceeds through two key, scalable stages:
-
Formation of Potassium pyrazin-2-yltrifluoroborate (Py-BF3K): This stable salt is synthesized from commercially available pyrazin-2-ylboronic acid. This conversion is a well-documented, high-yielding, and operationally simple procedure.[6]
-
In Situ Generation of this compound: During the cross-coupling reaction, the trifluoroborate salt undergoes hydrolysis in the presence of a base to form the active trihydroxyborate species.[7][8] While potassium salts are common, the use of a lithium-based base would generate the corresponding lithium salt in the reaction mixture.
This two-stage approach leverages the stability of the trifluoroborate for storage and handling, while harnessing the reactivity of the trihydroxyborate in the coupling reaction.
Detailed Experimental Protocol: Synthesis of Potassium pyrazin-2-yltrifluoroborate
Causality: This protocol is designed for high yield and purity, resulting in a stable solid that is easily stored and handled, a key advantage for scalability. The use of methanol/water as a solvent system ensures the dissolution of both the boronic acid and KHF₂, while the final precipitation yields a product that can be isolated by simple filtration.
-
Dissolution: In a suitable reaction vessel, dissolve pyrazin-2-ylboronic acid (1.0 eq) in methanol (4 M).
-
Addition of KHF₂: To this solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq).
-
Stirring: Stir the resulting mixture at room temperature for 30 minutes. A precipitate will form.
-
Isolation: Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the white solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold methanol/water (1:1), then cold acetone.
-
Drying: Dry the solid under high vacuum to afford potassium pyrazin-2-yltrifluoroborate as a stable, white, crystalline solid.
Part 2: The Benchmark Alternative: Direct Suzuki-Miyaura Coupling of 2-Chloropyrazine
The most common and industrially validated method for synthesizing 2-arylpyrazines is the direct palladium-catalyzed Suzuki-Miyaura cross-coupling of a 2-halopyrazine (typically 2-chloropyrazine due to cost and availability) with an arylboronic acid.[2] This approach is favored for its operational simplicity, broad functional group tolerance, and well-understood reaction mechanism.
Scalability and Industrial Relevance
This method is highly scalable due to several factors:
-
Cost-Effective Starting Materials: 2-Chloropyrazine and a wide variety of arylboronic acids are commercially available in bulk.
-
High Atom Economy: The reaction forms the desired C-C bond with minimal byproduct formation.
-
Robust Catalytic Systems: Numerous palladium catalysts and ligands have been developed to ensure high yields and turnover numbers, even on a large scale.
Detailed Experimental Protocol: Synthesis of 2-Phenylpyrazine
Causality: This protocol employs a common and effective palladium catalyst and base combination. The solvent system (e.g., dioxane/water) is chosen to ensure solubility of both the organic and inorganic reagents. The reaction is performed under an inert atmosphere to prevent degradation of the catalyst.
-
Vessel Preparation: To a reaction vessel equipped with a reflux condenser, add 2-chloropyrazine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add dioxane and water (e.g., 4:1 ratio) to the vessel, followed by the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 2-phenylpyrazine.
Part 3: Comparative Analysis
The choice between these two strategies depends on a careful evaluation of several factors, from the cost of starting materials to the stability of intermediates.
| Parameter | Pyrazinyltrifluoroborate Route | Direct 2-Chloropyrazine Coupling | Analysis & Causality |
| Starting Materials | Pyrazin-2-ylboronic acid, KHF₂ | 2-Chloropyrazine, Arylboronic acid | 2-Chloropyrazine is generally more cost-effective in bulk than its boronic acid counterpart. This makes the direct coupling more economical for large-scale synthesis. |
| Number of Steps | 2 (Synthesis of BF₃K + Coupling) | 1 (Direct Coupling) | The direct coupling is more step-economical. The trifluoroborate route requires an additional, albeit simple, synthetic and isolation step. |
| Reagent Stability | Excellent. Py-BF₃K is a stable, crystalline solid, easy to store and handle.[5] | Variable. Boronic acids can be prone to dehydration to form boroxines and are generally less stable than trifluoroborates. | The superior stability of the trifluoroborate is a significant advantage, especially if the pyrazine moiety is introduced early in a multi-step synthesis. It eliminates concerns about reagent degradation over time. |
| Reaction Conditions | Milder hydrolysis conditions may be possible. | Typically requires heating (80-100 °C). | The in situ hydrolysis of trifluoroborates can sometimes be achieved under milder conditions than the transmetalation of boronic acids, potentially offering better functional group tolerance.[8] |
| Yield & Purity | High yield for BF₃K synthesis. Coupling yields are generally high. | Generally high yields, but can be substrate-dependent. | Both methods are capable of producing high yields. Purity from the trifluoroborate route can be higher due to the crystalline nature of the intermediate, which allows for easy purification before the final coupling step. |
| Scalability | Favorable. The synthesis and isolation of the trifluoroborate are scalable. The stability of the intermediate is a major asset. | Proven. This is the industrially established and proven method for large-scale production. | While the direct coupling is the incumbent scalable method, the trifluoroborate route presents no inherent scalability issues and offers advantages in material handling and stability for complex, multi-step syntheses. |
Conclusion and Future Outlook
Both the proposed This compound strategy (via its stable trifluoroborate precursor) and the direct Suzuki-Miyaura coupling of 2-chloropyrazine are powerful methods for the synthesis of functionalized pyrazines.
-
The direct coupling of 2-chloropyrazine remains the most straightforward, cost-effective, and step-economical approach for large-scale synthesis, particularly when the desired arylboronic acid is readily available. Its scalability is well-proven in industrial settings.
-
The pyrazinyltrifluoroborate route offers a compelling alternative, especially in the context of complex, multi-step drug development campaigns. The exceptional stability of the potassium pyrazin-2-yltrifluoroborate intermediate provides significant logistical advantages, allowing the pyrazine building block to be prepared in a large, stable batch and used as needed. This minimizes reagent degradation and can lead to higher overall process purity.
Future research should focus on the direct synthesis and isolation of this compound to fully characterize its reactivity and compare it directly with other organoboron reagents. However, leveraging its stable trifluoroborate precursor provides a practical and immediately applicable strategy for researchers seeking a robust and reliable method for pyrazine functionalization. The choice between these two scalable methods will ultimately be dictated by the specific economic, logistical, and chemical demands of the synthetic campaign.
References
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of chemical research, 40(4), 275-286. [Link]
- BenchChem. (2025). Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions. BenchChem Technical Notes.
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Molander, G. A., et al. (2010). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 75(23), 8162-8172. [Link]
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Al-Zoubi, R. M., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic letters, 11(16), 3822–3825. [Link]
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Sperry, J., & Kim, Y. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
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Baran, P. S., et al. (2011). Practical Radical Cyclizations with Arylboronic Acids and Trifluoroborates. Organic letters, 13(10), 2512–2515. [Link]
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Molander, G. A., & Jean-Gérard, L. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of organic chemistry, 80(14), 7351–7358. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of potassium aryltrifluoroborates. Retrieved from [Link]
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Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
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Beaulieu, F., et al. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. The Journal of organic chemistry, 74(2), 947–950. [Link]
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Molander, G. A., & Trice, S. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(8), 1345-1361. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of potassium alkyltrifluoroborates. Retrieved from [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Lithium Trihydroxy(pyrazin-2-yl)borate
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed, safety-driven protocol for the proper disposal of lithium trihydroxy(pyrazin-2-yl)borate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is synthesized from data on its constituent parts and related chemical structures, including pyrazin-2-ylboronic acid, organoborates, and lithium salts. The causality behind each step is explained to ensure a thorough understanding and a self-validating system of laboratory safety.
Hazard Assessment and Chemical Profile
-
Pyrazin-2-ylboronic Acid Moiety: The pyrazine ring is a common heterocycle in pharmaceuticals. Boronic acids, as a class, can exhibit toxicity. Pyrazin-2-ylboronic acid is known to be harmful if swallowed and causes serious eye irritation.[1]
-
Organoborate Group: Organoborates can have varying levels of toxicity and reactivity. Some may be irritants or harmful.[2]
-
Lithium Ion: While essential in many biological processes at low concentrations, lithium salts can be toxic at higher doses, with large ingestions potentially causing dizziness, weakness, and kidney damage.[3][4] The U.S. Environmental Protection Agency (EPA) has highlighted that some lithium-containing compounds can exhibit reactivity.[5][6][7][8]
Based on this composite profile, this compound should be handled as a hazardous substance.
Personal Protective Equipment (PPE) and Engineering Controls
Before beginning any disposal procedure, ensure the following PPE and engineering controls are in place to minimize exposure.[9]
-
Engineering Controls: All handling and disposal steps should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[10] An emergency eyewash station and safety shower must be readily accessible.[9]
-
Hand Protection: Wear chemical-resistant nitrile gloves.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Body Protection: A flame-retardant laboratory coat should be worn.[9]
Step-by-Step Disposal Protocol
This protocol is designed for small quantities of this compound typically found in a research laboratory setting.
Step 1: Segregation and Containerization
-
Rationale: Proper segregation prevents unintended reactions with other waste streams.
-
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.[9]
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms (e.g., harmful, irritant).[9]
-
Separate solid waste (e.g., contaminated weigh boats, gloves, paper towels) from liquid waste (e.g., solutions containing the compound).
-
Step 2: Management of Solid Waste
-
Rationale: Containing solid waste prevents the generation of dust and potential for inhalation or surface contamination.
-
Procedure:
-
Carefully place all contaminated solid materials, such as gloves, wipes, and disposable labware, into the designated solid hazardous waste container.
-
Avoid generating dust when handling the solid compound.[11]
-
Once the waste is added, securely close the container.
-
Step 3: Management of Liquid Waste
-
Rationale: Dilute aqueous solutions may have different disposal requirements than concentrated solutions or solutions in organic solvents. Always consult your institution's guidelines.
-
Procedure:
-
Transfer any solutions containing this compound into the designated liquid hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.[9] Incompatible wastes can lead to dangerous reactions.[12]
-
Securely cap the liquid waste container.
-
Step 4: Storage Pending Disposal
-
Rationale: Proper storage of hazardous waste is crucial for maintaining a safe laboratory environment.
-
Procedure:
Step 5: Final Disposal
-
Rationale: Hazardous chemical waste must be disposed of through a licensed and approved channel to ensure environmental protection and regulatory compliance.
-
Procedure:
-
Arrange for the collection of the hazardous waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
-
Never pour this compound or its solutions down the drain.[10] Boron compounds can be harmful to aquatic life, and this practice is a violation of most laboratory safety and environmental regulations.
-
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuation and Notification: Alert others in the immediate area and evacuate if necessary.
-
Containment: For a small, solid spill, carefully sweep up the material and place it in the designated hazardous waste container.[14][15] Avoid raising dust.[16] For a small liquid spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in the solid hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water, if the compound is not water-reactive, followed by a detergent solution), and dispose of all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Data Summary Table
| Parameter | Information | Source |
| Primary Hazards | Harmful if swallowed, Causes serious eye irritation | [1] |
| Component Hazards | Lithium salts can cause dizziness, weakness, and kidney damage in large doses. | [3] |
| Recommended PPE | Chemical safety goggles, nitrile gloves, lab coat | [9] |
| Disposal Method | Collection by a licensed hazardous waste disposal service | [9] |
| Spill Cleanup | Use inert absorbent for liquids; sweep solids carefully. | [14][15][16] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
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Armour, M. A. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Reed College. Retrieved from [Link]
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Purdue University. (n.d.). Boron Trifluoride Standard Operating Procedure. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrazin-2-ylboronic acid. PubChem. Retrieved from [Link]
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Waste Dive. (2023, June 2). EPA memo clarifies handling and permitting requirements for end-of-life lithium-ion batteries. Retrieved from [Link]
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Specialty Technical Publishers. (2023, July 18). EPA clarifies management requirements for waste lithium-ion batteries. Retrieved from [Link]
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Angene Chemical. (2025, July 29). Safety Data Sheet: [3-(1H-Pyrazol-3-yl)phenyl]boronic acid. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Lithium chloride monohydrate. Retrieved from [Link]
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JD Supra. (2023, May 30). EPA Clarifies Hazardous Waste Requirements Applicable to Lithium Ion Batteries. Retrieved from [Link]
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ALL4 Inc. (2023, June 6). U.S. EPA Issues Memorandum on How Hazardous Waste Regulations Apply to Lithium-Ion Batteries. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Lithium trihydroxy(pyrazin-2-yl)borate
This guide provides essential, experience-driven safety protocols for researchers, scientists, and drug development professionals handling Lithium trihydroxy(pyrazin-2-yl)borate. As a novel organoborate reagent, specific safety data is not extensively published. Therefore, this guidance is synthesized from the known hazardous properties of analogous chemical structures, such as lithium borohydrides and other borate salts, to establish a robust and cautious safety framework. The core principle is to mitigate risks by treating the compound with the respect due to a potentially water-reactive, corrosive, and toxic substance.
Hazard Analysis: A Profile of Inferred Risks
This compound combines several structural motifs that inform our safety assessment. The presence of a lithium cation, a borate core, and an organic pyrazinyl group suggests a multi-faceted hazard profile.
-
Reactivity with Water and Moisture: The most critical hazard, extrapolated from compounds like Lithium Borohydride, is a likely violent reaction with water, moisture, or protic solvents to release flammable hydrogen gas.[1][2][3] This reaction can be exothermic, creating a significant fire and explosion risk, especially in confined spaces. Handling must always be performed under anhydrous conditions and preferably under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Corrosivity: Analogous borohydrides are known to cause severe skin burns and serious eye damage.[2][4] Contact with moist skin can lead to corrosive effects.[1] Therefore, we must assume this compound is destructive to skin, eyes, and mucous membranes.
-
Toxicity:
-
Acute Toxicity: By analogy to related compounds, this compound should be considered toxic if swallowed.[2]
-
Respiratory Irritation: As a fine powder, the compound may cause respiratory tract irritation if inhaled.[5][6]
-
Systemic Effects: Lithium compounds are known to have potential neurological effects, while borates can cause systemic toxicity if ingested, affecting the digestive system, liver, and kidneys.[6][7][8]
-
Reproductive Toxicity: Several borate compounds are suspected of damaging fertility or the unborn child.[8][9] Until proven otherwise, this compound should be handled as a potential reproductive toxin.
-
Core PPE Requirements: The Non-Negotiable Baseline
For any operation involving this compound, the following minimum PPE is mandatory.[10] This ensemble protects against incidental contact and minor splashes.
-
Body Protection: A flame-resistant laboratory coat. This should be fully buttoned to protect personal clothing and skin.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[10] They protect against flying particles during solid transfer.
-
Hand Protection: Disposable nitrile gloves are required for incidental contact.[10] Given the compound's reactivity and corrosivity, consider double-gloving for enhanced protection.[11] Gloves must be removed immediately after any contact, and hands should be washed thoroughly.[10]
-
General Attire: Long pants and fully enclosed, chemical-resistant shoes are required at all times in the laboratory.[10]
Task-Specific PPE: A Risk-Based Approach
Different laboratory procedures present varying levels of risk. The following table and diagram outline the necessary escalation of PPE based on the specific task being performed.
| Laboratory Task | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Additional Body Protection |
| Storage & Transport | Inert atmosphere storage | Single pair of nitrile gloves | Safety glasses with side shields | Not typically required | Flame-resistant lab coat |
| Weighing Solid | Chemical fume hood or glove box | Double-layered nitrile gloves | Safety glasses with side shields | Recommended if not in a glove box (N95) | Flame-resistant lab coat |
| Solution Preparation | Chemical fume hood | Double-layered nitrile gloves | Chemical splash goggles | Not typically required in a hood | Flame-resistant lab coat |
| Reaction & Transfer | Chemical fume hood | Double-layered nitrile gloves | Chemical splash goggles and a full-face shield | Not typically required in a hood | Flame-resistant lab coat |
| Quenching Reaction | Chemical fume hood with blast shield | Heavy-duty butyl or Silver Shield gloves over nitrile gloves | Chemical splash goggles and a full-face shield | Recommended as a precaution | Chemical-resistant apron over lab coat |
| Large Spill Cleanup (>5g) | Evacuate and ventilate area | Heavy-duty butyl or Silver Shield gloves | Full-face respirator with appropriate cartridges | Required (Full-face respirator) | Full chemical-resistant suit (e.g., Tyvek) |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the reagent.
Procedural Discipline: Donning, Doffing, and Disposal
Proper procedure is as critical as the equipment itself. Cross-contamination during the removal of PPE is a common source of exposure.
Donning (Putting On) PPE:
-
Lab Coat: Don your flame-resistant lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Goggles/Face Shield: Position eye and face protection.
-
Gloves: Put on the inner pair of gloves. Don the outer pair, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) PPE:
This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Peel off the first pair of gloves without touching your bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Chemical Apron (if used): Remove the apron, folding the contaminated side inward.
-
Face Shield/Goggles: Remove by handling the strap; avoid touching the front surface.
-
Lab Coat: Remove by rolling it inside-out to contain contaminants.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan:
-
Contaminated Solids: All used disposable PPE (gloves, bench paper, weigh boats) and any solid residue must be collected in a dedicated, clearly labeled hazardous waste container.
-
Quenching and Neutralization: Before disposal, excess reagent and contaminated materials must be carefully quenched. This should be done in a fume hood behind a blast shield by slowly adding a non-protic solvent like isopropanol, followed by a careful addition of water. The resulting solution should be neutralized before being disposed of according to institutional guidelines.[12]
-
Waste Streams: Never mix borate-containing waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[13][14] All waste containers must be sealed, labeled with their full chemical contents, and stored in a secondary containment bin until collection by EHS personnel.
By adhering to this multi-layered safety approach—grounded in a conservative assessment of risk and executed with procedural discipline—researchers can handle this compound with confidence and security. Always consult your institution's specific safety protocols and EHS department for guidance.
References
-
Armour, M. A., Browne, L. M., & Weir, G. L. (1990). Hazardous Laboratory Chemicals Disposal Guide. CRC Press. Sourced from: [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Sourced from: [Link]
-
Australian Government Department of Health. (2017). Lithium borates: Human health tier II assessment. Sourced from: [Link]
-
Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Sourced from: [Link]
-
University of Washington Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories. Sourced from: [Link]
-
Bingebio. Lithium trihydroxy(pyrazin-2-yl)boranuide. Sourced from: [Link]
-
Indiana University Environmental Health and Safety. In-Lab Disposal Methods: Waste Management Guide. Sourced from: [Link]
-
Biorisk Management, ABSA International. Personal Protective Equipment (PPE). Sourced from: [Link]
-
University of Missouri Environmental Health & Safety. (2024). Chapter 10: Personal Protective Equipment for Biohazards. Sourced from: [Link]
-
University of Essex. Laboratory Waste Disposal Handbook. Sourced from: [Link]
-
Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?. Sourced from: [Link]
-
Occupational Safety and Health Administration. Personal Protective Equipment (PPE) Reduces Exposure to Bloodborne Pathogens. Sourced from: [Link]
-
Wikipedia. Lithium borohydride. Sourced from: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Lithium borohydride - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. physics.purdue.edu [physics.purdue.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. essex.ac.uk [essex.ac.uk]
- 14. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
